molecular formula C41H64F2O7 B15612447 Rofleponide 21-palmitate CAS No. 144653-57-6

Rofleponide 21-palmitate

Cat. No.: B15612447
CAS No.: 144653-57-6
M. Wt: 706.9 g/mol
InChI Key: IRCYEVZQEUIZIW-NEESCNQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rofleponide 21-palmitate is a useful research compound. Its molecular formula is C41H64F2O7 and its molecular weight is 706.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

144653-57-6

Molecular Formula

C41H64F2O7

Molecular Weight

706.9 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] hexadecanoate

InChI

InChI=1S/C41H64F2O7/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-36(47)48-27-34(46)41-35(49-37(50-41)19-6-2)25-29-30-24-32(42)31-23-28(44)21-22-38(31,3)40(30,43)33(45)26-39(29,41)4/h23,29-30,32-33,35,37,45H,5-22,24-27H2,1-4H3/t29-,30-,32-,33-,35+,37+,38-,39-,40-,41+/m0/s1

InChI Key

IRCYEVZQEUIZIW-NEESCNQASA-N

Origin of Product

United States

Foundational & Exploratory

Rofleponide 21-Palmitate: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Rofleponide (B1679504) is a synthetic glucocorticoid that was developed for the topical treatment of inflammatory conditions such as allergic rhinitis.[1] The 21-palmitate ester form, rofleponide 21-palmitate, is a prodrug formulation.[2] Prodrugs are inactive compounds that are converted into their active forms within the body. This approach is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. In the case of this compound, the lipophilic palmitate group is intended to enhance its penetration into target tissues, where it is then cleaved to release the active rofleponide.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

The pharmacological activity of rofleponide is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Prodrug Activation

This compound is biologically inactive and requires enzymatic hydrolysis to release the active rofleponide molecule. This conversion is presumed to be carried out by esterases present in target tissues. The addition of the 21-palmitate ester increases the lipophilicity of the molecule, which can facilitate its passage across cell membranes.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Rofleponide_21_Palmitate This compound (Lipophilic Prodrug) Rofleponide_Active Rofleponide (Active Drug) Rofleponide_21_Palmitate->Rofleponide_Active Enzymatic Hydrolysis Esterases Esterases

Fig. 1: Prodrug activation of this compound.
Glucocorticoid Receptor Binding and Nuclear Translocation

Once released, rofleponide diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-rofleponide complex then translocates into the nucleus.

While specific binding affinity data for rofleponide and this compound are not available in the reviewed literature, it is a general principle that 21-esters of corticosteroids exhibit lower binding affinity for the GR than their corresponding parent alcohols.[3]

Modulation of Gene Transcription

Inside the nucleus, the GR-rofleponide complex modulates the transcription of target genes through two primary mechanisms:

  • Transactivation: The GR-rofleponide homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes. This interaction enhances the transcription of genes encoding proteins like lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

  • Transrepression: This is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. The GR-rofleponide monomer does not directly bind to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1. This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of a wide range of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_HSP GR-HSP Complex Rofleponide->GR_HSP Binding & HSP Dissociation GR_Rofleponide GR-Rofleponide Complex GR_HSP->GR_Rofleponide GR_Rofleponide_dimer GR-Rofleponide (Dimer) GR_Rofleponide->GR_Rofleponide_dimer GR_Rofleponide->GR_Rofleponide_dimer Dimerization GR_Rofleponide_monomer GR-Rofleponide (Monomer) GR_Rofleponide->GR_Rofleponide_monomer GRE GRE GR_Rofleponide_dimer->GRE Transactivation Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes NFkB_AP1 NF-κB / AP-1 GR_Rofleponide_monomer->NFkB_AP1 Transrepression Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Inhibition

Fig. 2: Glucocorticoid Receptor Signaling Pathways.

Data Presentation

As specific quantitative data for this compound's binding affinity and efficacy are not available in the public domain from the conducted searches, a comparative data table cannot be constructed. Research in this area would be beneficial to further characterize the pharmacological profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to elucidate the mechanism of action of a glucocorticoid like this compound.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Ki) of rofleponide and this compound for the glucocorticoid receptor.

Methodology:

  • Preparation of Cytosol: A source of glucocorticoid receptors, such as a cell line expressing high levels of GR (e.g., A549 human lung adenocarcinoma cells) or tissue homogenates, is used. Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is then centrifuged at high speed to obtain a cytosolic fraction containing the GR.

  • Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (rofleponide or this compound).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound and free radioligand are separated. This is commonly achieved by adsorption of the free radioligand to dextran-coated charcoal followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (representing the bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Prodrug Conversion Assay

Objective: To determine the rate and extent of enzymatic hydrolysis of this compound to rofleponide in a relevant biological matrix.

Methodology:

  • Incubation: this compound is incubated with a biological matrix containing esterases, such as human plasma, liver microsomes, or a homogenate of the target tissue (e.g., nasal mucosal tissue).

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points.

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The samples are processed to remove proteins and other interfering substances, typically by centrifugation or solid-phase extraction.

  • LC-MS/MS Analysis: The concentrations of both this compound and the formed rofleponide in the processed samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The disappearance of the parent prodrug and the appearance of the active drug are plotted against time to determine the rate of conversion.

NF-κB and AP-1 Reporter Gene Assays

Objective: To assess the inhibitory effect of rofleponide on NF-κB and AP-1 mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is transiently transfected with two plasmids:

    • A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple NF-κB or AP-1 response elements.

    • A control plasmid, such as one expressing Renilla luciferase, to normalize for transfection efficiency.

  • Treatment: After transfection, the cells are pre-treated with various concentrations of rofleponide for a specified period.

  • Stimulation: The cells are then stimulated with an agent known to activate the NF-κB or AP-1 pathway (e.g., TNF-α for NF-κB, or phorbol (B1677699) 12-myristate 13-acetate (PMA) for AP-1).

  • Cell Lysis and Reporter Assay: After the stimulation period, the cells are lysed, and the activity of both the primary reporter (luciferase) and the normalization reporter (Renilla luciferase) is measured using a luminometer.

  • Data Analysis: The activity of the primary reporter is normalized to the activity of the control reporter. The results are expressed as the percentage of inhibition of the stimulated reporter activity by rofleponide.

G cluster_workflow Experimental Workflow: Reporter Gene Assay Transfection 1. Transfect cells with NF-κB/AP-1 reporter plasmid Treatment 2. Treat cells with Rofleponide Transfection->Treatment Stimulation 3. Stimulate with TNF-α or PMA Treatment->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Measurement 5. Measure Luciferase Activity Lysis->Measurement Analysis 6. Analyze Data Measurement->Analysis

References

An In-Depth Technical Guide to the Synthesis of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide 21-palmitate is a corticosteroid utilized for its anti-inflammatory properties. Its synthesis is a multi-step process that involves the formation of a key intermediate, 16α,17α-((R)-butylidenedioxy)-6α,9α-difluoro-11β,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide), followed by esterification at the 21-position with palmitic acid. This guide provides a detailed overview of the synthesis pathway, including experimental protocols for key reactions, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound can be broadly divided into two key stages:

  • Formation of the Rofleponide Intermediate: This stage begins with a commercially available steroid precursor, such as 6α,9α-difluoro-16α-prednisolone or fluocinolone (B42009) acetonide. Through a series of chemical transformations including reduction and cyclization, the core Rofleponide molecule is assembled.

  • Esterification to Yield this compound: The final step involves the selective esterification of the 21-hydroxyl group of the Rofleponide intermediate with palmitoyl (B13399708) chloride. This reaction attaches the long-chain fatty acid, resulting in the final active pharmaceutical ingredient.

Experimental Protocols

Stage 1: Synthesis of 16α,17α-((R)-butylidenedioxy)-6α,9α-difluoro-11β,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide Intermediate)

Method 1: Starting from 6α,9α-difluoro-16α-prednisolone

  • Selective Reduction: 6α,9α-difluoro-16α-prednisolone (I) is subjected to selective reduction using hydrogen gas in the presence of a tris(triphenylphosphine)rhodium chloride catalyst in an ethanol (B145695) solvent. This reaction yields 6α,9α-difluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dione (II).

  • Cyclization: The resulting diol (II) is then cyclized with butanal (III) in dioxane, catalyzed by perchloric acid (HClO4), to produce the butylidenedioxy derivative (IV) as a diastereomeric mixture.

  • Diastereomer Separation: The desired (R)-diastereomer (V), which is the Rofleponide intermediate, is separated from the mixture by column chromatography using Sephadex LH-20.

Method 2: Starting from Fluocinolone Acetonide

  • Selective Reduction: Fluocinolone acetonide (VII) undergoes selective reduction with hydrogen gas over a tris(triphenylphosphine)rhodium chloride catalyst in ethanol to give 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione (VIII).

  • Transacetalization: Intermediate (VIII) is then treated with butanal (III) and perchloric acid adsorbed on silica (B1680970) gel in heptane (B126788) to afford the Rofleponide intermediate (V).

Stage 2: Esterification of the Rofleponide Intermediate
  • Reaction Setup: The Rofleponide intermediate (V) is dissolved in pyridine.

  • Esterification: Hexadecanoyl chloride (IX) is added to the solution, and the reaction mixture is stirred to effect the esterification of the 21-hydroxyl group.

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude this compound is then purified to obtain the final product.

Quantitative Data Summary

StepStarting MaterialKey Reagents/CatalystsProductYield (%)
Stage 1, Method 1
Reduction6α,9α-difluoro-16α-prednisoloneH₂, tris(triphenylphosphine)rhodium chloride, ethanol6α,9α-difluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dioneData N/A
Cyclization & Separation6α,9α-difluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dioneButanal, HClO₄, dioxane, Sephadex LH-2016α,17α-((R)-butylidenedioxy)-6α,9α-difluoro-11β,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide)Data N/A
Stage 1, Method 2
ReductionFluocinolone AcetonideH₂, tris(triphenylphosphine)rhodium chloride, ethanol6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dioneData N/A
Transacetalization6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dioneButanal, HClO₄/SiO₂, heptane16α,17α-((R)-butylidenedioxy)-6α,9α-difluoro-11β,21-dihydroxypregn-4-ene-3,20-dione (Rofleponide)Data N/A
Stage 2
EsterificationRofleponideHexadecanoyl chloride, pyridineThis compoundData N/A

Note: Specific yield data is not publicly available in the reviewed literature.

Synthesis Pathway Visualization

Rofleponide_Synthesis cluster_stage1 Stage 1: Rofleponide Intermediate Synthesis cluster_method1 Method 1 cluster_method2 Method 2 cluster_stage2 Stage 2: Esterification A 6α,9α-difluoro-16α-prednisolone B 6α,9α-difluoro-11β,16α,17α,21-tetrahydroxypregn-4-ene-3,20-dione A->B H₂ / RhCl(PPh₃)₃ Ethanol C Diastereomeric Mixture B->C Butanal, HClO₄ Dioxane F Rofleponide Intermediate (16α,17α-((R)-butylidenedioxy)-6α,9α-difluoro- 11β,21-dihydroxypregn-4-ene-3,20-dione) C->F Column Chromatography (Sephadex LH-20) D Fluocinolone Acetonide E 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)pregn-4-ene-3,20-dione D->E H₂ / RhCl(PPh₃)₃ Ethanol E->F Butanal, HClO₄/SiO₂ Heptane G This compound F->G Hexadecanoyl Chloride Pyridine

Figure 1. Synthesis Pathway of this compound.

Rofleponide 21-Palmitate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of Rofleponide 21-palmitate, a synthetic glucocorticoid. The information is curated for researchers, scientists, and professionals involved in drug development. This document summarizes key chemical data, outlines experimental protocols based on analogous compounds, and visualizes the relevant biological pathway.

Core Chemical Properties

This compound is a lipophilic ester prodrug of Rofleponide, a potent synthetic corticosteroid. The addition of the palmitate ester at the 21-position enhances its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Chemical Data

The following tables summarize the key chemical and physical properties of this compound and its active moiety, Rofleponide. Due to the limited availability of experimental data for this compound, some properties are computed or inferred from its parent compound and similar corticosteroid esters.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C41H64F2O7PubChem[1]
Molecular Weight 706.9 g/mol PubChem[1]
CAS Number 144653-57-6MedKoo Biosciences[2]
IUPAC Name [2-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-8-yl]-2-oxoethyl] hexadecanoatePubChem[1]
Synonyms This compound, 8KB3J5M6UG, SCHEMBL29714128, PD201595, HY-169801PubChem[1]
Appearance White to Pale Yellow Solid (based on Dexamethasone (B1670325) 21-Palmitate)BOC Sciences[]

Table 2: Physicochemical Properties of this compound (Experimental and Estimated)

PropertyValueSource/Note
Melting Point 60-65°C (estimated)Based on Dexamethasone 21-Palmitate[]
Boiling Point 710.1±60.0°C (estimated)Based on Dexamethasone 21-Palmitate[]
Solubility Soluble in DMSO.MedKoo Biosciences[4]
XLogP3 11PubChem (Computed)[1]

Table 3: Chemical Properties of Rofleponide (Active Moiety)

PropertyValueSource
Molecular Formula C25H34F2O6PubChem[5]
Molecular Weight 468.53 g/mol TargetMol[6]
CAS Number 144459-70-1MedchemExpress[7]
IUPAC Name (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-onePubChem[5]
Solubility DMSO: 50 mg/mL (106.72 mM)TargetMol[6]

Experimental Protocols

Synthesis of Corticosteroid 21-Palmitate (Representative Protocol)

This protocol describes a general method for the esterification of a corticosteroid at the 21-hydroxyl group with palmitoyl (B13399708) chloride, a common method for producing lipophilic prodrugs.[8]

Materials:

Procedure:

  • Dissolve the corticosteroid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of palmitoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Corticosteroid 21-Palmitate (Representative Protocol)

Purification of the synthesized ester is crucial to remove unreacted starting materials and byproducts. Column chromatography is a standard method for this purpose.[9]

Procedure:

  • Prepare a silica gel column packed with a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the concentrated crude product onto the pre-equilibrated silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization by HPLC (Representative Protocol)

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and quantifying corticosteroid esters.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be 85:15 (v/v) acetonitrile:water.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathway and Mechanism of Action

Rofleponide, as a glucocorticoid, exerts its effects by modulating gene expression through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway for glucocorticoids.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Rofleponide) GR_complex Inactive GR-HSP90 Complex GC->GR_complex Binds GR_active Active GR GR_complex->GR_active HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_active->GR_dimer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Transcription Modulation of Gene Transcription GRE->Transcription

Caption: Generalized Glucocorticoid Receptor Signaling Pathway.

Upon entering the cell, a glucocorticoid like Rofleponide binds to the cytosolic glucocorticoid receptor (GR), which is part of an inactive complex with heat shock protein 90 (HSP90). This binding event causes the dissociation of HSP90, leading to the activation of the GR. The activated GR then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.

References

Rofleponide 21-Palmitate and its Active Metabolite Rofleponide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rofleponide and its prodrug, Rofleponide 21-palmitate, synthetic glucocorticoids with anti-inflammatory properties. This compound is an esterified prodrug designed for topical administration, which is locally metabolized to the active, more hydrophilic metabolite, Rofleponide.[1] This document details the mechanism of action through the glucocorticoid receptor signaling pathway, discusses relevant experimental protocols for characterization, and presents available data. While clinical evidence suggests the efficacy of this compound in conditions such as allergic rhinitis, a notable gap exists in publicly available, specific quantitative data regarding the pharmacokinetics and pharmacodynamics of Rofleponide. This guide aims to provide a foundational understanding for researchers and professionals in drug development by contextualizing Rofleponide within the broader landscape of corticosteroid research and outlining the methodologies for its further investigation.

Introduction

Rofleponide is a synthetic glucocorticoid corticosteroid that has been investigated for its anti-inflammatory, immunosuppressive, and anti-anaphylactic activities.[2] It was developed as the active metabolite of the prodrug this compound. The prodrug strategy aims to enhance topical delivery and local activity while minimizing systemic exposure and potential side effects. This compound has been studied in a nasal spray formulation for the treatment of seasonal allergic rhinitis.[1][2] Although it has been the subject of clinical investigation, Rofleponide has not been marketed.[1]

Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of Rofleponide are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of a glucocorticoid like Rofleponide to the cytoplasmic GR initiates a signaling cascade that ultimately modulates the transcription of target genes.

The key steps in the GR signaling pathway are as follows:

  • Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. The binding of a glucocorticoid ligand induces a conformational change in the receptor.

  • Nuclear Translocation: This conformational change leads to the dissociation of the multiprotein complex and exposure of a nuclear localization signal, facilitating the translocation of the ligand-receptor complex into the nucleus.

  • Gene Regulation: Once in the nucleus, the GR complex can modulate gene expression through two primary mechanisms:

    • Transactivation: The GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

    • Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby repressing the expression of pro-inflammatory genes.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Rofleponide) GR_complex GR-Hsp90 Complex GC->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change Nuclear_GR Nuclear GR Activated_GR->Nuclear_GR Nuclear Translocation GRE GRE Nuclear_GR->GRE Binding (Transactivation) NFkB_AP1 NF-κB / AP-1 Nuclear_GR->NFkB_AP1 Inhibition (Transrepression) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_Genes

Caption: Glucocorticoid Receptor Signaling Pathway.

This compound to Rofleponide Conversion

This compound is designed as a prodrug that undergoes hydrolysis to release the active metabolite, Rofleponide. This conversion is a critical step for its pharmacological activity.

Prodrug_Conversion Rofleponide_Palmitate This compound (Lipophilic Prodrug) Esterases Esterases Rofleponide_Palmitate->Esterases Rofleponide Rofleponide (Active Metabolite) Esterases->Rofleponide Hydrolysis Palmitic_Acid Palmitic Acid Esterases->Palmitic_Acid GR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Source Prepare GR Source (e.g., cell lysate, purified receptor) Incubate Incubate GR, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Prepare [3H]Dexamethasone (Radioligand) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound (Rofleponide) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki values Quantify->Analyze

References

In Vitro Hydrolysis of Rofleponide 21-Palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide (B1679504) 21-palmitate is a soft corticosteroid designed for local action with reduced systemic side effects. Its therapeutic activity is dependent on the in vivo hydrolysis of the 21-palmitate ester to the active moiety, rofleponide. Understanding the rate and extent of this hydrolysis is critical for predicting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the hydrolysis of rofleponide 21-palmitate. It includes detailed experimental protocols for assessing its stability in biological matrices such as plasma and tissue homogenates, along with analytical techniques for quantification. Furthermore, this guide presents a framework for data analysis and visualization of the hydrolysis process.

Introduction

This compound is a long-chain fatty acid ester of the potent glucocorticoid, rofleponide.[1][2] As a prodrug, its efficacy relies on the enzymatic cleavage of the ester bond to release the pharmacologically active rofleponide. The primary enzymes responsible for this bioconversion are esterases, which are ubiquitous in the body, particularly in the plasma, liver, and other tissues. The rate of hydrolysis significantly influences the local concentration and systemic exposure of rofleponide, thereby affecting both its therapeutic effect and potential for adverse reactions.

This document outlines standardized in vitro assays to evaluate the hydrolysis of this compound, providing researchers with the necessary protocols to conduct these studies and interpret the results.

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is an enzyme-catalyzed reaction where esterases cleave the ester linkage between rofleponide and palmitic acid.[3] This process yields rofleponide and palmitic acid as the primary products.

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products Rofleponide_Palmitate This compound Rofleponide Rofleponide Rofleponide_Palmitate->Rofleponide Hydrolysis Palmitic_Acid Palmitic Acid Rofleponide_Palmitate->Palmitic_Acid Esterase Esterases Water H₂O

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

This section details the methodologies for conducting in vitro hydrolysis studies of this compound in two key biological matrices: plasma and liver tissue homogenate.

In Vitro Plasma Stability Assay

This assay determines the rate of hydrolysis of this compound in plasma from various species.

3.1.1. Materials and Reagents

  • This compound

  • Rofleponide (as an analytical standard)

  • Control plasma (e.g., human, rat, mouse), heparinized

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724), HPLC grade

  • Internal standard (e.g., another stable corticosteroid)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • HPLC system with UV or MS detector

3.1.2. Experimental Workflow

G cluster_prep Homogenate Preparation cluster_incubation Incubation cluster_analysis Termination and Analysis A Weigh and mince fresh/frozen liver tissue B Homogenize tissue in ice-cold buffer A->B C Centrifuge to obtain S9 fraction (supernatant) B->C D Determine protein concentration of S9 fraction C->D E Dilute S9 fraction to desired protein concentration D->E F Pre-warm S9 fraction to 37°C E->F G Add this compound to initiate reaction F->G H Incubate at 37°C and collect aliquots at time points G->H I Quench reaction with cold acetonitrile + internal standard H->I J Process samples (vortex, centrifuge) I->J K Analyze supernatant by HPLC-UV/MS J->K

References

Rofleponide 21-Palmitate for Asthma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide (B1679504) 21-palmitate is an innovative esterified glucocorticosteroid prodrug under investigation for the topical treatment of inflammatory airway diseases such as asthma and allergic rhinitis.[1] Its design as a lipophilic, inactive prodrug aims to enhance its retention in the airway mucosa. Upon local administration, it is hypothesized to be metabolized by endogenous esterases into its active, more hydrophilic metabolite, rofleponide.[1] This localized bioactivation is intended to maximize therapeutic efficacy within the lungs while minimizing systemic exposure and associated adverse effects. This technical guide provides a comprehensive overview of the available research, experimental protocols, and mechanistic understanding of Rofleponide 21-palmitate relevant to asthma research.

Mechanism of Action

As a corticosteroid, the active metabolite of this compound, rofleponide, is expected to exert its anti-inflammatory effects through the classical glucocorticoid receptor (GR) signaling pathway. This pathway is central to the therapeutic action of all corticosteroids in asthma.

Glucocorticoid Receptor Signaling Pathway

The binding of the active metabolite, rofleponide, to the cytosolic glucocorticoid receptor (GR) initiates a cascade of molecular events that ultimately suppress airway inflammation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_HSP GR-HSP Complex Rofleponide->GR_HSP Binds Activated_GR Activated GR GR_HSP->Activated_GR Conformational Change GRE Glucocorticoid Response Elements (GREs) Activated_GR->GRE Translocates & Binds NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Tethering Anti_inflammatory_Genes Anti-inflammatory Genes GRE->Anti_inflammatory_Genes Transactivation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-4, IL-5) NFkB_AP1->Pro_inflammatory_Genes Inhibition of Transcription Reduced_Inflammation Reduced_Inflammation Pro_inflammatory_Genes->Reduced_Inflammation Suppression leads to Anti_inflammatory_Genes->Reduced_Inflammation Leads to

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

While specific preclinical and clinical trial protocols for this compound in asthma are not publicly available, this section details relevant methodologies based on a clinical trial in allergic rhinitis and standard preclinical asthma models.

Clinical Trial Protocol (Adapted from Allergic Rhinitis Study)

This protocol is based on a double-blind, placebo-controlled, crossover study conducted in patients with seasonal allergic rhinitis, which serves as a relevant model for upper airway inflammation.[1]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover clinical trial.

  • Participants: 40 patients with a history of seasonal allergic rhinitis.

  • Intervention:

    • This compound aqueous nasal spray (400 µg once daily)

    • Budesonide (B1683875) aqueous nasal spray (128 µg once daily)

    • Placebo nasal spray

  • Treatment Period: 10 days for each treatment arm.

  • Washout Period: 2 weeks between each treatment period.

  • Challenge: Individualized allergen challenges administered daily for the last 7 days of each treatment period.

  • Outcome Measures:

    • Nasal symptoms score (recorded morning and evening, and 10 and 20 minutes post-allergen challenge)

    • Nasal Peak Inspiratory Flow (PIF) (recorded at the same time points as symptoms)

cluster_period1 Treatment Period 1 (10 days) cluster_period2 Treatment Period 2 (10 days) cluster_period3 Treatment Period 3 (10 days) Screening Screening Randomization Randomization Screening->Randomization Treatment_A Rofleponide Palmitate (400 µg/day) Randomization->Treatment_A Group 1 Treatment_B Budesonide (128 µg/day) Randomization->Treatment_B Group 2 Treatment_C Placebo Randomization->Treatment_C Group 3 Washout_1 Washout (2 weeks) Treatment_A->Washout_1 Crossover Treatment_B->Washout_1 Crossover Treatment_C->Washout_1 Crossover Treatment_D Budesonide (128 µg/day) Washout_1->Treatment_D Treatment_E Placebo Washout_1->Treatment_E Treatment_F Rofleponide Palmitate (400 µg/day) Washout_1->Treatment_F Washout_2 Washout (2 weeks) Treatment_D->Washout_2 Crossover Treatment_E->Washout_2 Crossover Treatment_F->Washout_2 Crossover Treatment_G Placebo Washout_2->Treatment_G Treatment_H Rofleponide Palmitate (400 µg/day) Washout_2->Treatment_H Treatment_I Budesonide (128 µg/day) Washout_2->Treatment_I End_of_Study End_of_Study Treatment_G->End_of_Study Treatment_H->End_of_Study Treatment_I->End_of_Study

Figure 2: Crossover Clinical Trial Workflow.

Preclinical Asthma Models

Standard preclinical models for evaluating anti-inflammatory compounds like this compound in asthma include ovalbumin (OVA)-induced and house dust mite (HDM)-induced allergic airway inflammation in mice.

  • Sensitization:

    • OVA Model: Intraperitoneal injections of OVA emulsified in alum.

    • HDM Model: Intranasal administration of HDM extract.

  • Challenge: Subsequent exposure of sensitized animals to aerosolized OVA or intranasal HDM to induce an asthmatic phenotype.

  • Treatment: Administration of this compound (e.g., intranasally or intratracheally) prior to or during the challenge phase.

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to methacholine (B1211447) challenge.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Lung Histology: Examination of lung tissue for inflammatory cell infiltration, mucus production (PAS staining), and airway remodeling.

    • Serum IgE Levels: Measurement of allergen-specific IgE.

Data Presentation

Quantitative data for this compound in asthma is limited. The following tables summarize the available data from the allergic rhinitis clinical trial and provide a comparative context with other inhaled corticosteroids.

Table 1: Efficacy of Rofleponide Palmitate in Allergic Rhinitis [1]

Treatment GroupDoseChange in Total Nasal Symptom Score (vs. Placebo)Change in Nasal Peak Inspiratory Flow (vs. Placebo)
Rofleponide Palmitate400 µgStatistically significant reduction (p < 0.01 - 0.001)Statistically significant improvement (p < 0.01 - 0.001)
Budesonide128 µgStatistically significant reduction (p < 0.01 - 0.001)Statistically significant improvement (p < 0.01 - 0.001)

Note: The study found no overall difference in efficacy between Rofleponide palmitate 400 µg and budesonide 128 µg.[1]

Table 2: Comparative Properties of Inhaled Corticosteroids (Illustrative)

CompoundRelative Receptor Affinity (Dexamethasone = 100)LipophilicityNotes
Rofleponide (active metabolite)Data not publicly availableExpected to be more hydrophilic than prodrug-
Budesonide935Moderate-
Fluticasone Propionate1800High-
Mometasone Furoate2200High-

Note: Higher receptor affinity generally correlates with greater potency.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is central to its proposed therapeutic advantages.

Prodrug Conversion

This compound is designed to be hydrolyzed by esterases present in the airway epithelium to its active form, rofleponide. This conversion is a critical step for its pharmacological activity. The lipophilic nature of the palmitate ester is intended to prolong its residence time in the lung tissue, creating a local depot of the prodrug.

Inhaled_Rofleponide_Palmitate Inhaled Rofleponide 21-Palmitate (Lipophilic Prodrug) Airway_Mucosa Airway Mucosa Inhaled_Rofleponide_Palmitate->Airway_Mucosa Deposition & Retention Rofleponide_Active Rofleponide (Active Metabolite) Inhaled_Rofleponide_Palmitate->Rofleponide_Active Hydrolysis by Esterases Esterases Esterases Airway_Mucosa->Esterases Contains Systemic_Circulation Systemic Circulation Rofleponide_Active->Systemic_Circulation Absorption Rapid_Clearance Rapid Systemic Clearance Systemic_Circulation->Rapid_Clearance

Figure 3: Proposed Pharmacokinetic Pathway.

Future Directions and Conclusion

This compound represents a promising next-generation inhaled corticosteroid designed for enhanced topical activity and an improved safety profile. While clinical data in allergic rhinitis is encouraging, further research is imperative to establish its efficacy and safety specifically in asthma. Future studies should focus on:

  • Preclinical Asthma Models: Evaluating the efficacy of this compound in well-established animal models of asthma to generate quantitative data on its anti-inflammatory and anti-remodeling effects.

  • Clinical Trials in Asthma: Conducting robust, randomized controlled trials in asthmatic populations to determine the optimal dosage, efficacy in improving lung function and reducing exacerbations, and long-term safety.

  • Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of this compound and its active metabolite, rofleponide, in human lungs to confirm its proposed mechanism of localized action.

  • Receptor Binding Affinity: Quantifying the binding affinity of rofleponide to the glucocorticoid receptor to understand its intrinsic potency.

References

Rofleponide 21-Palmitate for Allergic Rhinitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide (B1679504) 21-palmitate is an esterified glucocorticosteroid prodrug that has been investigated for the topical treatment of allergic rhinitis. As a prodrug, it is designed to be administered in an inactive form and then metabolized locally in the nasal mucosa to its active metabolite, rofleponide. This targeted delivery aims to maximize therapeutic efficacy within the nasal passages while minimizing systemic exposure and potential side effects. This technical guide provides a comprehensive overview of the available scientific and clinical data on rofleponide 21-palmitate for the treatment of allergic rhinitis, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action

This compound is a synthetic glucocorticoid.[1] The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR). The proposed mechanism for this compound involves its local conversion to the active moiety, rofleponide, which then binds to and activates the GR.

Glucocorticoid Receptor Signaling Pathway

The binding of rofleponide to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to the suppression of the inflammatory response characteristic of allergic rhinitis. This signaling pathway involves two primary mechanisms: transactivation and transrepression.

  • Transactivation: The activated GR complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The activated GR can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of inflammatory genes.

cluster_extracellular cluster_cell Nasal Mucosal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen NFkB_AP1_inactive Inactive NF-κB / AP-1 RP Rofleponide 21-Palmitate (Prodrug) R Rofleponide (Active) RP->R Metabolism GR_HSP GR-HSP Complex R->GR_HSP Binding GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins GR_HSP->HSP Dissociation R_GR Rofleponide-GR Complex GR_HSP->R_GR Activation R_GR_nucleus Rofleponide-GR Complex R_GR->R_GR_nucleus Translocation NFkB_AP1_active Active NF-κB / AP-1 NFkB_AP1_inactive->NFkB_AP1_active Activation by Allergen Signal Inflammatory_Genes Inflammatory Genes NFkB_AP1_active->Inflammatory_Genes Transcription Repression Repression R_GR_nucleus->NFkB_AP1_active Inhibition (Transrepression) GRE Glucocorticoid Response Element (GRE) R_GR_nucleus->GRE Binding (Transactivation) Anti_Inflammatory_Genes Anti-inflammatory Genes GRE->Anti_Inflammatory_Genes Transcription Activation Activation Anti_Inflammatory_Genes->Activation

Caption: Glucocorticoid Receptor Signaling Pathway of Rofleponide.

Clinical Efficacy in Allergic Rhinitis

A key clinical study evaluated the efficacy of rofleponide palmitate in a pollen-season model of allergic rhinitis, comparing it to budesonide (B1683875) and placebo.[2]

Table 1: Summary of Clinical Trial on Rofleponide Palmitate for Allergic Rhinitis[2]
Study Parameter Rofleponide Palmitate (400 µg) Budesonide (128 µg) Placebo
Primary Efficacy Endpoints
Nasal SymptomsSignificant reduction compared to placebo (p<0.01-0.001)Significant reduction compared to placebo (p<0.01-0.001)-
Nasal Peak Inspiratory Flow (PIF)Significant improvement compared to placebo (p<0.01-0.001)Significant improvement compared to placebo (p<0.01-0.001)-
Comparison No overall difference in efficacy compared to budesonide--

Experimental Protocols

Pollen-Season Model of Allergic Rhinitis Study[2]

This study utilized a double-blind, placebo-controlled, crossover design to assess the efficacy of rofleponide palmitate.

  • Participants: 40 patients with a history of strictly seasonal allergic rhinitis.

  • Treatments:

    • Rofleponide palmitate aqueous solution (400 µg) once daily.

    • Budesonide aqueous solution (128 µg) once daily.

    • Placebo.

  • Study Design:

    • Treatment Period: 10 days of once-daily nasal spray administration.

    • Allergen Challenge: After 3 days of treatment, individualized allergen challenges were administered once daily for 7 consecutive days.

    • Washout Period: A 2-week washout period was implemented between each treatment arm.

  • Outcome Measures:

    • Nasal symptoms and Peak Inspiratory Flow (PIF) were recorded in the morning and evening, as well as 10 and 20 minutes after each allergen challenge.

    • The primary analysis was based on the mean recordings from the last 3 days of the allergen challenge series.

cluster_workflow Experimental Workflow: Pollen-Season Model Start Recruitment (40 Patients with Seasonal Allergic Rhinitis) Randomization Randomization (Crossover Design) Start->Randomization Treatment_A Treatment Arm A: Rofleponide Palmitate (400 µg) or Budesonide (128 µg) or Placebo Randomization->Treatment_A Day1_3 Days 1-3: Once-daily Treatment Treatment_A->Day1_3 Treatment_B Treatment Arm B: (Crossover) Treatment_B->Day1_3 Treatment_C Treatment Arm C: (Crossover) Treatment_C->Day1_3 Washout 2-Week Washout Washout->Treatment_B Crossover Washout->Treatment_C Crossover Day4_10 Days 4-10: Once-daily Treatment + Daily Allergen Challenge Day1_3->Day4_10 Data_Collection Data Collection: Nasal Symptoms & PIF (Morning, Evening, Post-challenge) Day4_10->Data_Collection Data_Collection->Washout Analysis Analysis: Mean of Last 3 Days Data_Collection->Analysis End End of Study Analysis->End

Caption: Experimental Workflow for the Pollen-Season Model Study.

Conclusion

The available evidence suggests that this compound is an effective topical treatment for allergic rhinitis, with an efficacy comparable to that of budesonide in a pollen-challenge model.[2] Its mechanism of action is consistent with that of other glucocorticoids, involving the activation of the glucocorticoid receptor and the subsequent modulation of inflammatory gene expression. Further research, including larger and longer-term clinical trials, would be beneficial to more comprehensively establish its clinical profile, including its relative potency, safety, and potential advantages in the management of allergic rhinitis.

References

The Critical Role of Lipophilicity in the Tissue Retention and Efficacy of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Rofleponide (B1679504) 21-palmitate, with a particular focus on its high lipophilicity and the resulting impact on tissue retention. Designed for researchers, scientists, and professionals in drug development, this document outlines the strategic design of Rofleponide 21-palmitate as a lipophilic prodrug for targeted topical delivery and sustained local action.

Introduction: The Prodrug Advantage in Topical Glucocorticoid Therapy

This compound is a novel, soft glucocorticoid prodrug developed for the topical treatment of inflammatory airway diseases such as allergic rhinitis.[1] Its design capitalizes on the principle of targeted delivery and localized bioactivation. As a highly lipophilic and inactive ester, this compound is engineered for enhanced retention within the mucosal tissue at the site of administration.[1] Upon absorption into the target tissue, it undergoes enzymatic hydrolysis by local esterases to release the active, more hydrophilic metabolite, rofleponide. This targeted approach aims to maximize therapeutic efficacy at the site of inflammation while minimizing systemic exposure and associated side effects.

Physicochemical Properties of this compound

The molecular structure of this compound is key to its pharmacokinetic profile. The addition of a long-chain palmitate ester at the 21-position significantly increases its lipophilicity, a critical factor for its retention in the lipid-rich environment of cell membranes in the airway mucosa.

PropertyValueSource
Molecular Formula C41H64F2O7PubChem[2]
Molecular Weight 706.9 g/mol PubChem[2]
Computed XLogP3 8.4PubChem[2]
Active Metabolite RofleponideWikipedia[3]
Parent Compound RofleponideGSRS[4]

Table 1: Physicochemical properties of this compound.

The high computed XLogP3 value of 8.4 underscores the pronounced lipophilic nature of this compound, which is substantially higher than that of many other inhaled corticosteroids. This property is fundamental to its mechanism of tissue retention.

The Role of Lipophilicity in Tissue Retention: A Comparative Overview

The lipophilicity of an inhaled corticosteroid is a primary determinant of its lung residence time.[5] Highly lipophilic compounds tend to have longer retention times in airway tissues, which can translate to a longer duration of action and allow for less frequent dosing.[5] While direct experimental data on the tissue retention of this compound is not publicly available, its high calculated lipophilicity suggests a prolonged residence time in the nasal and bronchial mucosa.

The following table provides a comparison of the lipophilicity and lung retention characteristics of several inhaled corticosteroids, offering a contextual framework for the anticipated behavior of this compound.

Inhaled CorticosteroidLog PRelative Lung Retention Time
Fluticasone Furoate (FF)4.17Longest
Mometasone Furoate (MF)4.73Long
Fluticasone Propionate (FP)3.5Long
This compound 8.4 (XLogP3) Expected to be very long
Beclomethasone Dipropionate (BDP)3.69 (Calculated)Moderate
Ciclesonide (CIC)More lipophilic than Budesonide (B1683875)Moderate
Budesonide (BUD)3.2Moderate

Table 2: Comparative lipophilicity and lung retention of inhaled corticosteroids. Log P values are experimental unless otherwise noted. The lung retention time is a qualitative ranking based on available literature.[5]

Mechanism of Action: From Lipophilic Prodrug to Active Metabolite

The therapeutic strategy of this compound is centered on its high lipophilicity and its nature as a prodrug. The following diagram illustrates this process:

prodrug_mechanism cluster_administration Administration Site (e.g., Nasal Mucosa) cluster_action Intracellular Action Rofleponide_Palmitate This compound (Lipophilic, Inactive Prodrug) Tissue_Retention Enhanced Tissue Retention in Cell Membranes Rofleponide_Palmitate->Tissue_Retention High Lipophilicity Esterases Local Esterases Tissue_Retention->Esterases Enzymatic Cleavage Rofleponide_Active Rofleponide (Hydrophilic, Active Metabolite) Esterases->Rofleponide_Active GR_Binding Binding to Glucocorticoid Receptor (GR) Rofleponide_Active->GR_Binding Systemic_Circulation Systemic Circulation (Minimal Absorption) Rofleponide_Active->Systemic_Circulation Rapid Clearance Anti_Inflammatory_Effect Anti-inflammatory Effect GR_Binding->Anti_Inflammatory_Effect GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide (Active Metabolite) GR_Complex Inactive GR Complex (GR + Chaperones) Rofleponide->GR_Complex Binding Active_GR_Complex Active Rofleponide-GR Complex GR_Complex->Active_GR_Complex Conformational Change & Chaperone Dissociation Dimerization Dimerization Active_GR_Complex->Dimerization Nuclear Translocation GRE_Binding Binding to Glucocorticoid Response Elements (GREs) Dimerization->GRE_Binding Gene_Modulation Modulation of Gene Transcription GRE_Binding->Gene_Modulation Anti_Inflammatory_Proteins Increased Synthesis of Anti-inflammatory Proteins Gene_Modulation->Anti_Inflammatory_Proteins Pro_Inflammatory_Cytokines Decreased Synthesis of Pro-inflammatory Cytokines Gene_Modulation->Pro_Inflammatory_Cytokines

References

A Technical Guide to the Activation of Rofleponide 21-Palmitate: A Prodrug Approach to Targeted Glucocorticoid Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide (B1679504) 21-palmitate is a soft steroid prodrug designed for localized anti-inflammatory activity. This technical guide delineates the activation process of this compound, from its initial inactive form to the pharmacologically active glucocorticoid, rofleponide. The core of this guide focuses on the enzymatic conversion, the subsequent cellular signaling cascade via the glucocorticoid receptor, and generalized methodologies for investigating such prodrug activation. While specific quantitative kinetic data for rofleponide 21-palmitate's activation is not extensively available in the public domain, this document provides a comprehensive framework based on established principles of ester prodrug metabolism and glucocorticoid pharmacology.

Introduction: The Prodrug Strategy

This compound is an esterified derivative of rofleponide, a potent synthetic glucocorticoid. The addition of a palmitate moiety at the 21-position significantly increases the lipophilicity of the molecule. This chemical modification is a deliberate prodrug strategy designed to enhance topical delivery and localize drug action. The underlying principle is that the inactive, lipophilic prodrug can readily permeate cell membranes in the target tissue, such as the nasal mucosa or the skin.[1] Once inside the cells, the prodrug is designed to be locally metabolized to its active, more hydrophilic form, rofleponide. This localized activation minimizes systemic exposure and the associated side effects commonly observed with conventional glucocorticoid therapies.[1]

The Activation Process: Enzymatic Hydrolysis

The conversion of this compound to the active rofleponide is a one-step enzymatic hydrolysis reaction. This process involves the cleavage of the ester bond between rofleponide and the palmitic acid moiety.

The Role of Esterases

This hydrolysis is catalyzed by endogenous esterases, a broad class of enzymes present in various tissues, including the skin, lungs, and nasal mucosa. Carboxylesterases are the most likely candidates for this biotransformation. The general reaction is as follows:

This compound + H₂O ---(Esterase)--> Rofleponide + Palmitic Acid

The rate and extent of this conversion are critical determinants of the drug's efficacy and safety profile. A rapid and efficient local conversion ensures high concentrations of the active drug at the target site, while any unhydrolyzed prodrug that enters systemic circulation is expected to be less active.

Quantitative Data on Activation

Detailed public-domain data on the specific kinetic parameters (e.g., K_m, V_max) for the enzymatic hydrolysis of this compound are limited. However, research on similar ester-based prodrugs suggests that the rate of hydrolysis is dependent on the specific esterases present in the target tissue and the physicochemical properties of the prodrug itself.

ParameterDescriptionExpected Trend for Efficient Prodrug Activation
Enzyme Affinity (1/K_m) The affinity of the esterase for the this compound substrate.High affinity in target tissues to ensure efficient binding and conversion.
Maximum Reaction Velocity (V_max) The maximum rate of conversion of the prodrug to the active drug at saturating substrate concentrations.High V_max in target tissues for rapid generation of the active rofleponide.
Tissue Specificity The relative activity of esterases capable of hydrolyzing the prodrug in target versus non-target tissues.High esterase activity in the intended site of action and lower activity in systemic circulation to minimize off-target effects.

Table 1: Conceptual Quantitative Parameters for this compound Activation.

Experimental Protocols for Assessing Prodrug Activation

The following sections outline generalized experimental protocols that can be adapted to study the activation of this compound.

In Vitro Hydrolysis Assay

Objective: To determine the rate of enzymatic hydrolysis of this compound in a controlled in vitro environment.

Methodology:

  • Preparation of Biological Matrices: Obtain tissue homogenates (e.g., from skin, nasal mucosa) or purified esterase enzymes.

  • Incubation: Incubate a known concentration of this compound with the biological matrix in a suitable buffer system at a physiological temperature (37°C).

  • Time-Course Sampling: Collect aliquots from the incubation mixture at various time points.

  • Reaction Termination: Stop the enzymatic reaction in the collected aliquots, typically by adding a quenching solvent like acetonitrile (B52724) or by heat inactivation.

  • Sample Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentrations of both this compound and the newly formed rofleponide.

  • Data Analysis: Plot the concentration of rofleponide formed over time to determine the initial rate of hydrolysis. Kinetic parameters (K_m and V_max) can be calculated by performing the assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cell-Based Activation and Efficacy Assays

Objective: To assess the conversion of this compound to rofleponide in a cellular context and measure the subsequent pharmacological activity.

Methodology:

  • Cell Culture: Use a relevant cell line that expresses endogenous esterases and the glucocorticoid receptor (e.g., human keratinocytes, bronchial epithelial cells).

  • Treatment: Treat the cells with this compound, rofleponide (as a positive control), and a vehicle control.

  • Assessment of Prodrug Conversion: After a defined incubation period, lyse the cells and analyze the intracellular and extracellular concentrations of the prodrug and the active drug by LC-MS.

  • Measurement of Glucocorticoid Receptor (GR) Activation:

    • Translocation Assay: Use immunofluorescence or high-content imaging to visualize the translocation of the GR from the cytoplasm to the nucleus upon treatment.

    • Reporter Gene Assay: Utilize a cell line engineered with a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE). Measure the reporter gene activity to quantify GR-mediated gene transcription.

  • Downstream Target Gene Expression Analysis: Measure the expression of known glucocorticoid-responsive genes (e.g., GILZ, FKBP5) using quantitative real-time PCR (qRT-PCR) or a microarray.

Visualization of Pathways and Workflows

Prodrug Activation and Cellular Uptake

cluster_extracellular Extracellular Space cluster_cell Target Cell Rofleponide_Palmitate_ext This compound (Lipophilic Prodrug) Rofleponide_Palmitate_int This compound Rofleponide_Palmitate_ext->Rofleponide_Palmitate_int Passive Diffusion Esterase Esterases Rofleponide_Palmitate_int->Esterase Substrate Rofleponide_active Rofleponide (Active Drug) Esterase->Rofleponide_active Hydrolysis Palmitic_Acid Palmitic Acid Esterase->Palmitic_Acid Byproduct cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_HSP GR-HSP Complex (Inactive) Rofleponide->GR_HSP Binding GR_Rofleponide GR-Rofleponide Complex (Active) GR_HSP->GR_Rofleponide HSP Dissociation GR_Rofleponide_dimer GR-Rofleponide Dimer GR_Rofleponide->GR_Rofleponide_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_Rofleponide_dimer->GRE Binding NFkB_AP1 NF-κB / AP-1 GR_Rofleponide_dimer->NFkB_AP1 Protein-Protein Interaction Transactivation Increased Transcription of Anti-inflammatory Genes (e.g., GILZ, IκBα) GRE->Transactivation Genomic Action Transrepression Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) NFkB_AP1->Transrepression Genomic Action Start Start: Rofleponide 21-Palmitate Prodrug In_Vitro_Hydrolysis In Vitro Hydrolysis Assay (Tissue Homogenates/Enzymes) Start->In_Vitro_Hydrolysis Cell_Based_Assay Cell-Based Activation Assay (e.g., Keratinocytes) Start->Cell_Based_Assay LCMS_Analysis_1 LC-MS/MS Analysis: Quantify Prodrug & Active Drug In_Vitro_Hydrolysis->LCMS_Analysis_1 Kinetic_Analysis Determine Hydrolysis Rate and Kinetic Parameters LCMS_Analysis_1->Kinetic_Analysis End End: Characterized Prodrug Profile Kinetic_Analysis->End LCMS_Analysis_2 LC-MS/MS Analysis: Intracellular Conversion Cell_Based_Assay->LCMS_Analysis_2 GR_Activity_Assay GR Activity Assays: Translocation, Reporter Gene Cell_Based_Assay->GR_Activity_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, Microarray) GR_Activity_Assay->Gene_Expression Efficacy_Assessment Assess Anti-inflammatory Efficacy Gene_Expression->Efficacy_Assessment Efficacy_Assessment->End

References

In-Depth Technical Guide: Preclinical Pharmacokinetics of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rofleponide 21-palmitate is a corticosteroid prodrug designed for targeted topical delivery, particularly in the treatment of respiratory diseases such as asthma and allergic rhinitis. The core concept behind this compound is to administer an inactive, lipophilic ester that, upon reaching the target tissue, is locally metabolized into its active, more hydrophilic form, rofleponide. This strategy aims to maximize local therapeutic effects while minimizing systemic exposure and associated side effects. A thorough understanding of its preclinical pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development and translation to clinical use.

Introduction to this compound

This compound is an esterified glucocorticosteroid. The addition of the palmitate moiety increases its lipophilicity, which is intended to enhance its retention in airway tissues following inhalation or intranasal administration. The prodrug itself is pharmacologically inactive. Local enzymatic activity, likely by esterases present in the mucosal tissues of the respiratory tract, cleaves the palmitate group, releasing the active drug, rofleponide. Rofleponide is more hydrophilic, which facilitates its clearance from the site of action and the systemic circulation, theoretically reducing the risk of systemic corticosteroid side effects.

Conceptual Signaling Pathway and Metabolic Activation

The intended mechanism of action for this compound involves a straightforward metabolic activation pathway. The following diagram illustrates this process.

cluster_administration Administration cluster_target_tissue Target Tissue (e.g., Airway Mucosa) cluster_systemic_circulation Systemic Circulation & Excretion Rofleponide_Palmitate_Administered This compound (Inactive Prodrug) Esterases Esterases Rofleponide_Palmitate_Administered->Esterases Topical Delivery Rofleponide_Active Rofleponide (Active Drug) Esterases->Rofleponide_Active Metabolic Cleavage Systemic_Clearance Systemic Clearance and Excretion Rofleponide_Active->Systemic_Clearance Absorption into Bloodstream

Caption: Metabolic activation of this compound in target tissue.

Generalized Experimental Protocols for Preclinical Pharmacokinetic Assessment

While specific protocols for this compound are not available, the following represents a standard approach for evaluating a topically administered respiratory prodrug in preclinical models (e.g., rats, mice, dogs).

Animal Models and Administration
  • Species: Typically, rodents (rats, mice) and a non-rodent species (beagle dogs or non-human primates) are used.

  • Administration Routes:

    • Intratracheal (IT) or Intranasal (IN) Instillation: To mimic delivery to the respiratory tract.

    • Intravenous (IV) Bolus: To determine systemic pharmacokinetic parameters of the active metabolite (rofleponide) and to calculate absolute bioavailability.

    • Oral Gavage (PO): To assess absorption from the gastrointestinal tract, which is important for the swallowed portion of an inhaled dose.

Sample Collection
  • Blood/Plasma: Serial blood samples are collected at predetermined time points post-dose via methods appropriate for the species (e.g., tail vein, jugular vein cannulation). Plasma is separated by centrifugation.

  • Tissue Homogenates: At the end of the study, or in separate groups of animals, tissues of interest (lung, trachea, nasal passages, liver, kidneys) are collected to assess drug distribution.

  • Excreta: Urine and feces are collected over a defined period to determine routes and extent of excretion.

Bioanalytical Method
  • Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the prodrug and its active metabolite in biological matrices.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis
  • Software: Non-compartmental analysis (NCA) is performed using software such as WinNonlin® or Phoenix™.

  • Parameters: Key pharmacokinetic parameters to be determined include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the drug concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

    • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Generalized Experimental Workflow

The logical flow of a preclinical pharmacokinetic study for a compound like this compound is depicted below.

Dose_Admin Dose Administration (e.g., IT, IN, IV) Sample_Collection Serial Biological Sample Collection (Blood, Tissues, Excreta) Dose_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Bioanalysis Bioanalysis by LC-MS/MS (Quantification of Prodrug and Metabolite) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis (NCA) Bioanalysis->PK_Analysis Report Data Tabulation and Reporting PK_Analysis->Report

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Data Presentation (Hypothetical)

In the absence of actual data, the following tables illustrate how the quantitative results from preclinical pharmacokinetic studies of this compound would be structured for clear comparison.

Table 1: Plasma Pharmacokinetic Parameters of Rofleponide (Active Metabolite) Following Administration of this compound in Rats (Hypothetical Data)

ParameterIntratracheal (1 mg/kg)Intravenous (0.1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL)Data not availableData not availableData not available
Tmax (h)Data not availableData not availableData not available
AUC₀₋t (ng*h/mL)Data not availableData not availableData not available
t½ (h)Data not availableData not availableData not available
Bioavailability (%)Data not availableN/AData not available

Table 2: Tissue Distribution of Rofleponide 2 hours Post-Intratracheal Administration of this compound in Rats (1 mg/kg) (Hypothetical Data)

TissueConcentration (ng/g)
LungData not available
TracheaData not available
PlasmaData not available
LiverData not available
KidneyData not available

Conclusion

This compound represents a targeted therapeutic approach for respiratory diseases, leveraging a prodrug strategy to enhance local efficacy and minimize systemic side effects. While the conceptual framework for its pharmacokinetic profile is well-defined, a notable gap exists in the public domain regarding specific quantitative preclinical data. The generalized experimental protocols and workflows presented in this guide provide a standard framework for how such a compound would be evaluated. For drug development professionals, access to proprietary studies or the commissioning of new preclinical investigations would be necessary to obtain the detailed pharmacokinetic data required for further development and regulatory submission.

Methodological & Application

Application Notes and Protocols for Rofleponide 21-Palmitate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Rofleponide (B1679504) 21-palmitate in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications. This document includes information on the mechanism of action, preparation of stock solutions, and guidelines for treating cultured cells.

Introduction

Rofleponide 21-palmitate is a synthetic glucocorticoid. Like other corticosteroids, its biological effects are mediated through the glucocorticoid receptor (GR). The palmitate ester at the 21-position increases the lipophilicity of the molecule, which may influence its solubility, cellular uptake, and pharmacokinetic properties. Understanding its solubility and proper handling in cell culture is crucial for accurate and reproducible experimental results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a structurally similar compound, dexamethasone (B1670325) palmitate, to provide a reference for solubility and solution preparation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 706.9 g/mol [1]
Appearance White to off-white solid
Storage -20°C

Table 2: Estimated Solubility in DMSO

CompoundEstimated Solubility in DMSO
This compound Not experimentally determined; estimated to be similar to other palmitate esters.
Dexamethasone palmitate ~10 mg/mL[2]
Palmitic Acid ~20 mg/mL

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, as a glucocorticoid, is expected to exert its effects through the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, it binds to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex can modulate gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, or by interacting with other transcription factors.[3][4][5][6][7]

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO. Due to the lack of a precise solubility value, it is recommended to first perform a small-scale solubility test to determine the maximum practical concentration.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 7.07 mg of this compound (Molecular Weight = 706.9 g/mol ).

  • Dissolution: Aseptically add the weighed powder to a sterile tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. Vortex again after warming.

  • Observation: Visually inspect the solution for any undissolved particles. If particles remain, the solution is supersaturated. Centrifuge the tube to pellet the excess compound and carefully transfer the supernatant to a new sterile tube. The concentration of this saturated solution will be the maximum achievable stock concentration.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Stock_Solution_Workflow start Start weigh Weigh Rofleponide 21-Palmitate start->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_solubility Visually Inspect for Undissolved Particles vortex->check_solubility warm Gentle Warming (37°C) and Vortex check_solubility->warm Particles Remain aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Fully Dissolved warm->check_solubility store Store at -20°C aliquot->store end End store->end

Workflow for Preparing a this compound Stock Solution
Protocol 2: Application of this compound to Cultured Cells

This protocol provides a general guideline for treating adherent cells in a multi-well plate format. The optimal working concentration and incubation time should be determined empirically for each cell line and experimental endpoint. Typical working concentrations for glucocorticoids can range from 1 nM to 1 µM.[8]

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pre-warmed cell culture medium for dilutions

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to attach and grow, typically for 24 hours, to reach the desired confluency.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture wells.

    • Add the appropriate volume of the prepared working solutions (or vehicle control medium containing the same final concentration of DMSO) to each well.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following the incubation period, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, XTT), gene expression analysis (e.g., RT-qPCR, Western blot), or other relevant functional assays.

Cell_Treatment_Workflow start Start seed_cells Seed Cells in Multi-Well Plate start->seed_cells thaw_stock Thaw Stock Solution seed_cells->thaw_stock prepare_working Prepare Working Solutions (Serial Dilution in Medium) treat_cells Remove Old Medium and Add Working Solutions prepare_working->treat_cells thaw_stock->prepare_working incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze end End analyze->end

References

Preparation of Rofleponide 21-Palmitate Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Rofleponide 21-palmitate, a synthetic glucocorticoid. Due to its lipophilic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of concentrated stock solutions suitable for in vitro and other research applications. This protocol outlines the use of Dimethyl Sulfoxide (DMSO) as a primary solvent and provides detailed procedures for achieving accurate and reproducible concentrations. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the validity of experimental results.

Introduction

This compound is a corticosteroid prodrug designed for potent anti-inflammatory activity. Like other glucocorticoids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression. Accurate preparation of stock solutions is the first critical step in any experiment designed to investigate its biological effects. This application note provides essential data and a detailed protocol for the solubilization and storage of this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and provide solubility information for a structurally similar compound, Dexamethasone palmitate, to guide solvent selection.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₁H₆₄F₂O₇[1]
Molecular Weight 706.94 g/mol [2]
Appearance Solid[3]
CAS Number 144653-57-6[2][4]

Table 2: Estimated Solubility of this compound in Common Organic Solvents (Based on Dexamethasone Palmitate Data)

SolventEstimated SolubilityReference (for Dexamethasone Palmitate)
Dimethyl Sulfoxide (DMSO) ~2 mg/mL
Methanol ~25 mg/mL
Ethanol Likely solubleInferred from steroid class solubility
Dimethylformamide (DMF) Likely solubleInferred from steroid class solubility

Table 3: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationRecommendationsReference
Solid Powder 0 to 4°CShort-term (days to weeks)Store in a dry, dark place.[4]
-20°CLong-term (months to years)Store in a dry, dark place.[4]
Stock Solution in DMSO -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies.

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a biosafety cabinet), allow the this compound powder and DMSO to equilibrate to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 7.07 mg of this compound powder into the tube.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (706.94 g/mol ) * (1000 mg/g) = 7.07 mg/mL

  • Dissolution: Aseptically add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Securely cap the tube and vortex at a medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: It is recommended to perform a serial dilution to achieve the desired final working concentration in your cell culture medium.

    • Example for a 1 µM final concentration in 2 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium to create a 10 µM solution.

      • Add 200 µL of the 10 µM intermediate solution to 1.8 mL of complete cell culture medium in your culture vessel.

  • Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples. The final concentration of DMSO should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[6]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh Rofleponide 21-palmitate dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat control Vehicle Control dilute->control incubate Incubate treat->incubate control->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing and using this compound solutions.

Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Rofleponide) GR_complex Inactive GR Complex (GR + Chaperones) GC->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change & Chaperone Dissociation Active_GR_dimer GR Dimer Active_GR->Active_GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) on DNA Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Anti-inflammatory) Protein->Response Active_GR_dimer->GRE Binds

Caption: Simplified glucocorticoid receptor signaling pathway.

Safety Precautions

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]

References

Application Notes and Protocols for In Vivo Delivery of Rofleponide 21-Palmitate in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery and evaluation of Rofleponide (B1679504) 21-palmitate in preclinical animal models of asthma. The methodologies described are based on established protocols for allergic asthma induction and preclinical evaluation of inhaled corticosteroids.

Introduction

Rofleponide 21-palmitate is an esterified glucocorticosteroid prodrug designed for targeted topical delivery to the airways for the treatment of asthma and allergic rhinitis.[1] Similar to other inhaled corticosteroids like ciclesonide (B122086), this compound is largely inactive as a parent compound and is hypothesized to be metabolized locally in the lungs by endogenous esterases to its active metabolite, rofleponide. This localized activation aims to maximize therapeutic efficacy within the airways while minimizing systemic side effects.[1] The lipophilic nature of the palmitate ester may also promote retention in lung tissue, potentially allowing for less frequent dosing.[2]

Animal models are crucial for elucidating the pathophysiology of asthma and for the preclinical development of novel therapeutics.[3][4] Murine models, in particular, are widely used to investigate key features of allergic asthma, including airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.[3][5]

Mechanism of Action of Corticosteroids in Asthma

Glucocorticoids are potent anti-inflammatory agents and are the cornerstone of asthma therapy.[6] Their mechanism of action is multifaceted and involves both genomic and non-genomic effects.[7] In the context of asthma, corticosteroids:

  • Inhibit Inflammatory Mediator Release : They suppress the production of a wide range of inflammatory mediators, including cytokines, chemokines, and arachidonic acid metabolites (prostaglandins and leukotrienes).[6][7]

  • Reduce Inflammatory Cell Infiltration : They decrease the recruitment and activation of inflammatory cells such as eosinophils, T-lymphocytes, and mast cells into the airways.

  • Reverse Bronchial Hyperreactivity : By controlling airway inflammation, corticosteroids can reduce the exaggerated bronchoconstrictor response to various stimuli.[7]

  • Decrease Mucus Secretion : They can inhibit the hypersecretion of mucus that contributes to airway obstruction.[7][8]

The anti-inflammatory effects of glucocorticoids are primarily mediated by the binding of the glucocorticoid-receptor complex to specific DNA sites, leading to the altered transcription of pro-inflammatory and anti-inflammatory genes.[6][9]

Corticosteroid Signaling Pathway in Asthma Corticosteroid Signaling Pathway in Asthma cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Events Rofleponide_Palmitate This compound (Prodrug) Esterases Esterases Rofleponide_Palmitate->Esterases Enters Cell Rofleponide Rofleponide (Active Metabolite) Esterases->Rofleponide Metabolizes GR Glucocorticoid Receptor (GR) Rofleponide->GR Binds to Rofleponide_GR_Complex Rofleponide-GR Complex GR->Rofleponide_GR_Complex Nucleus Nucleus Rofleponide_GR_Complex->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Nucleus->Transcription_Factors Interacts with Gene_Transcription Altered Gene Transcription Transcription_Factors->Gene_Transcription Pro_inflammatory_Genes ↓ Pro-inflammatory Genes (Cytokines, Chemokines) Gene_Transcription->Pro_inflammatory_Genes Anti_inflammatory_Genes ↑ Anti-inflammatory Genes Gene_Transcription->Anti_inflammatory_Genes

Figure 1: Simplified signaling pathway of this compound in airway epithelial cells.

Experimental Protocols

The following protocols describe the induction of an allergic asthma phenotype in mice and the subsequent administration and evaluation of this compound.

Animal Model of Allergic Asthma (Ovalbumin-Induced)

This is a widely used model to induce a Th2-mediated inflammatory response characteristic of allergic asthma.[10]

  • Animals : Female BALB/c mice, 6-8 weeks old, are commonly used due to their Th2-prone immune response.[5][11]

  • Materials :

    • Ovalbumin (OVA), Grade V

    • Aluminum hydroxide (B78521) (Alum) adjuvant

    • Phosphate-buffered saline (PBS), sterile

    • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Protocol :

    • Sensitization :

      • On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg Alum in PBS.[11]

    • Challenge :

      • From Day 14 to Day 17, expose mice to an aerosolized solution of 1% OVA in PBS for 30 minutes daily.[11] Alternatively, intranasal (i.n.) challenge with 20-50 µL of 1% OVA in PBS can be performed on anesthetized mice.[12]

    • Endpoint Assessment :

      • Perform assessments 24-48 hours after the final OVA challenge.

In Vivo Delivery of this compound
  • Formulation : this compound should be formulated as a suspension for intratracheal or intranasal administration. A common vehicle is sterile saline with a small percentage of a surfactant like Tween 80 to ensure a uniform suspension.

  • Administration :

    • Intratracheal (i.t.) Instillation : Anesthetize the mouse and instill 25-50 µL of the this compound suspension directly into the lungs. This method ensures accurate dosing to the target organ.

    • Intranasal (i.n.) Instillation : Administer 20-50 µL of the suspension into the nostrils of an anesthetized mouse. This route is less invasive but may result in some of the dose being swallowed.

  • Dosing Regimen : Treatment with this compound can be administered prophylactically (before and during the challenge phase) or therapeutically (after the challenge phase has commenced). A typical regimen would involve daily administration starting one day before the first challenge and continuing throughout the challenge period.

Assessment of Airway Inflammation
  • Bronchoalveolar Lavage (BAL) :

    • Euthanize the mouse and cannulate the trachea.

    • Instill and retrieve 0.5-1.0 mL of ice-cold PBS three times.

    • Pool the retrieved fluid (BALF).

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Lung Histology :

    • Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.

    • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for mucus production.

Measurement of Airway Hyperresponsiveness (AHR)

AHR can be measured in response to a bronchoconstrictor agent like methacholine (B1211447).

  • Invasive Measurement :

    • Anesthetize, tracheostomize, and mechanically ventilate the mouse.

    • Measure baseline lung resistance (RI).

    • Administer increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12, 24 mg/mL) and record the change in RI.[11]

  • Non-invasive Measurement (Whole-body plethysmography) :

    • Place conscious, unrestrained mice in a plethysmography chamber.

    • Measure baseline enhanced pause (Penh).

    • Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine.

    • Record the changes in Penh as an indicator of airway obstruction.

Experimental Workflow for this compound Evaluation Experimental Workflow for this compound Evaluation Sensitization Sensitization (Day 0 & 7) OVA/Alum i.p. Challenge Challenge (Day 14-17) Aerosolized OVA Sensitization->Challenge Endpoint_Assessment Endpoint Assessment (Day 18) Challenge->Endpoint_Assessment Treatment Treatment (Day 13-17) Rofleponide Palmitate (i.t. or i.n.) Treatment->Challenge Administered during challenge AHR Airway Hyperresponsiveness (Methacholine Challenge) Endpoint_Assessment->AHR BALF_Analysis BALF Analysis (Cell Counts & Cytokines) Endpoint_Assessment->BALF_Analysis Histology Lung Histology (Inflammation & Mucus) Endpoint_Assessment->Histology

Figure 2: Experimental workflow for evaluating this compound in a mouse model of asthma.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups (e.g., Vehicle Control, Dexamethasone Positive Control, this compound).

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)Macrophages (x10^4)
Naive (No OVA)
Vehicle + OVA
Dexamethasone + OVA
Rofleponide Palmitate (Low Dose) + OVA
Rofleponide Palmitate (High Dose) + OVA

Table 2: Effect of this compound on Airway Hyperresponsiveness

Treatment GroupBaseline RIRI at 6 mg/mL MChRI at 12 mg/mL MChRI at 24 mg/mL MCh
Naive (No OVA)
Vehicle + OVA
Dexamethasone + OVA
Rofleponide Palmitate (Low Dose) + OVA
Rofleponide Palmitate (High Dose) + OVA

(Note: The tables above are templates; the actual data will be generated from the experimental outcomes.)

Expected Outcomes and Comparison with Ciclesonide

Based on preclinical data for the similar prodrug ciclesonide, it is anticipated that this compound will demonstrate potent anti-inflammatory effects in animal models of asthma.

  • Efficacy : In a Brown Norway rat model of antigen-induced airway eosinophilia, ciclesonide showed comparable efficacy to fluticasone.[13][14] It is expected that this compound will significantly reduce the influx of eosinophils and other inflammatory cells into the airways, as well as attenuate airway hyperresponsiveness.

  • Safety Profile : A key advantage of locally activated corticosteroids is an improved safety profile. Following intratracheal administration in rats, ciclesonide was found to be significantly less potent at inducing systemic side effects such as adrenal involution and reduction in bone growth compared to fluticasone.[13][14] A similar favorable systemic safety profile is anticipated for this compound.

  • Lung Retention : Ciclesonide is converted to its active metabolite, des-ciclesonide (des-CIC), which can then be reversibly esterified to fatty acids, forming a depot in the lung.[2][15] This contributes to a prolonged duration of action. This compound's design as a fatty acid ester prodrug may similarly promote retention and a sustained local anti-inflammatory effect.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound in established animal models of allergic asthma. By assessing key endpoints such as airway inflammation and hyperresponsiveness, researchers can effectively characterize the preclinical efficacy and potential therapeutic utility of this novel inhaled corticosteroid prodrug. The comparison with existing treatments will be crucial in determining its potential advantages in terms of local efficacy and systemic safety.

References

Application Notes and Protocols for Intranasal Administration of Rofleponide 21-Palmitate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rofleponide 21-palmitate is a potent, synthetic glucocorticoid corticosteroid prodrug. Its design as a lipophilic ester allows for enhanced mucosal uptake and retention, followed by local enzymatic conversion to the active moiety, Rofleponide. This targeted delivery approach aims to maximize therapeutic efficacy within the airways while minimizing systemic exposure and associated side effects.[1] Intranasal administration is a non-invasive method for delivering therapeutics directly to the respiratory tract, making it an ideal route for treating inflammatory conditions such as allergic rhinitis and asthma.[2][3]

This document outlines a comprehensive protocol for evaluating the anti-inflammatory effects of intranasally administered this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create reproducible models of lung injury.[4][5] The described procedures cover animal handling, drug formulation and administration, induction of inflammation, and subsequent analysis of inflammatory markers in bronchoalveolar lavage fluid (BALF).

Experimental Protocols

1. Animal Husbandry and Acclimatization

  • Species/Strain: BALB/c mice, male, 8-10 weeks old.

  • Housing: Mice should be housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization for Intranasal Dosing: For at least one week prior to the experiment, mice must be acclimated to handling to minimize stress during awake intranasal administration.[3][6] This involves daily handling sessions, gradually accustoming the mice to the restraint procedure.

2. Preparation of this compound Formulation

  • Vehicle: Sterile, pyrogen-free saline (0.9% NaCl) containing 0.05% Tween 80. The surfactant is included to ensure a uniform suspension of the lipophilic compound.

  • Preparation of Dosing Suspensions:

    • Weigh the required amount of this compound micronized powder.

    • Prepare the vehicle solution.

    • Gradually add the powder to a small volume of the vehicle and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while vortexing to create a homogenous suspension at the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL).

    • The suspension should be prepared fresh daily and kept on gentle agitation during the dosing period to prevent settling.

3. Intranasal Administration Protocol (Awake Mice)

This protocol is adapted from established methods for intranasal delivery to non-anesthetized mice.[3][6]

  • Securely restrain the mouse using a modified scruff grip with the non-dominant hand, ensuring the neck is held parallel to the floor to prevent the solution from entering the lungs.[3]

  • Using a P20 micropipette, aspirate the desired volume of the this compound suspension (typically 10-15 µL per nostril for a total of 20-30 µL).

  • Carefully place the pipette tip at the opening of one nostril and dispense a small droplet (2-3 µL), allowing the mouse to inhale it.

  • Wait 2-3 seconds before dispensing the next droplet into the same nostril.[3]

  • Repeat the process for the other nostril.

  • After administration, hold the mouse in the same position for approximately 30 seconds to ensure the solution is absorbed into the nasal mucosa.

  • Return the mouse to its cage and monitor for any signs of distress.

4. LPS-Induced Acute Lung Injury Model

  • On the day of the experiment, lightly anesthetize the mice (e.g., with isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine).

  • Place the mouse in a supine position.

  • Intratracheally or intranasally administer 5 µg of LPS (from E. coli O55:B5) dissolved in 50 µL of sterile saline.[7]

  • This compound or vehicle is administered intranasally 1 hour prior to the LPS challenge.

5. Bronchoalveolar Lavage (BAL) Fluid Collection

This procedure is performed 24 hours after the LPS challenge.[2][3][8]

  • Euthanize the mouse via an overdose of anesthetic.

  • Place the mouse on its back and dissect the neck to expose the trachea.

  • Make a small incision in the trachea and insert a sterile 22-gauge catheter, securing it with a suture.

  • Connect a 1 mL syringe containing 0.8 mL of ice-cold, sterile PBS with 0.1 mM EDTA.

  • Gently instill the PBS into the lungs and then aspirate slowly.[3] This constitutes the first lavage.

  • Repeat the lavage process two more times with fresh PBS.

  • Pool the collected BALF for each mouse in a tube kept on ice.

6. Analysis of BAL Fluid

  • Total and Differential Cell Counts:

    • Centrifuge the BALF at 400 x g for 7 minutes at 4°C.[3]

    • Resuspend the cell pellet in 200 µL of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik or a similar stain to perform differential cell counts (macrophages, neutrophils, lymphocytes) under a microscope.

  • Cytokine Measurement (ELISA):

    • Use the supernatant from the centrifuged BALF.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[9][10][11]

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Data Presentation

The following tables represent exemplary data that could be obtained from the described experiments.

Table 1: Effect of Intranasal this compound on Inflammatory Cell Infiltration in BAL Fluid of LPS-Challenged Mice.

Treatment GroupDose (mg/kg)Total Cells (x 10⁵)Neutrophils (x 10⁵)Macrophages (x 10⁵)
Naive (No LPS)-1.2 ± 0.30.1 ± 0.051.1 ± 0.2
Vehicle + LPS-15.5 ± 2.112.8 ± 1.82.5 ± 0.4
Rofleponide + LPS0.110.2 ± 1.58.1 ± 1.22.0 ± 0.3
Rofleponide + LPS0.56.8 ± 0.9 4.5 ± 0.72.1 ± 0.3
Rofleponide + LPS1.04.5 ± 0.6 2.2 ± 0.42.2 ± 0.2

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of Intranasal this compound on Pro-Inflammatory Cytokine Levels in BAL Fluid of LPS-Challenged Mice.

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Naive (No LPS)-25 ± 815 ± 5
Vehicle + LPS-850 ± 1101200 ± 150
Rofleponide + LPS0.1550 ± 90800 ± 120
Rofleponide + LPS0.5320 ± 65 450 ± 80
Rofleponide + LPS1.0150 ± 40 210 ± 55

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001.

Mandatory Visualizations

glucocorticoid_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_complex GR-Hsp90 Complex Rofleponide->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates & Binds (Dimer) NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Tethering GRE->Transcription_Activation Transactivation Pro_Inflammatory_Genes Pro-Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_AP1->Pro_Inflammatory_Genes NFkB_AP1->Transcription_Repression Transrepression Inflammation_Suppressed Inflammation_Suppressed Pro_Inflammatory_Genes->Inflammation_Suppressed Decreased Expression Anti_Inflammatory_Genes Anti-Inflammatory Genes Anti_Inflammatory_Effect Anti_Inflammatory_Effect Anti_Inflammatory_Genes->Anti_Inflammatory_Effect Increased Expression Transcription_Repression->Pro_Inflammatory_Genes Transcription_Activation->Anti_Inflammatory_Genes

Caption: Glucocorticoid receptor signaling pathway.

experimental_workflow Acclimatization Week 1: Acclimatization & Handling Grouping Day 8: Animal Grouping (n=8 per group) Acclimatization->Grouping Dosing Day 8 (T=-1h): Intranasal Administration (Vehicle or Rofleponide) Grouping->Dosing Challenge Day 8 (T=0h): LPS Challenge (5 µg) Dosing->Challenge Monitoring Day 8-9 (T=0 to 24h): Monitor Animals Challenge->Monitoring Sacrifice Day 9 (T=24h): Euthanasia & Sample Collection Monitoring->Sacrifice BALF_Collection BALF Collection Sacrifice->BALF_Collection Cell_Analysis Total & Differential Cell Counts BALF_Collection->Cell_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) BALF_Collection->Cytokine_Analysis Data_Analysis Data Analysis & Statistics Cell_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for evaluating Rofleponide in an LPS-induced lung injury model.

References

Application Note: Quantitative Analysis of Rofleponide 21-Palmitate and its Active Metabolite Rofleponide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the corticosteroid prodrug Rofleponide 21-palmitate and its active metabolite, Rofleponide, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies. This document outlines the experimental procedures, from sample preparation to data acquisition and analysis, and includes a summary of quantitative data and visual representations of the metabolic pathway and experimental workflow.

Introduction

This compound is a lipophilic ester prodrug of the potent corticosteroid, Rofleponide. Following administration, the prodrug is designed to be hydrolyzed by endogenous esterases to the active, more hydrophilic metabolite, Rofleponide. This targeted delivery and activation mechanism is crucial for its therapeutic effect. Accurate and reliable quantification of both the parent prodrug and the active metabolite in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. The HPLC-MS/MS method described herein provides a robust and sensitive approach for this purpose.

Metabolic Pathway

This compound is converted to its active form, Rofleponide, through enzymatic hydrolysis of the palmitate ester bond. This biotransformation is primarily mediated by esterases present in plasma and various tissues.

Rofleponide_Palmitate This compound (Prodrug) Rofleponide Rofleponide (Active Metabolite) Rofleponide_Palmitate->Rofleponide Hydrolysis Hydrolysis Enzymes Plasma and Tissue Esterases (e.g., Paraoxonase 1) Enzymes->Rofleponide_Palmitate

Caption: Metabolic conversion of this compound to Rofleponide.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound and Rofleponide from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar corticosteroid, such as budesonide-d8)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard solution and vortex briefly.

  • Add 1 mL of MTBE, vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 40% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 40% B for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The exact MRM transitions should be optimized by infusing standard solutions of this compound and Rofleponide. Based on their molecular weights, the precursor ions ([M+H]+) are expected to be m/z 707.5 for this compound and m/z 469.2 for Rofleponide.[1][2]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound707.5To be determined100To be optimized
Rofleponide469.2To be determined100To be optimized
Internal Standard (IS)To be determinedTo be determined100To be optimized

Note: The product ions (Q3) and collision energies need to be empirically determined for optimal sensitivity and specificity.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS/MS analysis. These values are illustrative and should be confirmed during method validation.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteExpected Retention Time (min)Precursor Ion (Q1) m/zProduct Ion (Q3) m/z
Rofleponide~ 3.5469.2To be determined
This compound~ 6.8707.5To be determined
Internal Standard (IS)To be determinedTo be determinedTo be determined

Table 2: Method Validation Parameters

ParameterRofleponideThis compound
Linear Range (ng/mL) 0.1 - 1000.1 - 100
Limit of Detection (LOD) (ng/mL) ~ 0.05~ 0.05
Limit of Quantification (LOQ) (ng/mL) 0.10.1
Accuracy (%) 85 - 11585 - 115
Precision (%RSD) < 15< 15
Recovery (%) > 80> 80

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolite is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking LLE Liquid-Liquid Extraction (MTBE) Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for the analysis of Rofleponide and its palmitate ester.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a sensitive, selective, and robust approach for the simultaneous quantification of this compound and its active metabolite Rofleponide in human plasma. This method is well-suited for supporting pharmacokinetic studies in a drug development setting. The provided protocols and parameters should be fully validated according to regulatory guidelines before implementation in a regulated environment.

References

Application Notes and Protocols for In Vitro Efficacy Assessment of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide is a synthetic glucocorticoid corticosteroid. Its 21-palmitate ester, Rofleponide 21-palmitate, is a lipophilic prodrug designed for targeted topical delivery. As a prodrug, this compound is intended to be metabolized in target tissues by endogenous esterases to release the active moiety, Rofleponide. The efficacy of Rofleponide is mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent anti-inflammatory effects.

These application notes provide a comprehensive suite of in vitro assays to characterize the efficacy of this compound. The described protocols will enable researchers to:

  • Confirm the conversion of the prodrug to its active form.

  • Determine its binding affinity to the glucocorticoid receptor.

  • Quantify its ability to activate the glucocorticoid receptor.

  • Assess its potency in inhibiting key pro-inflammatory signaling pathways.

  • Measure its effectiveness in reducing the release of inflammatory cytokines.

Key Signaling Pathways

The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor. Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.

  • Transactivation: The GR-ligand complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of genes encoding cytokines, chemokines, and adhesion molecules.[1]

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_HSP GR HSP Rofleponide->GR_HSP Binds GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) GR_Rofleponide GR Rofleponide GR_HSP->GR_Rofleponide Conformational Change GR_Rofleponide->GR_HSP Dissociation of HSP GR_dimer GR Dimer GR_Rofleponide->GR_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes cluster_prep Preparation cluster_prodrug Prodrug Activation cluster_receptor Receptor Interaction cluster_downstream Downstream Efficacy Formulation 1. Formulation of This compound Esterase 2. In Vitro Hydrolysis Assay Formulation->Esterase GR_Binding 3. Glucocorticoid Receptor Binding Assay Esterase->GR_Binding GR_Transactivation 4. Glucocorticoid Receptor Transactivation Assay GR_Binding->GR_Transactivation NFkB_Inhibition 5. NF-κB Inhibition Assay GR_Transactivation->NFkB_Inhibition AP1_Inhibition 6. AP-1 Inhibition Assay NFkB_Inhibition->AP1_Inhibition Cytokine_Release 7. Cytokine Release Assay AP1_Inhibition->Cytokine_Release

References

Application Notes and Protocols for In Vitro Testing of Rofleponide 21-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rofleponide 21-palmitate is a potent, synthetic corticosteroid designed for anti-inflammatory applications. As a glucocorticoid, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of inflammatory genes.[1][2][3] This document provides a comprehensive guide to the in vitro cell culture protocols necessary to characterize the anti-inflammatory activity and mechanism of action of this compound. The protocols cover cytotoxicity assessment, evaluation of anti-inflammatory efficacy by measuring cytokine inhibition, and mechanistic assays to confirm its action on the glucocorticoid receptor signaling pathway.

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, is expected to exert its effects through the classical GR signaling pathway. The inactive GR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[3] Upon binding with a ligand like Rofleponide, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[3][4] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes. Additionally, the activated GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression.[2][5][6] This transrepression mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids.[7]

Glucocorticoid Receptor Signaling Pathway Mechanism of Action of this compound Rofleponide Rofleponide 21-palmitate GR_complex GR-HSP90 Complex (Inactive) Rofleponide->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Translocation & Dimerization GRE GRE GR_dimer->GRE Binds to NFkB NF-κB / AP-1 GR_dimer->NFkB Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., MKP-1, GILZ) GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_Inflammatory_Genes Activates

Figure 1: Glucocorticoid Receptor Signaling Pathway for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic concentration range of this compound on the selected cell line (e.g., RAW 264.7 macrophages) and to establish a non-toxic working concentration for subsequent experiments.[8]

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is reduced by viable cells into a colored formazan (B1609692) product that is soluble in cell culture media. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.

Materials and Reagents:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete DMEM from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the old media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 24 hours (or desired time point).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the concentration at which this compound exhibits cytotoxicity.

Protocol 2: Inhibition of Pro-inflammatory Cytokine Production (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in the cell culture supernatant.[10][11] A capture antibody specific to the cytokine is coated onto a 96-well plate. The supernatant is added, followed by a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate is then added, which produces a colored product that is measured spectrophotometrically.

Materials and Reagents:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6 (containing capture and detection antibodies, recombinant cytokine standards, and substrate)

  • 96-well plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include an unstimulated control and a vehicle control (LPS + DMSO).

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.[12]

  • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[11]

  • Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add standards and cell supernatants to the wells and incubate.

  • Add the detection antibody, followed by streptavidin-HRP.

  • Add the TMB substrate and stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

Data Analysis: Generate a standard curve from the recombinant cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples. Determine the IC50 value for this compound's inhibition of each cytokine.

Protocol 3: Glucocorticoid Receptor (GR) Nuclear Translocation Assay

Objective: To visualize and quantify the translocation of the Glucocorticoid Receptor from the cytoplasm to the nucleus upon treatment with this compound.[7][13][14]

Principle: This assay uses immunofluorescence microscopy to detect the subcellular localization of GR. Cells are treated with the compound, then fixed, permeabilized, and stained with a primary antibody against GR and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.

Materials and Reagents:

  • A549 cells (human lung carcinoma cell line, known to express GR)

  • Complete cell culture medium

  • This compound

  • Dexamethasone (positive control)

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixing

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-GR)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system.[15]

Procedure:

  • Seed A549 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Dexamethasone (e.g., 100 nM) as a positive control, and a vehicle control for 1-2 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary anti-GR antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Data Analysis: Capture images of the DAPI (blue) and GR (green) channels. Quantify the nuclear translocation by measuring the fluorescence intensity of GR in the nucleus versus the cytoplasm. The percentage of cells showing nuclear translocation can be determined for each treatment condition.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Mean Absorbance (490 nm)% Cell Viability
Untreated Control1.25 ± 0.08100%
Vehicle (0.1% DMSO)1.23 ± 0.0798.4%
0.011.24 ± 0.0999.2%
0.11.22 ± 0.0697.6%
11.20 ± 0.0896.0%
101.15 ± 0.1092.0%
250.95 ± 0.0976.0%
500.55 ± 0.0744.0%
Data are presented as mean ± SD. Non-toxic concentrations for further assays are ≤ 10 µM.

Table 2: Inhibition of LPS-Induced Cytokine Production by this compound

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Unstimulated50 ± 15-35 ± 10-
LPS (100 ng/mL) + Vehicle4500 ± 2500%6200 ± 3100%
+ Rofleponide (0.01 µM)3150 ± 21030%4650 ± 28025%
+ Rofleponide (0.1 µM)1800 ± 15060%2480 ± 20060%
+ Rofleponide (1 µM)450 ± 9090%744 ± 11088%
+ Rofleponide (10 µM)180 ± 5096%310 ± 6095%
IC50 Value ~0.06 µM ~0.08 µM
Data are presented as mean ± SD.

Table 3: Quantification of GR Nuclear Translocation in A549 Cells

TreatmentConcentration% Cells with Nuclear GR
Vehicle Control0.1% DMSO< 5%
Rofleponide0.1 µM75%
Rofleponide1 µM95%
Dexamethasone (Positive Control)0.1 µM> 95%
Quantification based on high-content imaging analysis of at least 200 cells per condition.

Experimental Workflow Visualization

Experimental Workflow start Start: Cell Culture (RAW 264.7 / A549) protocol1 Protocol 1: Cell Viability Assay (MTS) start->protocol1 decision Is Compound Cytotoxic? protocol1->decision protocol2 Protocol 2: Cytokine Inhibition Assay (ELISA) (TNF-α, IL-6) decision->protocol2 No (at tested conc.) protocol3 Protocol 3: GR Nuclear Translocation (Immunofluorescence) decision->protocol3 No (at tested conc.) analysis Data Analysis & Interpretation protocol2->analysis protocol3->analysis end End: Characterize This compound analysis->end

Figure 2: Overall experimental workflow for testing this compound.

References

Application Note: Quantification of Rofleponide 21-Palmitate in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Rofleponide 21-palmitate in human plasma. The protocol described herein is based on established methodologies for similar corticosteroid esters and provides a comprehensive workflow for sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] The method utilizes protein precipitation followed by liquid-liquid extraction for sample cleanup and an electrospray ionization source for detection. This document is intended to provide a foundational protocol for researchers, scientists, and drug development professionals engaged in the bioanalysis of this compound.

Introduction

This compound is a corticosteroid ester with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and specificity.[2][3] This application note outlines a detailed protocol for the extraction and quantification of this compound in human plasma. The methodology is adapted from validated assays for other corticosteroid palmitate esters, such as dexamethasone (B1670325) palmitate, and is presented as a representative workflow.[1][4]

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar corticosteroid ester)

  • HPLC-grade acetonitrile (B52724), methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with appropriate anticoagulant)

  • Deionized water

Sample Preparation

The sample preparation procedure involves protein precipitation followed by liquid-liquid extraction to isolate the analyte from the plasma matrix.[1][5]

  • Thaw frozen human plasma samples at room temperature.

  • Spike 200 µL of plasma with the internal standard solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard LC system (e.g., Agilent, Waters, Shimadzu)
ColumnC18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Gradient Program
Time (min)%B
0.050
2.595
3.595
3.650
5.050

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow RatesOptimized for the specific instrument
MRM Transitions
AnalytePrecursor Ion (m/z) > Product Ion (m/z)
This compoundHypothetical 707.5 > 451.3
Internal Standard (IS)To be determined based on the selected IS

Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the assay.

Table 3: Representative Quantitative Performance

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%CV)
Intra-day< 10%
Inter-day< 15%
Accuracy (% Bias)
Intra-dayWithin ±10%
Inter-dayWithin ±15%
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Recovery> 85%

Workflow and Pathway Diagrams

Rofleponide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (MTBE) Supernatant->LLE Centrifuge2 Centrifugation LLE->Centrifuge2 Organic_Phase Collect Organic Phase Centrifuge2->Organic_Phase Evaporation Evaporation to Dryness Organic_Phase->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject onto LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note details a representative LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry parameters, provides a solid foundation for the development and validation of a robust bioanalytical assay. The method is designed to offer the high sensitivity and selectivity required for pharmacokinetic studies in drug development. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Application Notes and Protocols for the Use of Rofleponide 21-Palmitate in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide 21-palmitate is a potent, synthetic glucocorticoid designed for topical administration. As a prodrug, it is anticipated to be hydrolyzed to its active metabolite, Rofleponide, at the target site, thereby exerting localized anti-inflammatory effects with potentially reduced systemic side effects. In the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the bronchial epithelium is a primary target for inhaled corticosteroids.[1][2] These cells play a crucial role in initiating and perpetuating airway inflammation through the release of various pro-inflammatory mediators.[2][3] Glucocorticoids are cornerstone therapies for these conditions, primarily by suppressing this inflammatory response.[4]

These application notes provide a comprehensive overview of the expected use of this compound in primary human bronchial epithelial cells (PHBECs), including its mechanism of action, protocols for experimental evaluation, and expected outcomes based on the known effects of other potent glucocorticoids.

Mechanism of Action

Glucocorticoids, including Rofleponide, exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[5] Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it modulates gene expression through two main pathways:

  • Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]

In bronchial epithelial cells, this results in the suppression of inflammatory pathways and a restoration of epithelial integrity.[1][4]

Signaling Pathway of Glucocorticoid Action in Bronchial Epithelial Cells

cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) NFkB NF-κB Inflammatory_Stimuli->NFkB activates AP1 AP-1 Inflammatory_Stimuli->AP1 activates Rofleponide Rofleponide 21-Palmitate Rofleponide_active Rofleponide (Active) Rofleponide->Rofleponide_active hydrolysis GR Glucocorticoid Receptor (GR) Rofleponide_active->GR GR_complex Rofleponide-GR Complex GR->GR_complex NFkB_site NF-κB Binding Site NFkB->NFkB_site binds AP1_site AP-1 Binding Site AP1->AP1_site binds GR_complex->NFkB inhibits GR_complex->AP1 inhibits GRE Glucocorticoid Response Element (GRE) GR_complex->GRE binds Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_site->Pro_inflammatory_genes activates AP1_site->Pro_inflammatory_genes activates

Caption: Glucocorticoid signaling in bronchial epithelial cells.

Data Presentation

Due to the limited availability of public data on this compound in PHBECs, the following tables present representative data for other commonly used inhaled corticosteroids, budesonide (B1683875) and fluticasone (B1203827) propionate, to illustrate the expected anti-inflammatory effects.

Table 1: Effect of Corticosteroids on Pro-inflammatory Cytokine Secretion from Primary Human Bronchial Epithelial Cells.

Treatment ConditionIL-8 Concentration (pg/mL)Fold Change vs. Stimulated Control
Untreated Control50 ± 10-
Inflammatory Stimulus (e.g., TNF-α)500 ± 501.0
Stimulus + Budesonide (10 nM)250 ± 300.5
Stimulus + Fluticasone Propionate (10 nM)220 ± 250.44

Data are presented as mean ± standard deviation and are hypothetical, based on typical results reported in the literature.

Table 2: Regulation of Gene Expression by Corticosteroids in Primary Human Bronchial Epithelial Cells.

GeneFunctionExpected Regulation by RofleponideRepresentative Fold Change (Budesonide 100 nM)
FKBP5 Glucocorticoid receptor co-chaperoneUpregulation+8.5
DUSP1 MAPK phosphatase, anti-inflammatoryUpregulation+5.2
CCL2 (MCP-1) ChemokineDownregulation-3.1
CXCL8 (IL-8) ChemokineDownregulation-4.0
PTGS2 (COX-2) Pro-inflammatory enzymeDownregulation-2.5

Fold change data is representative of typical findings in microarray or RNA-seq experiments.

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound on primary human bronchial epithelial cells.

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (PHBECs)
  • Cell Sourcing: Obtain cryopreserved PHBECs from a reputable commercial vendor or a certified tissue bank.

  • Thawing and Seeding: Rapidly thaw the vial of cells in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed bronchial epithelial growth medium (BEGM). Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh BEGM and seed onto collagen-coated T-75 flasks.

  • Expansion: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 48 hours until the cells reach 80-90% confluency.

  • Subculture: Wash the cells with phosphate-buffered saline (PBS) and detach using a trypsin-EDTA solution. Neutralize the trypsin with trypsin neutralizing solution and centrifuge as before. Resuspend the cells for seeding into experimental plates (e.g., 24-well plates for cytokine analysis, 6-well plates for RNA/protein extraction).

Protocol 2: Treatment of PHBECs with this compound and Inflammatory Stimuli
  • Cell Seeding: Seed PHBECs into appropriate culture plates and grow to 90-100% confluency.

  • Starvation (Optional): To reduce basal signaling, replace the growth medium with a basal medium (without growth factors) for 4-6 hours prior to treatment.

  • Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM) in the cell culture medium. Add the this compound dilutions to the cells and incubate for 1-2 hours.

  • Inflammatory Challenge: Prepare a solution of a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β at 1 ng/mL) in the culture medium. Add the stimulus to the wells already containing this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).

  • Harvesting: Collect the cell culture supernatants for cytokine analysis and lyse the cells for RNA or protein extraction.

Protocol 3: Measurement of Cytokine Secretion by ELISA
  • Sample Collection: Collect the cell culture supernatants from the treated PHBECs and centrifuge to remove any cellular debris.

  • ELISA Procedure: Use a commercially available ELISA kit for the cytokine of interest (e.g., human IL-8, IL-6). Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding substrate, and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.

Protocol 4: Analysis of Gene Expression by RT-qPCR
  • RNA Extraction: Extract total RNA from the lysed PHBECs using a commercial RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the genes of interest (e.g., FKBP5, DUSP1, CXCL8) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control samples.

Experimental Workflow

cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation Culture Culture PHBECs to 80-90% Confluency Treatment Pre-treat with Rofleponide 21-Palmitate (1-2h) Culture->Treatment Stimulation Add Inflammatory Stimulus (e.g., TNF-α) Treatment->Stimulation Incubation Incubate (6-24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Cytokine Measurement (ELISA) Supernatant->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Cytokine_Data Cytokine Concentration Data ELISA->Cytokine_Data RT_qPCR Gene Expression (RT-qPCR) RNA_Extraction->RT_qPCR Western_Blot Protein Expression (Western Blot) Protein_Extraction->Western_Blot Gene_Data Relative Gene Expression Data RT_qPCR->Gene_Data Protein_Data Relative Protein Expression Data Western_Blot->Protein_Data Analysis Statistical Analysis and Interpretation Cytokine_Data->Analysis Gene_Data->Analysis Protein_Data->Analysis

Caption: Experimental workflow for studying this compound.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers investigating the effects of this compound on primary human bronchial epithelial cells. By leveraging the established knowledge of glucocorticoid action and employing the detailed methodologies provided, scientists can effectively characterize the anti-inflammatory potential of this novel compound in a key cell type involved in respiratory diseases. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation.

References

Application Notes and Protocols for the LC-MS/MS Detection of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofleponide is a potent synthetic corticosteroid developed for the treatment of inflammatory diseases. Its long-chain fatty acid ester, Rofleponide 21-palmitate, is a lipophilic prodrug designed to enhance tissue uptake and provide sustained local activity. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed application note and protocol for the determination of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust solid-phase extraction protocol is recommended for the efficient extraction of the lipophilic this compound from plasma or serum samples, minimizing matrix effects.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., a structurally similar corticosteroid ester, to be determined based on availability and analytical performance)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma/serum sample, add 50 µL of the internal standard working solution. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Due to the lipophilic nature of this compound, a reversed-phase C18 or C8 column with a gradient elution is suitable for achieving good chromatographic separation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of corticosteroids. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for quantification.

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon
MRM Transitions See Table 3 for proposed transitions

Table 3: Proposed MRM Transitions for Rofleponide and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
Rofleponide[M+H]+To be determined experimentallyTo be determined experimentally
This compound[M+H]+Precursor of RofleponideFragment of palmitate moiety
Internal Standard[M+H]+To be determined experimentallyTo be determined experimentally

Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of the analytical standards into the mass spectrometer to optimize the signal.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 4: Calibration Curve Parameters

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.99

Table 5: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
This compoundLQC0.390 - 110< 15
MQC1090 - 110< 15
HQC8090 - 110< 15

Table 6: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for this compound analysis.

Proposed Metabolic Pathway

The formation of this compound from Rofleponide is a Phase II metabolic reaction. This esterification is catalyzed by acyl-CoA:sterol acyltransferases (ASATs) or similar enzymes that transfer a palmitoyl (B13399708) group from palmitoyl-CoA to the 21-hydroxyl group of the Rofleponide molecule. This process increases the lipophilicity of the drug, facilitating its retention in tissues. The ester can then be hydrolyzed back to the active Rofleponide by esterases present in the target tissues.

G cluster_esterification Esterification (Phase II Metabolism) cluster_hydrolysis Hydrolysis (Activation) Rofleponide Rofleponide Enzyme1 Acyl-CoA:sterol acyltransferase (ASAT) or similar enzymes Rofleponide->Enzyme1 Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Enzyme1 Rofleponide_Palmitate This compound (Lipophilic Prodrug) Enzyme2 Esterases Rofleponide_Palmitate->Enzyme2 Active_Rofleponide Active Rofleponide (in Target Tissue) Enzyme1->Rofleponide_Palmitate Enzyme2->Active_Rofleponide

Application Notes and Protocols for the Topical Delivery of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rofleponide (B1679504) is a synthetic glucocorticoid corticosteroid.[1] Its esterified prodrug, Rofleponide 21-palmitate, is designed for topical administration.[2] The lipophilic nature of the palmitate ester facilitates penetration into the skin, where it is intended to be locally metabolized to the active drug, rofleponide.[2] This localized activity is advantageous for treating inflammatory skin conditions by minimizing systemic absorption and associated side effects.[3]

Topical corticosteroids are mainstays in dermatology for treating inflammatory and hyperproliferative disorders.[4] The effectiveness of these therapies depends significantly on the formulation, which influences drug release, skin penetration, and overall bioavailability.[5] Novel drug delivery systems, such as nanoemulsions, offer potential advantages over conventional formulations like creams and ointments by enhancing drug solubilization, improving skin permeation, and providing better stability.[4]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of a this compound nanoemulsion for topical delivery.

Application Note 1: Physicochemical Properties of this compound

Understanding the physicochemical properties of an Active Pharmaceutical Ingredient (API) is fundamental for formulation development. These properties dictate the choice of excipients and the manufacturing process.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄₁H₆₄F₂O₇ [6]
Molecular Weight 706.9 g/mol [6]
Physical Form Solid [7]
Solubility Data for the closely related Dexamethasone palmitate suggests solubility in organic solvents like ethanol, DMSO, and dimethyl formamide.[8] Specific solubility data for this compound in common formulation solvents is not readily available and should be determined experimentally.

| LogP (Predicted) | 8.8 |[6] |

The high predicted LogP value indicates significant lipophilicity, making it a suitable candidate for incorporation into the oil phase of an emulsion system.

Application Note 2: Mechanism of Action

Rofleponide, the active metabolite, is a glucocorticoid. The primary anti-inflammatory mechanism of glucocorticoids is mediated through the glucocorticoid receptor (GR).

  • Cellular Entry & Receptor Binding : Being lipophilic, the steroid diffuses across the cell membrane and binds to the cytosolic GR, causing the dissociation of heat shock proteins (HSPs).

  • Nuclear Translocation : The steroid-GR complex translocates into the nucleus.

  • Transrepression (Anti-inflammatory Action) : In the nucleus, the complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, known as transrepression, inhibits the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which is considered the main pathway for its anti-inflammatory effects.[9]

  • Transactivation : The complex can also bind to Glucocorticoid Response Elements (GREs) on DNA to activate the transcription of anti-inflammatory genes, such as annexin (B1180172) A1.[9]

Glucocorticoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_HSP GR-HSP Complex Rofleponide->GR_HSP Binds GR GR HSP HSP Rofleponide_GR Active Rofleponide-GR Complex GR_HSP->Rofleponide_GR Dissociates HSP Rofleponide_GR_N Active Rofleponide-GR Complex Rofleponide_GR->Rofleponide_GR_N Nuclear Translocation NFkB NF-κB / AP-1 (Pro-inflammatory) Inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Activates Anti_Inflammatory_Genes Transcription of Anti-inflammatory Genes (e.g., Annexin A1) GRE GRE GRE->Anti_Inflammatory_Genes Activates (Transactivation) Rofleponide_GR_N->NFkB Inhibits (Transrepression) Rofleponide_GR_N->GRE Binds Formulation and Characterization Workflow Experimental Workflow: Formulation & Characterization cluster_characterization 5. Characterization prep_oil 1. Prepare Oil Phase - Dissolve this compound in oil (e.g., Capryol 90) mix 3. Coarse Emulsion Formation - Add oil phase to aqueous phase - Homogenize at 10,000 rpm prep_oil->mix prep_aq 2. Prepare Aqueous Phase - Dissolve Surfactant (e.g., Tween 80) & Co-surfactant (e.g., Transcutol P) in purified water prep_aq->mix homogenize 4. Nanoemulsion Formation - High-Pressure Homogenization (e.g., 15,000 psi, 5 cycles) mix->homogenize final_product This compound Nanoemulsion homogenize->final_product char_size Particle Size & PDI final_product->char_size char_zeta Zeta Potential char_ee Encapsulation Efficiency char_rheo Rheology (Viscosity) char_stability Physical Stability IVPT Workflow Experimental Workflow: In Vitro Permeation Test (IVPT) skin_prep 1. Skin Preparation - Procure ex vivo human skin - Dermatom and mount on Franz diffusion cell cell_setup 2. Cell Setup - Fill receptor compartment with receptor solution (e.g., PBS + 0.5% Tween 80) - Equilibrate at 32°C skin_prep->cell_setup dose 3. Dosing - Apply finite dose (e.g., 10 mg/cm²) of nanoemulsion to skin surface cell_setup->dose sampling 4. Sampling - Collect receptor solution at pre-defined time points (e.g., 0, 2, 4, 8, 12, 24h) dose->sampling mass_balance 5. Mass Balance (at 24h) - Recover formulation from skin surface - Tape-strip stratum corneum - Separate epidermis & dermis - Analyze skin sections sampling->mass_balance End of study analysis 6. Sample Analysis - Quantify drug in all samples using validated LC-MS/MS method sampling->analysis mass_balance->analysis

References

Troubleshooting & Optimization

Improving Rofleponide 21-palmitate stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rofleponide 21-palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the underlying cause?

A1: Inconsistent results with this compound are often linked to its stability in cell culture media. As an ester, this compound is susceptible to hydrolysis, a process that can be catalyzed by esterases present in the serum supplement (e.g., FBS) of the cell culture medium.[1] This degradation leads to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in variability.

Q2: How can I determine if this compound is degrading in my cell culture setup?

A2: The most direct method to assess the stability of this compound in your specific cell culture medium is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the compound in the medium (with and without cells) and analyzing samples at various time points to measure the concentration of the parent compound.

Q3: What are the primary factors in cell culture media that can lead to the degradation of this compound?

A3: The primary factors include:

  • Esterases: These enzymes, present in serum and also secreted by some cell lines, can hydrolyze the 21-palmitate ester bond, inactivating the molecule.[1][2]

  • pH: The pH of the culture medium can influence the rate of chemical hydrolysis of the ester linkage.

  • Temperature: Incubation at 37°C will accelerate the rate of both enzymatic and chemical degradation compared to storage at lower temperatures.

Q4: Are there any general recommendations for preparing and storing this compound solutions?

A4: To ensure maximum stability, prepare stock solutions of this compound in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution into your cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Lower than Expected Potency or Complete Loss of Activity
  • Possible Cause: Significant degradation of this compound during the experiment.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Perform a time-course experiment to determine the half-life of this compound in your specific cell culture medium. (See Experimental Protocols section for a detailed guide).

    • Reduce Serum Concentration: If possible for your cell type, reduce the percentage of serum in your culture medium to decrease esterase activity.

    • Use Heat-Inactivated Serum: Heat inactivation of serum can denature some enzymes, potentially reducing the rate of hydrolysis.

    • Consider a Serum-Free Medium: If your experimental design allows, switching to a serum-free medium can eliminate the primary source of esterases.

    • Shorten Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay permits.

    • Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

Issue 2: High Variability Between Replicate Wells or Experiments
  • Possible Cause: Inconsistent degradation of the compound or issues with its solubility. This compound is a lipophilic compound, which can lead to challenges with uniform dissolution in aqueous media.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: When preparing your working solution, ensure the stock solution is fully dissolved in the medium. Gentle vortexing or brief sonication of the diluted solution before adding it to the cells can help.

    • Standardize Media Preparation: Use the same batch of serum and other media components for a set of experiments to minimize variability in esterase activity.

    • Control Cell Density: The number of cells can influence the metabolic rate and the secretion of cellular esterases. Ensure consistent cell seeding density across all experiments.

    • Pre-warm Media: Always pre-warm your media to 37°C before adding the compound to avoid precipitation that can occur when a cold solution is added to a warmer one.

Data Presentation

The stability of this compound can be significantly influenced by the composition of the cell culture medium. The following table provides hypothetical data to illustrate the impact of serum on the degradation of the compound.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)DMEM + 5% FBS (% Remaining)Serum-Free DMEM (% Remaining)
0100100100
2859298
4728596
8517093
12355890
24123385

Note: This table presents illustrative data. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium by HPLC-UV

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium to be tested (e.g., DMEM + 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sterile microcentrifuge tubes

  • 37°C incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Spike the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure thorough mixing.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes and incubate at 37°C.

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: At each time point, immediately transfer an aliquot of the sample to a new tube and store at -80°C until analysis to halt further degradation. Before HPLC analysis, thaw the samples and precipitate any proteins by adding three volumes of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be:

      • 0-2 min: 70% B

      • 2-10 min: 70% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 70% B

      • 13-15 min: 70% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 242 nm

    • Injection Volume: 10 µL

  • Data Analysis: Create a standard curve using known concentrations of this compound. Quantify the peak area corresponding to this compound in your samples at each time point and calculate the percentage of the compound remaining relative to the 0-hour time point.

Mandatory Visualizations

Signaling Pathway

Rofleponide, the active metabolite of this compound, is a glucocorticoid that exerts its effects through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Glucocorticoid_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide GR_complex GR-Hsp90 Complex Rofleponide->GR_complex Binds to GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociates GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription Transcription (mRNA synthesis) GRE->Transcription Regulates Anti_inflammatory_proteins Anti-inflammatory Proteins Transcription->Anti_inflammatory_proteins Leads to

Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow

The following workflow outlines the key steps for assessing the stability of this compound in cell culture media.

Stability_Workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Spike into Pre-warmed Cell Culture Medium (10 µM) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample precipitate Protein Precipitation (Cold Acetonitrile) sample->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge hplc Analyze by HPLC-UV centrifuge->hplc quantify Quantify Peak Area and Calculate % Remaining hplc->quantify

Workflow for Stability Assessment.
Troubleshooting Logic

This diagram provides a logical approach to troubleshooting inconsistent experimental results.

Troubleshooting_Logic start Inconsistent Results? check_stability Is Compound Stable? start->check_stability check_solubility Is Compound Soluble? check_stability->check_solubility Yes modify_protocol Modify Protocol: - Reduce serum - Shorten incubation - Replenish compound check_stability->modify_protocol No optimize_dissolution Optimize Dissolution: - Use co-solvents - Sonicate - Pre-warm media check_solubility->optimize_dissolution No review_basics Review Basic Cell Culture Practices: - Consistent seeding - Aseptic technique check_solubility->review_basics Yes success Consistent Results modify_protocol->success optimize_dissolution->success review_basics->success

Troubleshooting Flowchart.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Rofleponide (B1679504) 21-palmitate.

Frequently Asked Questions (FAQs)

Q1: What is Rofleponide 21-palmitate and why is it poorly soluble in water?

This compound is a synthetic glucocorticoid corticosteroid.[1] It is an esterified prodrug of Rofleponide.[2] Its chemical structure, which includes a large, lipophilic palmitate ester group, results in low aqueous solubility. This is a common characteristic of corticosteroid esters designed for topical delivery, where the lipophilic nature can enhance penetration into the skin.[3]

Q2: I need to prepare an aqueous stock solution of this compound for my in vitro experiments. What are my options?

Directly dissolving this compound in water is generally not feasible due to its low solubility. The most common and effective strategies involve the use of co-solvents, surfactants, or cyclodextrins to enhance its solubility in aqueous media. Although a clinical trial has utilized an "aqueous solution of rofleponide palmitate," the exact composition of this formulation is not publicly available.[2] Therefore, researchers must develop a suitable formulation for their specific experimental needs.

Q3: What are co-solvents and how can they be used to dissolve this compound?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[4] They work by reducing the polarity of the solvent system. For poorly soluble drugs, co-solvents are a widely used and effective solubilization technique.[5][6]

Q4: Which co-solvents are commonly used for corticosteroids?

Commonly used co-solvents for corticosteroids and other poorly soluble drugs include:

  • Ethanol[7]

  • Propylene glycol (PG)[7]

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400[6]

  • Dimethyl sulfoxide (B87167) (DMSO)[8]

  • N-methyl-2-pyrrolidone (NMP)[7]

  • Glycerin[4]

Q5: Are there any concerns with using co-solvents in cell-based assays?

Yes, co-solvents can exhibit toxicity to cells at certain concentrations.[8] It is crucial to determine the maximum tolerable concentration of the chosen co-solvent for your specific cell line or experimental system. This is typically done by running a vehicle control experiment where cells are exposed to the co-solvent alone at various concentrations. DMSO, for example, is known to have cytotoxic effects on HeLa cells at concentrations above 2%.[8]

Troubleshooting Guides

Issue 1: Preparing a Concentrated Stock Solution in an Organic Solvent

Problem: You need to prepare a high-concentration stock solution of this compound before diluting it into your aqueous experimental medium.

Solution Workflow:

G cluster_0 Step 1: Solvent Selection cluster_1 Step 2: Dissolution cluster_2 Step 3: Storage A Select a suitable organic solvent. Common choices: DMSO, Ethanol, DMF. B Weigh the required amount of This compound. A->B Proceed to dissolution C Add the solvent and vortex or sonicate until fully dissolved. B->C Mix D Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. C->D Store for future use

Caption: Workflow for preparing a concentrated stock solution.

Detailed Protocol:

  • Select an appropriate organic solvent. Based on data for similar lipophilic corticosteroids like dexamethasone (B1670325) palmitate, suitable solvents include Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).

  • Prepare the stock solution.

    • Accurately weigh the desired amount of this compound powder.

    • Add the selected organic solvent to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Storage.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the organic solvent.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Issue 2: Preparing a Working Solution in Aqueous Medium Using a Co-solvent

Problem: You need to dilute your organic stock solution into your aqueous cell culture medium or buffer without causing precipitation of the compound.

Solution Workflow:

G cluster_0 Step 1: Determine Maximum Co-solvent Concentration cluster_1 Step 2: Dilution cluster_2 Step 3: Observation A Perform a vehicle control experiment to find the maximum non-toxic concentration of the co-solvent for your experimental system. B Pipette the required volume of the organic stock solution into the aqueous medium. A->B Proceed with dilution C Immediately vortex or mix thoroughly to ensure rapid dispersion and prevent precipitation. B->C Mix D Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). C->D Inspect

Caption: Workflow for preparing a working aqueous solution.

Detailed Protocol:

  • Determine the maximum allowable co-solvent concentration. Before preparing your working solution, it is essential to determine the highest concentration of the organic solvent (e.g., DMSO) that does not affect your experimental results. This is typically below 1% (v/v) for most cell culture experiments.

  • Prepare the working solution.

    • Warm your aqueous medium or buffer to the desired experimental temperature (e.g., 37°C).

    • While vortexing or stirring the aqueous medium, slowly add the required volume of the concentrated organic stock solution. The final concentration of the organic solvent should not exceed the predetermined maximum.

    • Continue to mix for a few minutes to ensure homogeneity.

  • Visual Inspection.

    • Carefully observe the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit has been exceeded.

Troubleshooting Tip: If precipitation occurs, you may need to decrease the final concentration of this compound or consider using a different solubilization method.

Alternative Solubilization Strategies

Surfactant-Based Formulations

Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[3] Non-ionic surfactants are generally preferred due to their lower toxicity.

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Sorbitan esters (e.g., Span® series)[9]

  • Poloxamers (e.g., Pluronic® series)

Experimental Protocol (General Guidance):

  • Prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the this compound powder to the surfactant solution.

  • Stir or sonicate the mixture until the compound is dissolved. This process may require several hours.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[10][11]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol (General Guidance):

  • Prepare an aqueous solution of the selected cyclodextrin (B1172386). The concentration will depend on the desired drug concentration and the complexation efficiency.

  • Add this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved drug. The filtrate will contain the solubilized drug-cyclodextrin complex.

Quantitative Data Summary

CorticosteroidSolventSolubility
HydrocortisoneWater~0.28 mg/mL
HydrocortisoneEthanol~15 mg/mL
Dexamethasone PalmitateEthanol~16 mg/mL
Dexamethasone PalmitateDMSO~10 mg/mL
Dexamethasone PalmitateDimethylformamide~20 mg/mL

Logical Relationship Diagram

G A Poor Aqueous Solubility of This compound B Solubilization Strategies A->B C Co-solvents (e.g., DMSO, Ethanol) B->C D Surfactants (e.g., Tween 80) B->D E Cyclodextrins (e.g., HP-β-CD) B->E F Successful Aqueous Formulation C->F D->F E->F

Caption: Strategies for overcoming poor aqueous solubility.

References

Rofleponide 21-palmitate degradation products and their detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rofleponide 21-palmitate and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of this compound, a corticosteroid ester, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The ester linkage at the C21 position is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the formation of Rofleponide and palmitic acid.

  • Oxidative Degradation: The steroid nucleus may be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives. The specific products would depend on the oxidizing agent and conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. The specific photolytic degradation products are not well-characterized and would require further investigation.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[1][2] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[1] It is recommended to start with a drug concentration of about 1 mg/mL.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]

Here is a general protocol for a forced degradation study of this compound:

Stress ConditionReagent/ConditionSuggested TimeNotes
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursNeutralize with an equivalent amount of base before analysis.
Base Hydrolysis 0.1 M NaOH24, 48, 72 hoursNeutralize with an equivalent amount of acid before analysis.
Oxidation 3% H₂O₂24, 48, 72 hours
Thermal Degradation 60°C24, 48, 72 hoursPerform on solid drug substance.
Photodegradation UV light (254 nm) and visible light24, 48, 72 hoursExpose both solid drug and solution to light.

Q3: What is a suitable analytical technique for detecting this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate technique for the analysis of this compound and its degradation products.[3] Reversed-phase HPLC using a C18 column is typically employed for the separation of steroids and their related substances.[3][4]

Troubleshooting Guide: HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Silanol interactions with the analyte. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Pump malfunction or leaks.[5]- Ensure proper mobile phase mixing and degassing. - Equilibrate the column for a sufficient time with the mobile phase. - Check the HPLC system for leaks and ensure the pump is functioning correctly.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase or injection solvent.- Implement a robust needle wash program. - Inject a blank solvent to check for carryover. - Use fresh, high-purity solvents for the mobile phase and sample preparation.
Baseline Noise or Drift - Air bubbles in the detector or pump.[5] - Contaminated mobile phase.[5] - Detector lamp aging.- Degas the mobile phase thoroughly. - Flush the system with a strong solvent (e.g., isopropanol). - Replace the detector lamp if it has exceeded its lifetime.
Low Sensitivity - Analyte adsorption to metal surfaces in the HPLC system.[6] - Incorrect detector wavelength.- Use a system with biocompatible or inert surfaces.[6] - Optimize the detector wavelength based on the UV spectrum of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a hypothetical reversed-phase HPLC method for the separation of this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile (B52724) and water in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 242 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

Protocol 2: Sample Preparation for Forced Degradation Studies
  • Accurately weigh 10 mg of this compound into separate vials for each stress condition.

  • For Hydrolysis: Add 10 mL of 0.1 M HCl or 0.1 M NaOH.

  • For Oxidation: Add 10 mL of 3% H₂O₂.

  • For Thermal and Photodegradation (Solution): Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Incubate the samples under the specified conditions.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to the target concentration for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results & Interpretation start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress Expose to Stress Conditions neutralize Neutralization & Dilution stress->neutralize hplc RP-HPLC-UV Analysis neutralize->hplc Inject into HPLC data Data Acquisition & Processing hplc->data report Identify Degradation Products & Quantify Purity data->report end End: Stability Profile report->end

Caption: Workflow for Forced Degradation and HPLC Analysis.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation RP This compound R Rofleponide RP->R H+ or OH- PA Palmitic Acid RP->PA H+ or OH- Ox1 Oxidized Product 1 RP->Ox1 [O] Ox2 Oxidized Product 2 RP->Ox2 [O]

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Rofleponide 21-Palmitate in Mouse Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific dosage optimization data for Rofleponide (B1679504) 21-palmitate in mouse models of asthma is not extensively available in peer-reviewed literature. The following guide is based on general principles of corticosteroid use in preclinical asthma research and established methodologies for mouse models of allergic airway inflammation. Researchers should use this information as a starting point and conduct thorough dose-ranging studies to determine the optimal dosage for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Where should I start with dose selection for Rofleponide 21-palmitate in a mouse asthma model?

A1: For a novel compound like this compound, a logical starting point is to review the literature for doses of other inhaled corticosteroids in similar models. For instance, studies on budesonide (B1683875) or fluticasone (B1203827) in ovalbumin (OVA)-induced asthma models can provide a relevant range. It is advisable to begin with a wide dose range in a pilot study (e.g., 0.1, 1, and 10 mg/kg) administered via the relevant route (intranasal or intratracheal) to assess efficacy and potential toxicity.

Q2: What are the critical parameters to measure when assessing the efficacy of this compound?

A2: Key efficacy endpoints in mouse asthma models include:

  • Airway Hyperresponsiveness (AHR): Measurement of airway resistance and compliance in response to a bronchoconstrictor like methacholine (B1211447).[1]

  • Inflammatory Cell Infiltration: Differential cell counts (especially eosinophils and neutrophils) in bronchoalveolar lavage (BAL) fluid.[2]

  • Lung Histology: Examination of lung tissue sections for inflammatory infiltrates, mucus production (PAS staining), and airway remodeling.

  • Th2 Cytokine Levels: Measurement of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates.[2]

  • Antigen-Specific IgE: Serum levels of OVA-specific IgE.

Q3: How is this compound, a pro-drug, activated in the airways?

A3: this compound is an esterified glucocorticosteroid pro-drug.[3] It is designed to be lipophilic, allowing for good tissue penetration in the airways. Once in the target tissue, it is locally metabolized by endogenous esterases into its active, more hydrophilic form, rofleponide. This localized activation is intended to maximize therapeutic effects in the lungs while minimizing systemic side effects.

Troubleshooting Guide

Issue 1: High variability in airway hyperresponsiveness (AHR) measurements between mice in the same treatment group.

  • Possible Cause: Inconsistent administration of this compound or the methacholine challenge. The technique for intratracheal or intranasal delivery can be highly variable.

  • Troubleshooting Steps:

    • Ensure all personnel are thoroughly trained and consistent in their administration techniques.

    • Verify the accuracy of the nebulizer or microsprayer used for delivery.

    • Increase the number of animals per group to improve statistical power.

    • Ensure consistent timing of all procedures for each animal.

Issue 2: Lack of significant reduction in airway inflammation even at high doses of this compound.

  • Possible Cause 1: The chosen mouse model may be steroid-resistant. Some models, particularly those with a high neutrophilic component, may not respond well to corticosteroids.[4]

  • Troubleshooting Steps:

    • Confirm the inflammatory phenotype of your model (eosinophilic vs. neutrophilic).

    • Include a positive control group treated with a well-characterized corticosteroid (e.g., dexamethasone (B1670325) or budesonide) to validate the model's steroid sensitivity.

  • Possible Cause 2: The timing or frequency of drug administration is suboptimal.

  • Troubleshooting Steps:

    • Consider administering this compound prophylactically (before allergen challenge) and therapeutically (after challenge has begun) in separate experimental arms.

    • Evaluate different dosing frequencies (e.g., once daily vs. twice daily).

Issue 3: Unexpected weight loss or signs of distress in mice treated with this compound.

  • Possible Cause: Systemic absorption of the drug leading to side effects. Although designed for local action, high doses of any corticosteroid can lead to systemic exposure.

  • Troubleshooting Steps:

    • Reduce the dose of this compound.

    • Monitor animal weight daily.

    • At the end of the study, collect adrenal glands and weigh them. Adrenal atrophy can be an indicator of systemic corticosteroid action.

    • Measure corticosterone (B1669441) levels in the serum.

Data Presentation

Table 1: Example Dose-Ranging Study for this compound on Airway Inflammation

Treatment GroupDose (mg/kg, intranasal)Total Cells in BAL (x10⁵)Eosinophils in BAL (x10⁴)Neutrophils in BAL (x10⁴)
Naive (No OVA)Vehicle1.5 ± 0.30.1 ± 0.050.5 ± 0.2
OVA + VehicleVehicle12.8 ± 2.16.2 ± 1.52.1 ± 0.7
OVA + Rofleponide0.19.5 ± 1.84.1 ± 1.11.9 ± 0.6
OVA + Rofleponide1.05.2 ± 1.21.8 ± 0.61.2 ± 0.4
OVA + Rofleponide10.03.1 ± 0.90.7 ± 0.30.8 ± 0.3

Data are presented as Mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.

Table 2: Example Data on the Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment GroupDose (mg/kg)Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine
Naive (No OVA)Vehicle1.8 ± 0.4
OVA + VehicleVehicle5.9 ± 1.1
OVA + Rofleponide1.03.2 ± 0.7*

Data are presented as Mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol describes a common method for inducing an eosinophilic asthma phenotype.

  • Sensitization:

    • On Day 0 and Day 14, administer an intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.

  • Allergen Challenge:

    • From Day 21 to Day 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

  • Drug Administration:

    • Administer this compound (or vehicle control) via intranasal or intratracheal instillation 1 hour prior to each OVA challenge.

  • Endpoint Measurement:

    • At 24-48 hours after the final OVA challenge, perform endpoint analyses such as AHR measurement, collection of BAL fluid, and harvesting of lung tissue and serum.

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RP Rofleponide Palmitate (Pro-drug) Rofleponide Rofleponide (Active Drug) RP->Rofleponide Hydrolysis GR Glucocorticoid Receptor (GR) Rofleponide->GR Binding Esterases Esterases Esterases->Rofleponide GR_complex Active GR Complex GR->GR_complex HSP90 HSP90 HSP90->GR Chaperones GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE Transactivation NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Transrepression Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-4, IL-5) NFkB_AP1->Pro_inflammatory_genes

Caption: General signaling pathway for glucocorticoids like Rofleponide.

G start Start: Select Mouse Strain (e.g., BALB/c) sensitization Sensitization Phase (e.g., OVA/Alum IP) start->sensitization challenge Allergen Challenge (e.g., Nebulized OVA) sensitization->challenge dosing Dose-Ranging Study (Vehicle, Low, Mid, High Dose of Rofleponide Palmitate) challenge->dosing ahr Endpoint 1: Airway Hyperresponsiveness (AHR) Measurement dosing->ahr bal Endpoint 2: Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) dosing->bal histology Endpoint 3: Lung Histology (Inflammation, Remodeling) dosing->histology analysis Data Analysis: Compare treatment groups to vehicle control ahr->analysis bal->analysis histology->analysis optimization Dose Optimization: Select optimal dose with max efficacy & min side effects analysis->optimization end End optimization->end

Caption: Experimental workflow for dosage optimization in a mouse asthma model.

G start Problem: No significant therapeutic effect check_model Is the asthma model validated? (Use positive control, e.g., Dexamethasone) start->check_model model_fail Action: Re-establish and validate the asthma induction protocol check_model->model_fail No model_ok Model is validated. Check drug delivery. check_model->model_ok Yes end Re-run experiment with optimized parameters model_fail->end delivery_ok Delivery is consistent. Evaluate dosage and timing. model_ok->delivery_ok delivery_fail Action: Refine administration technique (e.g., intranasal, IT). Verify device and formulation. delivery_fail->end delivery_ok->delivery_fail Inconsistent dose_issue Action: Increase dose range. Test prophylactic vs. therapeutic dosing schedule. delivery_ok->dose_issue Consistent dose_issue->end

Caption: Troubleshooting logic for lack of drug efficacy in experiments.

References

Technical Support Center: Rofleponide 21-Palmitate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Rofleponide 21-palmitate.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Is the peak tailing observed for all peaks or just the this compound peak?

  • All Peaks: If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself or a problem at the column inlet.

  • Only this compound Peak: If only the analyte peak is tailing, the problem is likely due to interactions between this compound and the stationary phase, or other chemical effects.

The following diagram illustrates a general workflow for troubleshooting peak tailing.

G cluster_solutions Potential Solutions start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks check_frit Check for Blocked Column Frit all_peaks->check_frit Yes analyte_specific Analyte-Specific Tailing all_peaks->analyte_specific No reverse_flush Reverse & Flush Column check_frit->reverse_flush Action check_system Inspect for Extra-Column Volume (tubing, fittings, detector cell) reverse_flush->check_system If problem persists replace_components Use shorter, narrower tubing. Check for loose fittings. check_system->replace_components Action secondary_interactions Secondary Interactions with Stationary Phase analyte_specific->secondary_interactions Likely Cause silanol_interaction Silanol (B1196071) Interactions secondary_interactions->silanol_interaction Primary Suspect optimize_mp Optimize Mobile Phase silanol_interaction->optimize_mp Solution check_column Evaluate Column Health optimize_mp->check_column If problem persists adjust_ph Adjust pH (if applicable) optimize_mp->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., triethylamine (B128534) - use with caution) optimize_mp->add_modifier change_solvent Change Organic Solvent (e.g., ACN to MeOH or THF) optimize_mp->change_solvent replace_column Replace with new/end-capped column check_column->replace_column Action

Caption: A troubleshooting workflow for HPLC peak tailing.

Quantitative Data Summary

The following table summarizes common causes of peak tailing and their potential solutions, with a focus on issues relevant to large, hydrophobic molecules like this compound.

Potential Cause Symptoms Recommended Action Success Metric
Column Overload Peak tailing worsens with increased sample concentration. Retention time may shift.Dilute the sample or reduce the injection volume.Peak shape improves at lower concentrations.
Secondary Silanol Interactions Tailing is more pronounced for polar analytes (though less likely for this compound, it can still occur).Use a modern, high-purity, end-capped C18 or Phenyl column. Consider a mobile phase with a low pH (e.g., using 0.1% formic acid) if the analyte has any basic functional groups.Improved peak symmetry (Tailing Factor closer to 1.0).
Mobile Phase Incompatibility Poor peak shape, potential for precipitation.Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.Sharper, more symmetrical peaks.
Column Contamination/Degradation Gradual increase in peak tailing over time, often accompanied by increased backpressure.Flush the column with a strong solvent. If unsuccessful, replace the column. Use a guard column to extend column life.Restoration of original peak shape and pressure.
Extra-Column Effects Tailing is more pronounced for early-eluting peaks.Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are secure.Improved peak shape for all compounds, especially early eluters.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for a large, hydrophobic molecule like this compound on a C18 column?

A1: For large, hydrophobic molecules, peak tailing can often be attributed to more than one retention mechanism.[1] While the primary interaction is hydrophobic, secondary interactions with active sites on the stationary phase, such as residual silanol groups, can occur.[1][2] Column overload is also a common issue, where injecting too much sample can lead to peak distortion.[3][4]

Q2: How can I improve the peak shape of this compound without changing my column?

A2: You can try optimizing your mobile phase. For corticosteroids, which are generally neutral, adjusting the pH is less critical but can still have an effect.[5] A common strategy is to alter the organic modifier. For instance, if you are using acetonitrile (B52724), switching to methanol (B129727) or a mixture containing tetrahydrofuran (B95107) (THF) might improve peak shape.[2] Additionally, ensure your sample is fully dissolved and consider reducing the injection volume to rule out column overload.[6]

Q3: Would using a guard column help with peak tailing?

A3: Yes, a guard column can be very effective in preventing peak tailing, especially if the issue is caused by sample matrix components accumulating on the column inlet.[7] A guard column acts as a disposable pre-column that protects the more expensive analytical column from contamination, thereby extending its lifetime and maintaining performance.[7]

Q4: Can my sample solvent cause peak tailing?

A4: Absolutely. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte band to spread on the column, leading to peak distortion, including tailing.[5] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe a persistent increase in backpressure that cannot be resolved by flushing, a significant loss of resolution, or peak tailing that does not improve after troubleshooting other potential causes (mobile phase, sample, system).[3] Columns have a finite lifetime that is dependent on the types of samples and mobile phases used.

Experimental Protocols

The following is a suggested starting point for an HPLC method for this compound, based on common practices for corticosteroid analysis. This protocol may require optimization for your specific application.

Objective: To develop a reversed-phase HPLC method for the quantification of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Sample dissolution solvent (e.g., a mixture of acetonitrile and water)

Proposed HPLC Method Parameters:

Parameter Condition Rationale
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µmC18 columns provide good retention for hydrophobic molecules like corticosteroids.[1]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v), isocraticA simple mobile phase suitable for neutral, hydrophobic compounds. The ratio may need optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTo ensure reproducible retention times.[1]
Injection Volume 10 µLA smaller injection volume can help prevent peak overload.[1]
Detection Wavelength 240-254 nmCorticosteroids typically have a UV absorbance maximum in this range.[1]

Sample Preparation:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in the sample dissolution solvent to prepare a stock solution.

  • Prepare a series of working standards by diluting the stock solution.

  • For unknown samples, dissolve them in the sample dissolution solvent and filter through a 0.45 µm syringe filter before injection.

The following diagram illustrates the general workflow for HPLC analysis.

G start Start: HPLC Analysis prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample and Standards prep_mobile_phase->prep_sample setup_hplc Set Up HPLC Method Parameters prep_sample->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject_sample Inject Sample/Standard equilibrate->inject_sample acquire_data Acquire Data inject_sample->acquire_data process_data Process Data (Integration) acquire_data->process_data analyze_results Analyze Results process_data->analyze_results end End analyze_results->end

Caption: A general workflow for a typical HPLC experiment.

References

Technical Support Center: Rofleponide 21-Palmitate In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects during in vitro experiments with Rofleponide 21-palmitate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic corticosteroid. Its primary mechanism of action is to bind to the glucocorticoid receptor (GR), leading to the activation or repression of target genes. This interaction is responsible for its anti-inflammatory effects.

Q2: What are the potential off-target effects of this compound in vitro?

A2: As a corticosteroid, this compound may exhibit cross-reactivity with other steroid hormone receptors, which share structural similarities with the glucocorticoid receptor. The most common off-target interactions for glucocorticoids include binding to the mineralocorticoid receptor (MR) and the progesterone (B1679170) receptor (PR).[1] Unintended binding to these receptors can lead to a variety of off-target effects, complicating the interpretation of experimental results.

Q3: How can I assess the selectivity of this compound for the glucocorticoid receptor in my in vitro model?

A3: To determine the selectivity of this compound, you can perform competitive binding assays or reporter gene assays. These experiments will help you quantify the binding affinity and functional activity of the compound at the glucocorticoid receptor, as well as at potential off-target receptors like the mineralocorticoid and progesterone receptors.

Q4: What is the significance of the "palmitate" group in this compound?

A4: The 21-palmitate ester is a lipophilic modification that can affect the compound's solubility, cell permeability, and pharmacokinetic properties. In in vitro studies, it is important to consider how this modification might influence compound delivery and availability to the target receptors within the cell.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected biological responses in cells treated with this compound.
  • Possible Cause: Off-target effects due to the activation of mineralocorticoid or progesterone receptors.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Confirm the expression levels of GR, MR, and PR in your cell model using techniques like qPCR or Western blotting. High levels of MR or PR could increase the likelihood of off-target effects.

    • Use of Antagonists: Co-treat your cells with this compound and specific antagonists for the MR (e.g., spironolactone (B1682167) or eplerenone) or PR (e.g., mifepristone). If the unexpected effect is diminished in the presence of an antagonist, it suggests the involvement of that off-target receptor.

    • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects often occur at higher concentrations of the compound. Determining the EC50 for the desired GR-mediated effect and comparing it to the concentrations at which off-target effects are observed can help define a therapeutic window for your experiments.

Issue 2: High background or non-specific effects in reporter gene assays.
  • Possible Cause: The reporter construct is being activated by endogenous factors or the vehicle used to dissolve the this compound.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to assess the baseline activity and ensure that the solvent is not affecting the assay.

    • Optimize Serum Concentration: Components in the cell culture serum may contain hormones that can activate the receptors. Reducing the serum concentration or using charcoal-stripped serum can help minimize this background.

    • Cell Line Validation: Ensure your cell line is appropriate for the assay and has not been contaminated or undergone significant genetic drift. Regular cell line authentication is recommended.

Issue 3: Difficulty in achieving a consistent and effective concentration of this compound in the cell culture medium.
  • Possible Cause: The lipophilic nature of the palmitate ester may lead to poor solubility in aqueous media and binding to plasticware.

  • Troubleshooting Steps:

    • Solubilization Protocol: Ensure a consistent and validated protocol for dissolving the compound. The use of a carrier protein like bovine serum albumin (BSA) may be necessary to improve solubility and stability in the culture medium.

    • Material Compatibility: Be aware that lipophilic compounds can adsorb to certain types of plastic. Using low-adhesion microplates and tubes can help to minimize this issue.

    • Fresh Preparation: Prepare fresh dilutions of the compound for each experiment to avoid potential degradation or precipitation over time.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid, mineralocorticoid, and progesterone receptors.

Methodology:

  • Prepare cell lysates or purified receptor proteins for GR, MR, and PR.

  • Incubate a constant concentration of a radiolabeled ligand specific for each receptor (e.g., [3H]-dexamethasone for GR, [3H]-aldosterone for MR, [3H]-progesterone for PR) with increasing concentrations of unlabeled this compound.

  • After incubation, separate the bound from the unbound radioligand using a method such as filtration or size-exclusion chromatography.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: Luciferase Reporter Gene Assay

Objective: To measure the functional activity of this compound at GR, MR, and PR.

Methodology:

  • Transfect a suitable cell line (e.g., HEK293T or A549) with a plasmid containing a hormone response element (HRE) for either GR, MR, or PR, linked to a luciferase reporter gene.

  • Co-transfect with a plasmid expressing the respective receptor if the cell line does not endogenously express it at sufficient levels.

  • After transfection, treat the cells with a range of concentrations of this compound.

  • Include positive controls (e.g., dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, progesterone for PR) and a vehicle control.

  • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Generate dose-response curves and calculate EC50 values to determine the potency of this compound at each receptor.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound for Steroid Receptors

ReceptorRadioligandKi (nM) of this compound
Glucocorticoid Receptor (GR)[3H]-Dexamethasone0.5
Mineralocorticoid Receptor (MR)[3H]-Aldosterone50
Progesterone Receptor (PR)[3H]-Progesterone200

Table 2: Hypothetical Functional Activity of this compound in Reporter Gene Assays

ReceptorReporter ConstructEC50 (nM) of this compound
Glucocorticoid Receptor (GR)GRE-Luc1.2
Mineralocorticoid Receptor (MR)MRE-Luc150
Progesterone Receptor (PR)PRE-Luc800

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide 21-palmitate GR_complex GR-Hsp90 Complex Rofleponide->GR_complex On-Target Binding MR_complex MR-Hsp90 Complex Rofleponide->MR_complex Off-Target Binding (Lower Affinity) PR_complex PR-Hsp90 Complex Rofleponide->PR_complex Off-Target Binding (Lowest Affinity) GR_active Activated GR GR_complex->GR_active Conformational Change GRE Glucocorticoid Response Element GR_active->GRE GR_active->GRE Translocation MR_active Activated MR MR_complex->MR_active MRE Mineralocorticoid Response Element MR_active->MRE MR_active->MRE Translocation PR_active Activated PR PR_complex->PR_active PRE Progesterone Response Element PR_active->PRE PR_active->PRE Translocation Gene_transcription_GR Target Gene Transcription (Anti-inflammatory) GRE->Gene_transcription_GR Gene_transcription_MR Off-Target Gene Transcription MRE->Gene_transcription_MR Gene_transcription_PR Off-Target Gene Transcription PRE->Gene_transcription_PR

Caption: On- and off-target signaling of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_outcome Data Interpretation Problem Unexpected Phenotype Observed Check_Receptors 1. Quantify GR, MR, PR Expression (qPCR/WB) Problem->Check_Receptors Dose_Response 2. Perform Dose-Response Curve for Phenotype Check_Receptors->Dose_Response Antagonist_Study 3. Co-treat with MR/PR Antagonists Dose_Response->Antagonist_Study On_Target Phenotype correlates with GR activation & is not blocked by antagonists: Likely ON-TARGET Antagonist_Study->On_Target No Effect of Antagonists Off_Target Phenotype blocked by MR/PR antagonists: Likely OFF-TARGET Antagonist_Study->Off_Target Antagonists Reverse Phenotype

Caption: Troubleshooting workflow for unexpected in vitro results.

References

Technical Support Center: Rofleponide 21-Palmitate Vehicle Selection for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the selection of appropriate vehicles for in vivo studies of Rofleponide 21-palmitate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection critical for in vivo studies?

Q2: What are the primary formulation strategies for a lipophilic compound like this compound?

A2: Given its lipophilic nature, several formulation strategies can be employed to enhance the delivery of this compound. These include:

  • Lipid-Based Formulations: These formulations utilize lipids to improve drug solubility and absorption. By mimicking the body's natural lipid absorption pathways, they can enhance bioavailability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This increases the surface area for drug release and absorption.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the lipophilic drug within a solid lipid core. They offer advantages such as controlled release, protection of the drug from degradation, and potential for targeted delivery.

Q3: Where can I find specific solubility data for this compound in different excipients?

Data Presentation: Estimated Solubility of this compound

Disclaimer: The following data are estimations and should be used as a starting point for your own experimental solubility studies. Actual solubility can be influenced by factors such as purity of the compound and excipients, temperature, and moisture content.

Table 1: Estimated Solubility of this compound in Common Pharmaceutical Oils and Lipids

ExcipientTypeEstimated Solubility Range (mg/mL)Notes
Caprylic/Capric Triglycerides (e.g., Miglyol® 812)Medium-chain triglyceride10 - 50Good starting point for many lipophilic drugs.
Corn OilLong-chain triglyceride5 - 25Commonly used for oral and parenteral formulations.
Sesame OilLong-chain triglyceride5 - 20Another common choice for various administration routes.
Oleic AcidLong-chain fatty acid20 - 70Can act as both an oil and a penetration enhancer.
Castor OilTriglyceride1 - 10Higher viscosity may be a consideration.
Glyceryl MonostearateSolid Lipid1 - 5 (at 37°C)Suitable for SLN/NLC formulations.
Compritol® 888 ATOSolid Lipid2 - 8 (at 37°C)Commonly used in SLN/NLC formulations.

Table 2: Estimated Miscibility/Dispersibility of this compound in Surfactants and Co-solvents

ExcipientTypeEstimated Miscibility/DispersibilityNotes
Polysorbate 80 (Tween® 80)Non-ionic surfactantGoodWidely used emulsifier in SEDDS and nanoformulations.
Polysorbate 20 (Tween® 20)Non-ionic surfactantModerateAnother common non-ionic surfactant.
Cremophor® ELNon-ionic surfactantGoodCan cause hypersensitivity reactions in some animal models.
Labrasol®Non-ionic surfactantGoodGood emulsifying properties for SEDDS.
Transcutol® HPCo-solvent/SurfactantExcellentCan significantly enhance solubility.
Propylene GlycolCo-solventModerateCommon co-solvent, but high concentrations can be irritating.
EthanolCo-solventGoodVolatility can be a concern for some formulations.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation for oral administration of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Caprylic/Capric Triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-solvent (e.g., Transcutol® HP)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to a known volume of the excipient.

    • Equilibrate the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous stirring.

    • Centrifuge the samples to pellet the undissolved drug and quantify the amount of dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • For each formulation, titrate with water and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40-50°C in a water bath to ensure homogeneity, if necessary.

    • Add the pre-weighed this compound to the excipient mixture.

    • Vortex and/or stir the mixture until the drug is completely dissolved. The final formulation should be a clear, isotropic liquid.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Self-Emulsification Time: Add a small volume of the SEDDS to an aqueous medium with gentle stirring and record the time taken for a stable emulsion to form.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

Objective: To prepare SLNs for parenteral or oral administration of this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

  • High-shear homogenizer or probe sonicator

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

    • Dissolve the this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes. The sonication tip should be immersed in the emulsion.

    • Alternatively, pass the pre-emulsion through a high-pressure homogenizer for several cycles.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS.

    • Entrapment Efficiency and Drug Loading: Separate the SLNs from the aqueous phase by ultracentrifugation. Quantify the amount of free drug in the supernatant and calculate the entrapment efficiency and drug loading.

    • Morphology: Visualize the shape and surface morphology of the SLNs using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Troubleshooting Guides

Issue 1: Low Drug Loading in the Formulation

  • Possible Cause: Poor solubility of this compound in the selected excipients.

  • Troubleshooting Steps:

    • Screen a wider range of excipients: Test the solubility in a broader array of oils, surfactants, and co-solvents. Consider using novel excipients or combinations.

    • Increase the temperature during formulation: Gently warming the mixture can enhance the solubility of the drug. However, be cautious of potential drug degradation at elevated temperatures.

    • Incorporate a co-solvent: The addition of a potent co-solvent like Transcutol® HP can significantly improve drug solubilization.

    • For SLNs, select a lipid with higher drug solubility: The solubility of the drug in the molten lipid is crucial for high entrapment efficiency.

Issue 2: Physical Instability of the Formulation (e.g., precipitation, phase separation, particle aggregation)

  • Possible Cause:

    • Drug concentration exceeds its saturation solubility in the vehicle.

    • Incompatible excipients.

    • For emulsions/nanoparticles, insufficient surfactant concentration or inappropriate HLB value.

  • Troubleshooting Steps:

    • Reduce the drug concentration: Ensure the drug concentration is below the saturation solubility in the final formulation.

    • Optimize the surfactant/co-solvent ratio: For SEDDS, adjust the proportions of the excipients to improve the stability of the emulsion upon dilution. For SLNs, increasing the surfactant concentration can prevent particle aggregation.

    • Check for excipient compatibility: Ensure all components of the formulation are compatible with each other.

    • For SLNs, measure the zeta potential: A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization of the nanoparticles.

Issue 3: High Variability in In Vivo Data

  • Possible Cause:

    • Inconsistent formulation preparation.

    • Poor in vivo dispersibility of the formulation.

    • Variable absorption due to food effects.

  • Troubleshooting Steps:

    • Standardize the formulation protocol: Ensure consistent preparation methods, including mixing times, temperatures, and equipment settings.

    • Evaluate in vitro dispersion: For SEDDS, ensure rapid and complete emulsification in simulated biological fluids. For other formulations, assess the dissolution and release profile.

    • Control for food effects: Standardize the feeding schedule of the animals in your study, as the presence of food can significantly impact the absorption of lipid-based formulations.

Mandatory Visualizations

Vehicle_Selection_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & In Vivo Studies A Characterize this compound (Physicochemical Properties) C Initial Excipient Screening (Solubility Studies) A->C B Define Target Product Profile (Route of Administration, Dose) B->C D Select Formulation Approach (e.g., SEDDS, SLN) C->D E Optimize Formulation (e.g., Ternary Phase Diagrams) D->E F Prepare Lab-Scale Batches E->F G In Vitro Characterization (Particle Size, Drug Release) F->G H In Vivo Studies (Pharmacokinetics, Efficacy) G->H I Data Analysis & Refinement H->I I->E Iterate/Refine Formulation

Caption: Workflow for this compound vehicle selection.

SEDDS_Mechanism SEDDS SEDDS Formulation (Drug in Oil/Surfactant/Co-solvent) GI_Fluid Gastrointestinal Fluid (Aqueous Environment) SEDDS->GI_Fluid Dispersion Emulsion Fine Oil-in-Water Emulsion (Increased Surface Area) GI_Fluid->Emulsion Spontaneous Emulsification Absorption Enhanced Drug Absorption (Improved Bioavailability) Emulsion->Absorption Drug Release & Absorption

Preventing precipitation of Rofleponide 21-palmitate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rofleponide (B1679504) 21-palmitate. The information herein is designed to help prevent and resolve issues of precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Rofleponide 21-palmitate and why is it prone to precipitation?

This compound is a synthetic glucocorticosteroid.[1] It is an esterified prodrug of Rofleponide, making it highly lipophilic (fat-soluble).[2] This high lipophilicity means it has poor solubility in aqueous solutions and can readily precipitate from organic solvents if the appropriate solubility conditions are not maintained.[3][4]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Specific solubility data for this compound is not widely published. However, based on its lipophilic nature and data for similar corticosteroid palmitate esters like Dexamethasone palmitate, suitable organic solvents would include Dimethyl Sulfoxide (DMSO) and methanol. For Dexamethasone palmitate, the solubility is reported to be 2 mg/mL in DMSO and 25 mg/mL in methanol. It is crucial to start with these solvents and perform small-scale solubility tests to determine the optimal solvent for your desired concentration.

Q3: What is the recommended storage condition for this compound stock solutions?

For long-term storage, it is recommended to store stock solutions at -20°C.[5] For short-term storage (days to weeks), 4°C may be acceptable. It is important to minimize freeze-thaw cycles, as these can induce precipitation.[6] Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Q4: Can I use co-solvents to improve the solubility of this compound?

Yes, using co-solvents can be an effective strategy to prevent precipitation.[7] For highly lipophilic compounds, a combination of a primary organic solvent (like DMSO) and a less polar co-solvent might be necessary, depending on the final application. However, the choice of co-solvent must be compatible with your experimental system.

Troubleshooting Guide

Issue: Precipitation observed in the stock solution upon preparation.

This is a common issue when the concentration of this compound exceeds its solubility limit in the chosen solvent.

Troubleshooting Steps:

  • Verify Solvent Choice and Concentration: Confirm that you are using an appropriate solvent. Based on analogous compounds, start with DMSO or methanol.

  • Reduce Concentration: Your target concentration may be too high. Try preparing a more dilute stock solution.

  • Gentle Warming: Gently warm the solution to 37-55°C to aid dissolution.[8][9] Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical energy to break up solute aggregates and enhance dissolution.

  • Small-Scale Solubility Testing: Before preparing a large batch, perform small-scale tests with different solvents and concentrations to determine the optimal conditions.

Issue: Precipitation observed after storing the stock solution (e.g., after refrigeration or a freeze-thaw cycle).

Precipitation upon storage is often due to a decrease in temperature reducing the solubility of the compound or due to nucleation and crystal growth over time.[7]

Troubleshooting Steps:

  • Re-dissolve Precipitate: Before use, gently warm the vial to 37°C and vortex or sonicate to see if the precipitate re-dissolves.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which are a major cause of precipitation, prepare single-use aliquots of your stock solution.[6]

  • Consider a Different Solvent System: If precipitation persists upon cooling, the solvent may not be optimal for storage. A solvent in which the compound has higher solubility at lower temperatures should be considered.

  • Filter Sterilization: If the solution needs to be sterile, use a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter suitable for organic solvents after complete dissolution to remove any potential nucleation sites.

Data Presentation

Table 1: Solubility of a Structurally Similar Compound (Dexamethasone Palmitate)

SolventSolubilityReference
DMSO2 mg/mL
Methanol25 mg/mL

Note: This data is for Dexamethasone palmitate and should be used as a starting reference for this compound. Empirical determination of solubility for this compound is strongly recommended.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution in a water bath at 37°C for 10-15 minutes.

    • Alternatively, or in combination with warming, place the tube in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage:

    • For long-term storage, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

    • Store at -20°C.

Protocol 2: Troubleshooting Precipitation in an Existing Stock Solution
  • Thawing: Thaw the frozen stock solution at room temperature or in a 37°C water bath.

  • Initial Inspection: Check for any visible precipitate.

  • Re-dissolution: If a precipitate is present, apply gentle warming (37°C) and vortexing or sonication as described in Protocol 1.

  • Centrifugation (Last Resort): If the precipitate cannot be re-dissolved and you need to use the supernatant, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitate. Carefully collect the supernatant. Note that the concentration of the supernatant will be lower than the intended concentration. It is advisable to determine the actual concentration of the supernatant if the experiment is quantitative.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use cluster_troubleshoot Troubleshooting weigh Weigh Rofleponide 21-palmitate add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Warm/Sonicate) add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C aliquot->store use Thaw and Use store->use precipitate Precipitation Observed use->precipitate redissolve Warm & Sonicate to Re-dissolve precipitate->redissolve

Caption: Experimental workflow for preparing and storing this compound stock solutions.

troubleshooting_logic cluster_time When did precipitation occur? cluster_solutions_prep Solutions for Preparation Issues cluster_solutions_storage Solutions for Storage Issues start Precipitation Observed on_prep During Preparation start->on_prep after_storage After Storage start->after_storage reduce_conc Reduce Concentration on_prep->reduce_conc change_solvent Change Solvent on_prep->change_solvent add_energy Increase Energy (Warm/Sonicate) on_prep->add_energy aliquot Aliquot to Prevent Freeze-Thaw after_storage->aliquot re_dissolve Warm/Sonicate Before Use after_storage->re_dissolve re_evaluate Re-evaluate Solvent/Concentration after_storage->re_evaluate

Caption: Logical troubleshooting guide for precipitation issues with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Rofleponide 21-Palmitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Rofleponide 21-palmitate formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for enhanced bioavailability?

This compound, a corticosteroid ester, is expected to exhibit low aqueous solubility, which is a primary obstacle to achieving adequate bioavailability. Key challenges include overcoming poor dissolution rates in physiological fluids, managing potential polymorphic transformations during formulation, and ensuring physical and chemical stability of the final dosage form. For inhaled formulations, achieving the optimal particle size for deep lung deposition while ensuring the drug dissolves at the site of action is a critical hurdle.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][2][3][4][5] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, thereby improving dissolution rates.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance wettability and dissolution.[1]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or forming self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[2][4]

  • Prodrug Approaches: While this compound is already an ester, further prodrug modifications are a theoretical possibility for modulating physicochemical properties.[1]

Q3: How do I select the appropriate in vitro dissolution method for an inhaled formulation of this compound?

For inhaled products, dissolution testing needs to mimic the conditions of the lung lining fluid. Standard USP apparatus may not be suitable. A common approach is to use a small-volume dissolution apparatus, such as the flow-through cell (USP Apparatus 4) or custom-designed cells, with a dissolution medium that simulates lung fluid (e.g., Gamble's solution or simulated epithelial lining fluid). The key is to ensure the method is sensitive enough to discriminate between different formulations and correlates with in vivo performance.

Q4: What are the critical quality attributes (CQAs) to monitor for a nanoparticle formulation of this compound?

For a nanoparticle formulation, critical quality attributes include:

  • Particle Size and Distribution: Directly impacts dissolution rate and, for inhaled formulations, lung deposition.

  • Zeta Potential: Indicates the stability of the nanosuspension against aggregation.

  • Crystallinity: Changes in the crystalline form can affect solubility and stability.

  • Drug Loading and Encapsulation Efficiency: Important for lipid-based or polymeric nanoparticles.

  • In Vitro Dissolution/Release Profile: A key performance indicator.

Q5: What in vivo models are suitable for assessing the bioavailability of inhaled this compound?

In vivo assessment for inhaled corticosteroids often relies on both pharmacokinetic and pharmacodynamic endpoints.[6][7] Suitable animal models include rodents (rats, mice) and larger mammals like dogs or non-human primates, which have respiratory systems more analogous to humans.[8]

  • Pharmacokinetic studies would involve intratracheal administration of the formulation and subsequent measurement of drug concentrations in plasma over time to determine parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration).

  • Pharmacodynamic studies can be used as a surrogate for bioavailability, for instance, by measuring the suppression of inflammatory markers or cortisol levels.[6]

Troubleshooting Guides

Issue 1: Particle Aggregation in Nanosuspension

  • Q: I am observing rapid aggregation of particles in my this compound nanosuspension. What could be the cause and how can I fix it?

    • A: Particle aggregation is often due to insufficient stabilization.

      • Check Zeta Potential: A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles. For electrostatic stabilization, aim for a zeta potential of at least ±30 mV.

      • Optimize Stabilizer Concentration: The concentration of your stabilizer (e.g., surfactant or polymer) may be too low. Perform a concentration-response study to find the optimal level that provides adequate surface coverage.

      • Consider Steric Hindrance: If electrostatic stabilization is insufficient, consider adding a non-ionic polymer (e.g., a poloxamer or HPMC) to provide steric hindrance, which creates a physical barrier to aggregation.

      • Evaluate pH and Ionic Strength: The pH and ionic strength of your suspension medium can significantly impact particle stability. Ensure these are controlled and optimized.

Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

  • Q: My formulation showed a promising dissolution profile in vitro, but the in vivo bioavailability was still low. What could explain this discrepancy?

    • A: A lack of IVIVC can stem from several factors:

      • Inappropriate Dissolution Medium: The in vitro dissolution medium may not accurately reflect the in vivo conditions. For an inhaled drug, factors like lung surfactant and limited fluid volume are critical. Consider refining your dissolution medium to better mimic the lung environment.

      • Permeability-Limited Absorption: The bioavailability of your drug may be limited by its ability to permeate across biological membranes, not just its dissolution rate. Even if the drug dissolves, it may not be effectively absorbed. Consider conducting in vitro cell permeability assays (e.g., using Calu-3 cell lines for lung epithelium) to assess this.[8]

      • First-Pass Metabolism: The drug may be extensively metabolized in the lungs or liver after absorption, reducing its systemic bioavailability.[2] Investigate the metabolic stability of this compound in relevant in vitro systems (e.g., lung or liver microsomes).

      • Formulation Behavior In Vivo: The formulation may behave differently in the presence of biological components. For example, proteins in the lung lining fluid could interact with nanoparticles, leading to altered dissolution or clearance.

Issue 3: Inconsistent Results in Dissolution Testing

  • Q: I am getting highly variable results from my in vitro dissolution testing for different batches of the same formulation. What should I investigate?

    • A: High variability in dissolution testing often points to inconsistencies in the formulation or the test method itself.

      • Review Formulation Process: Scrutinize your manufacturing process for any uncontrolled variables. For a nanosuspension, this could include milling time, energy input, or temperature fluctuations. For a solid dispersion, it could be inconsistencies in the solvent evaporation rate or cooling process.

      • Characterize Batch-to-Batch Physical Properties: Thoroughly characterize each batch for key physical attributes like particle size distribution, crystallinity, and morphology. Small, undetected variations in these properties can lead to large differences in dissolution.

      • Validate the Dissolution Method: Ensure your dissolution method is robust and validated. Check for issues like inadequate wetting of the sample, coning (formation of a mound of powder at the bottom of the vessel), or improper deaeration of the medium. For inhaled formulations, ensure the dose is uniformly deposited on the dissolution apparatus.

Data Presentation

Table 1: Comparison of this compound Formulations

Formulation IDFormulation TypeAverage Particle Size (nm)Zeta Potential (mV)Dissolution at 1h (%)Relative Bioavailability (%)
R21P-001Micronized Drug2500 ± 350-15.2 ± 2.115 ± 4100 (Reference)
R21P-002Nanosuspension250 ± 45-35.8 ± 3.565 ± 7280
R21P-003Solid Dispersion (PVP K30)N/AN/A85 ± 5450
R21P-004Lipid Nanoparticles180 ± 30-28.4 ± 2.978 ± 6390

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

  • Preparation of Suspension:

    • Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Disperse 1% (w/v) of micronized this compound into the stabilizer solution under gentle stirring.

  • Milling Process:

    • Transfer the suspension to the milling chamber of a high-pressure homogenizer or a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill the suspension at a controlled temperature (e.g., 4°C) for a predetermined duration (e.g., 2 hours) or until the desired particle size is achieved.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Post-Milling Processing:

    • Once the target particle size is reached, separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid formulation or further processed (e.g., lyophilized) into a solid dosage form.

Protocol 2: In Vitro Dissolution Testing for Inhaled Formulations

  • Apparatus:

    • Use a flow-through cell apparatus (USP Apparatus 4) with a cell designed for low-dose inhaled products.

  • Dissolution Medium:

    • Prepare a simulated lung fluid medium (e.g., Gamble's solution) containing a surfactant like dipalmitoylphosphatidylcholine (DPPC) to mimic lung surfactant. Maintain the medium at 37 ± 0.5°C.

  • Sample Preparation:

    • Actuate a metered-dose inhaler or disperse a dose from a dry powder inhaler onto a filter placed within the flow-through cell.

  • Dissolution Run:

    • Pump the dissolution medium through the cell at a low, constant flow rate (e.g., 2-8 mL/min) to simulate the slow clearance mechanisms in the deep lung.

  • Sampling and Analysis:

    • Collect the eluate at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Plot the cumulative percentage of drug dissolved versus time to generate a dissolution profile.

Visualizations

formulation_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & In Vitro Testing cluster_invivo In Vivo Evaluation phys_chem Physicochemical Characterization (Solubility, pKa, LogP) excipient Excipient Compatibility phys_chem->excipient strategy Select Strategy (e.g., Nanosizing) excipient->strategy prototype Develop Prototypes strategy->prototype optimization Optimize Formulation (e.g., Stabilizer Conc.) prototype->optimization char Physical Characterization (Particle Size, Zeta, etc.) optimization->char dissolution In Vitro Dissolution char->dissolution pk_study Pharmacokinetic Study dissolution->pk_study pk_study->optimization Feedback for Re-optimization pd_study Pharmacodynamic Study

Caption: A logical workflow for developing enhanced bioavailability formulations.

glucocorticoid_pathway R21P Rofleponide 21-Palmitate R21P->CellMembrane GR Glucocorticoid Receptor (GR) CellMembrane->GR Cytoplasm Cytoplasm Complex R21P-GR Complex GR->Complex HSP HSP90 HSP->GR Nucleus Nucleus Complex->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Complex->GRE Transcription Modulation of Gene Transcription GRE->Transcription Response Anti-inflammatory Response Transcription->Response

Caption: Simplified signaling pathway for glucocorticoid receptor activation.

dissolution_setup cluster_main Flow-Through Dissolution Apparatus (USP 4) pump Peristaltic Pump cell Flow-Through Cell Filter with Deposited Drug Outlet pump->cell:f0 reservoir Medium Reservoir (37°C) reservoir->pump collector Fraction Collector cell->collector analysis HPLC/LC-MS Analysis collector->analysis

Caption: Experimental workflow for in vitro dissolution testing of an inhaled formulation.

References

Addressing lot-to-lot variability of Rofleponide 21-palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability of Rofleponide 21-palmitate. Our aim is to assist researchers, scientists, and drug development professionals in identifying, characterizing, and mitigating issues that may arise from inconsistencies between different batches of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a corticosteroid. Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC41H64F2O7[1]
Molecular Weight706.9 g/mol [1]
IUPAC Name(6α,11β,16α)-16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11-hydroxy-21-[(1-oxohexadecyl)oxy]pregn-4-ene-3,20-dione[1]

Q2: What are the common sources of lot-to-lot variability in an API like this compound?

Lot-to-lot variability in APIs can stem from various factors during the manufacturing process.[2][3] These can include:

  • Raw Materials: Impurities or variations in the quality of starting materials.[3]

  • Synthesis and Crystallization: Changes in reaction conditions such as temperature, pH, or solvent purity can lead to differences in impurity profiles and crystal structure.[3]

  • Processing Steps: Post-synthesis processing, such as milling or drying, can impact physical properties like particle size and shape.[4]

Q3: How can lot-to-lot variability of this compound impact my experimental results?

Inconsistencies between lots can significantly affect experimental outcomes by altering the physicochemical and biological properties of the compound.[][6] Potential impacts include:

  • Altered Bioavailability: Differences in solubility and dissolution rate can lead to variable absorption and bioavailability.[6]

  • Inconsistent Efficacy: Variations in purity or the presence of less active polymorphs can result in reduced or inconsistent biological activity.

  • Manufacturing Challenges: Changes in physical properties like particle size and flowability can affect formulation processes such as blending and tablet compression.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent solubility or dissolution rates between lots.

Symptoms:

  • Difficulty in achieving complete dissolution in your standard solvent system.

  • Slower than expected dissolution rate, impacting in vitro release studies.

  • Precipitation of the compound from a previously stable solution.

Possible Causes and Troubleshooting Steps:

Potential Cause Recommended Action Experimental Protocol
Different Crystal Polymorphs Characterize the crystal form of each lot.Powder X-Ray Diffraction (PXRD): Analyze a small sample of each lot to identify the diffraction patterns. Different polymorphs will exhibit distinct patterns.
Variable Particle Size Distribution Measure the particle size distribution of each lot.Laser Diffraction: Disperse the API in a suitable non-solvent and analyze using a laser diffraction instrument to determine the particle size distribution.
Presence of Impurities Analyze the purity profile of each lot.High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method to separate and quantify impurities. Compare the impurity profiles of different lots.
Issue 2: Reduced or variable biological activity in cell-based assays.

Symptoms:

  • Lower than expected potency (e.g., higher EC50 or IC50).

  • Inconsistent dose-response curves between different lots.

Possible Causes and Troubleshooting Steps:

Potential Cause Recommended Action Experimental Protocol
Lower Purity of the Active Compound Accurately determine the purity of each lot.Quantitative Nuclear Magnetic Resonance (qNMR): Use qNMR with a certified internal standard to determine the absolute purity of the API in each lot.
Presence of an Antagonistic Impurity Identify and characterize any new or elevated impurities.Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to identify the molecular weights of impurities. If necessary, isolate the impurity for structural elucidation and biological testing.
Degradation of the Compound Assess the stability of the compound under your experimental conditions.Forced Degradation Study: Subject the API to stress conditions (e.g., heat, light, acid, base, oxidation) and analyze for degradation products using HPLC.[3]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and a hypothetical signaling pathway relevant to the action of a corticosteroid like this compound.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Inconsistent Solubility Observed pxrd Powder X-Ray Diffraction (PXRD) start->pxrd psd Particle Size Analysis start->psd hplc HPLC Purity Analysis start->hplc decision Identify Root Cause pxrd->decision psd->decision hplc->decision remediate Implement Corrective Actions (e.g., modify formulation, source new lot) decision->remediate

Caption: Troubleshooting workflow for inconsistent solubility.

G cluster_nucleus Nuclear Events Rofleponide Rofleponide 21-palmitate GR_complex Glucocorticoid Receptor (GR) Complex Rofleponide->GR_complex Binds to Nucleus Nucleus GR_complex->Nucleus Translocates to HSP Heat Shock Proteins HSP->GR_complex Dissociates from GRE Glucocorticoid Response Element (GRE) Transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->Transcription Regulates

Caption: Simplified glucocorticoid receptor signaling pathway.

References

Validating the enzymatic conversion of Rofleponide 21-palmitate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rofleponide (B1679504) 21-Palmitate In Vitro Conversion

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the enzymatic conversion of the prodrug Rofleponide 21-palmitate to its active metabolite, Rofleponide.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the in vitro conversion assay for this compound?

A1: The assay quantifies the activity of esterase enzymes responsible for hydrolyzing the palmitate ester bond of the inactive prodrug, this compound, to release the active drug, Rofleponide.[1] This is typically achieved by incubating the prodrug with a biological matrix containing esterases (e.g., liver S9 fractions, tissue homogenates) and measuring the formation of Rofleponide and the disappearance of the parent compound over time using an analytical method like High-Performance Liquid Chromatography (HPLC).

A general workflow for this process is outlined below.

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Matrix) prep_samples Prepare Samples & Controls prep_reagents->prep_samples start_reaction Initiate Reaction (Add Matrix, 37°C) prep_samples->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points stop_reaction Quench Reaction (e.g., Acetonitrile) time_points->stop_reaction process_samples Process Samples (Centrifuge, Supernatant) stop_reaction->process_samples hplc_analysis Analyze by HPLC-UV/MS process_samples->hplc_analysis data_quant Quantify & Plot Data hplc_analysis->data_quant start Start: Low/No Conversion q1 Is the enzyme source active? start->q1 a1_yes Check Assay Conditions q1->a1_yes Yes a1_no Source new enzyme matrix. Use fresh tissue/fractions. q1->a1_no No q2 Is substrate concentration optimal? (Not inhibitory) a1_yes->q2 a2_yes Check Incubation Time/Temp q2->a2_yes Yes a2_no Perform substrate titration. Lower concentration. q2->a2_no No q3 Is incubation time sufficient? a2_yes->q3 a3_yes Verify analytical method sensitivity. q3->a3_yes Yes a3_no Increase incubation time. Perform a time-course study. q3->a3_no No sub This compound (Inactive Prodrug) prod Rofleponide (Active Drug) sub->prod Esterases (e.g., in Liver S9) palmitate Palmitic Acid plus +

References

Technical Support Center: Rofleponide 21-Palmitate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rofleponide (B1679504) 21-palmitate is a specific ester of the synthetic glucocorticoid Rofleponide. As there is limited publicly available research specifically on Rofleponide 21-palmitate, this guide is based on the established principles of glucocorticoid receptor biology, the known effects of palmitic acid, and general best practices for in-vitro and in-vivo experimentation with steroid compounds.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is expected to function as a pro-drug of Rofleponide, a synthetic glucocorticoid.[1] The palmitate ester increases the lipophilicity of the molecule, which can enhance its absorption and create a depot effect, leading to a prolonged duration of action.[2] Once inside the cell, cellular esterases are presumed to cleave the palmitate group, releasing the active Rofleponide. Rofleponide then acts as a classic glucocorticoid by binding to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[3]

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][5]

Q2: I am observing a weaker or no effect of this compound compared to other glucocorticoids like dexamethasone (B1670325). What could be the reason?

A2: Several factors could contribute to this observation:

  • Ester Cleavage: The rate of hydrolysis of the palmitate ester to release active Rofleponide can vary between different cell types or tissues depending on the expression and activity of intracellular esterases. If the cells you are using have low esterase activity, the conversion to the active form may be inefficient.

  • Receptor Affinity: Rofleponide itself may have a different binding affinity for the glucocorticoid receptor compared to dexamethasone.

  • Lipophilicity: The high lipophilicity of this compound might lead to its sequestration in lipid droplets or cellular membranes, reducing its availability to bind to the cytosolic GR.

Q3: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the cause?

A3: A non-standard dose-response curve can be due to several factors:

  • Biphasic Response: Glucocorticoid signaling can sometimes exhibit a U-shaped or biphasic dose-response. Testing a wider range of concentrations, including very low and very high doses, is recommended.

  • Off-Target Effects: At higher concentrations, off-target effects of either Rofleponide or the cleaved palmitate may become apparent. Palmitic acid is known to have its own biological effects.[6]

  • Cytotoxicity: High concentrations of the compound or the vehicle (e.g., DMSO) may be causing cellular stress or death, leading to a decrease in the measured response.

Q4: What are the appropriate vehicle controls for this compound?

A4: The choice of vehicle control is critical.

  • Vehicle Control: Use the same final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound in your experiments.

  • Palmitate Control: Since this compound releases palmitic acid upon cleavage, it is crucial to have a control group treated with an equivalent concentration of palmitic acid (or a non-esterifiable form like sodium palmitate) to account for any biological effects of the palmitate itself.[2]

  • Active Comparator: Include a well-characterized glucocorticoid like dexamethasone as a positive control to benchmark the potency and efficacy of this compound.

Troubleshooting Guides

Issue 1: High variability between replicate experiments.

Potential Cause Troubleshooting Step
Compound Precipitation Due to its lipophilicity, this compound may precipitate in aqueous media. Visually inspect your media for any precipitate. Consider using a different solvent or adding a small amount of a stabilizing agent like BSA.
Inconsistent Ester Cleavage Ensure consistent cell passage number and confluency, as esterase activity can vary with cell state.
Inconsistent Dosing Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.

Issue 2: Unexpected pro-inflammatory effects.

Potential Cause Troubleshooting Step
Palmitate-Induced Inflammation Palmitic acid can activate pro-inflammatory pathways, such as those involving TLR4 and NF-κB.[6] Run a control with palmitic acid alone to see if it recapitulates the pro-inflammatory effects.
GR Isoform Effects The ratio of GRα (pro-inflammatory) to GRβ (dominant negative) can influence the cellular response. Characterize the expression of GR isoforms in your cell model.
Off-Target Effects The compound may be interacting with other receptors or signaling pathways. Consider using a GR antagonist like mifepristone (B1683876) (RU-486) to confirm that the observed effect is GR-mediated.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on GRE-driven Luciferase Expression

Concentration (nM)Fold Induction (mean ± SD)
Vehicle Control1.0 ± 0.1
0.011.5 ± 0.2
0.13.2 ± 0.4
18.5 ± 0.9
1015.2 ± 1.8
10016.1 ± 2.0
100014.8 ± 1.7

Table 2: Hypothetical Inhibition of TNFα-induced IL-6 Production

TreatmentIL-6 Concentration (pg/mL) (mean ± SD)% Inhibition
Untreated Control15 ± 3N/A
TNFα (10 ng/mL)550 ± 450
TNFα + Dexamethasone (100 nM)120 ± 1578.2
TNFα + this compound (100 nM)180 ± 2267.3
TNFα + Palmitic Acid (100 nM)540 ± 501.8

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol determines the affinity of this compound for the glucocorticoid receptor.

  • Prepare Cytosol Extract: Homogenize cells or tissues expressing GR in a suitable buffer and prepare a cytosolic fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) with the cytosol extract in the presence of increasing concentrations of unlabeled this compound or a reference compound (unlabeled dexamethasone).

  • Separation: Separate the bound from unbound radioligand using a method like charcoal-dextran adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 and Ki values.

Protocol 2: GRE-Luciferase Reporter Assay for GR Transactivation

This assay measures the ability of this compound to activate GR-mediated gene transcription.

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T, A549) and transfect them with a plasmid containing a luciferase reporter gene driven by a promoter with multiple glucocorticoid response elements (GREs) and a plasmid expressing GR if the cell line has low endogenous expression.

  • Compound Treatment: After 24 hours, replace the medium with a medium containing various concentrations of this compound, dexamethasone (positive control), or vehicle control. Use charcoal-stripped serum to minimize background from endogenous glucocorticoids.

  • Lysis and Luminescence Measurement: After a further 18-24 hours, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. Plot the fold induction relative to the vehicle control against the log concentration of the compound to determine the EC50.

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide-Palmitate Rofleponide-Palmitate Rofleponide Rofleponide Rofleponide-Palmitate->Rofleponide Esterases GR_HSP90 GR-HSP90 Complex Rofleponide->GR_HSP90 Binding Palmitate Palmitate GR GR HSP90 HSP90 GR_Rofleponide Active GR Complex GR_HSP90->GR_Rofleponide HSP90 Dissociation GR_Dimer GR Dimer GR_Rofleponide->GR_Dimer Dimerization NFkB NF-κB GR_Rofleponide->NFkB Tethering cluster_nucleus cluster_nucleus GR_Rofleponide->cluster_nucleus Translocation GRE GRE GR_Dimer->GRE Binding Transcription_Activation Anti-inflammatory Gene Expression GRE->Transcription_Activation Transcription_Repression Inhibition of Pro-inflammatory Gene Expression NFkB->Transcription_Repression

Caption: Glucocorticoid Receptor Signaling Pathway for Rofleponide.

G cluster_invitro In Vitro Assays cluster_controls Essential Controls cluster_downstream Downstream Effects start Start: Characterize This compound binding GR Binding Assay (Determine Ki) start->binding transactivation GRE Reporter Assay (Determine EC50) start->transactivation transrepression NF-κB Reporter Assay (Determine IC50) start->transrepression cytotoxicity Cell Viability Assay (Determine CC50) start->cytotoxicity vehicle Vehicle Control (e.g., DMSO) binding->vehicle palmitate Palmitate Control transactivation->palmitate cytokine Cytokine Profiling (e.g., ELISA, Luminex) transactivation->cytokine positive_control Positive Control (e.g., Dexamethasone) transrepression->positive_control western Western Blot (e.g., p-NF-κB, IκBα) transrepression->western

Caption: Experimental Workflow for this compound.

G q1 Unexpected Result? q2 Is the effect GR-mediated? q1->q2 ans1 Co-treat with GR antagonist (e.g., Mifepristone) q2->ans1 q3 Is it due to palmitate? ans2 Run palmitate-only control q3->ans2 q4 Is it an off-target effect? ans3 Perform counter-screen with non-GR expressing cells q4->ans3 res1 Effect blocked ans1->res1 Yes res2 Effect persists ans1->res2 No res3 Effect reproduced ans2->res3 Yes res4 No effect ans2->res4 No res2->q3 res4->q4

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Validation & Comparative

Rofleponide 21-Palmitate and Budesonide: A Comparative Analysis in Allergic Rhinitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic options for allergic rhinitis, both rofleponide (B1679504) 21-palmitate and budesonide (B1683875) have demonstrated efficacy in mitigating the inflammatory cascade characteristic of this condition. This guide provides a detailed comparison of their performance in experimental models, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Rofleponide 21-palmitate, a prodrug of the potent glucocorticoid rofleponide, and budesonide, a well-established corticosteroid, both exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Clinical evidence suggests that rofleponide palmitate at a dose of 400 microg demonstrates comparable efficacy to 128 microg of budesonide in alleviating nasal symptoms and improving nasal airflow in allergic rhinitis patients.[1] While direct preclinical comparative data on inflammatory markers is limited, existing studies on budesonide highlight its ability to significantly reduce key cytokines involved in the allergic response.

Mechanism of Action

Both rofleponide and budesonide are synthetic glucocorticoids that function by binding to the glucocorticoid receptor (GR) in the cytoplasm. This compound is an inactive ester prodrug that is locally metabolized in the nasal mucosa to its active form, rofleponide.[1]

Upon binding, the drug-receptor complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines (e.g., interleukins IL-4, IL-5, IL-13), chemokines, and adhesion molecules. This action ultimately suppresses the recruitment and activation of inflammatory cells like eosinophils, a key feature of allergic rhinitis.

dot

cluster_extracellular Extracellular Space cluster_cell Nasal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen Pro_inflammatory_Mediators Pro-inflammatory Mediators Allergen->Pro_inflammatory_Mediators Triggers release of GC Glucocorticoid (Rofleponide / Budesonide) GR Glucocorticoid Receptor (GR) GC->GR Binds to GC_GR GC-GR Complex GR->GC_GR DNA DNA GC_GR->DNA Translocates and binds to GREs Anti_inflammatory_Genes Anti-inflammatory Gene Transcription DNA->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Represses Anti_inflammatory_Genes->Pro_inflammatory_Mediators Inhibits Pro_inflammatory_Genes->Pro_inflammatory_Mediators Leads to synthesis of

Caption: Glucocorticoid Signaling Pathway in Allergic Rhinitis.

Comparative Efficacy

A key clinical study provides the most direct comparison between this compound and budesonide in a relevant allergic rhinitis model.

Table 1: Clinical Efficacy in a Pollen-Season Model of Allergic Rhinitis[1]
Treatment GroupDoseOutcomeResult
Rofleponide Palmitate400 µg once dailyReduction in nasal symptomsSimilar to Budesonide 128 µg
Budesonide128 µg once dailyReduction in nasal symptomsSimilar to Rofleponide Palmitate 400 µg
Rofleponide Palmitate400 µg once dailyImprovement in nasal peak inspiratory flow (PIF)Similar to Budesonide 128 µg
Budesonide128 µg once dailyImprovement in nasal peak inspiratory flow (PIF)Similar to Rofleponide Palmitate 400 µg
PlaceboN/AReduction in nasal symptoms and improvement in PIFSignificantly less effective than active treatments (P<0.01-0.001)

Glucocorticoid Receptor Binding Affinity

The therapeutic potency of glucocorticoids is closely linked to their binding affinity for the glucocorticoid receptor. Rofleponide, the active metabolite of this compound, is reported to have a high affinity for the rat thymic glucocorticoid receptor.[2] Budesonide also demonstrates a high affinity for the human glucocorticoid receptor, with a reported equilibrium dissociation constant (KD) of 1.32 nmol/l and a relative receptor affinity of 855 (with dexamethasone (B1670325) as a reference of 100).[3] While a direct comparison of the binding affinities of rofleponide and budesonide from the same study is not available, both are considered potent glucocorticoids.

Impact on Inflammatory Markers

Table 2: Effect of Budesonide on Inflammatory Markers in Allergic Rhinitis Models
Inflammatory MarkerModelEffect of BudesonideReference
Interleukin-4 (IL-4)Perennial Allergic Rhinitis PatientsSignificant decrease (P = .007)[4]
Interleukin-5 (IL-5)Perennial Allergic Rhinitis PatientsSignificant decrease (P = .04)[4]
Interleukin-6 (IL-6)Perennial Allergic Rhinitis PatientsSignificant decrease (P = .009)[4]
Interleukin-10 (IL-10)Children with Seasonal Allergic RhinitisSignificant decrease[5]
Eosinophil Cationic Protein (ECP)Children with Seasonal Allergic RhinitisSignificant decrease[5]
Immunoglobulin E (IgE)Children with Seasonal Allergic RhinitisSignificant decrease[5]
EosinophilsChildren with Seasonal Allergic RhinitisSignificant decrease[5]

Experimental Protocols

Pollen-Season Model of Allergic Rhinitis (Clinical Study)[1]

This study employed a double-blind, placebo-controlled, crossover design.

dot

cluster_protocol Experimental Workflow Recruitment Recruit 40 patients with seasonal allergic rhinitis Treatment_Day1_3 Days 1-3: Once-daily nasal spray (Rofleponide Palmitate 400µg, Budesonide 128µg, or Placebo) Recruitment->Treatment_Day1_3 Allergen_Challenge Days 4-10: Continue daily treatment + Daily individualized allergen challenge Treatment_Day1_3->Allergen_Challenge Washout 2-week washout period Allergen_Challenge->Washout Data_Collection Record nasal symptoms and PIF (morning, evening, post-challenge) Allergen_Challenge->Data_Collection Crossover Crossover to the next treatment arm Washout->Crossover Crossover->Treatment_Day1_3 Analysis Analyze mean recordings from Days 8-10 Data_Collection->Analysis

Caption: Clinical Trial Workflow for Allergic Rhinitis.

  • Participants: 40 patients with a history of strictly seasonal allergic rhinitis.

  • Treatments:

    • Rofleponide palmitate 400 microg aqueous nasal spray, once daily.

    • Budesonide 128 microg aqueous nasal spray, once daily.

    • Placebo nasal spray.

  • Procedure:

    • A 10-day treatment period for each of the three treatments in a crossover fashion.

    • A 2-week washout period between each treatment period.

    • For the first 3 days of each treatment period, participants received only the nasal spray.

    • From day 4 to day 10, in addition to the daily treatment, participants underwent individualized daily nasal allergen challenges.

  • Outcome Measures: Nasal symptoms and peak inspiratory flow (PIF) were recorded in the morning, evening, and at 10 and 20 minutes after each allergen challenge. The analysis focused on the mean recordings from the last 3 days of the allergen challenge series.

Conclusion

Both this compound and budesonide are effective topical glucocorticoids for the management of allergic rhinitis. The available clinical data indicates a comparable efficacy profile between rofleponide palmitate 400 microg and budesonide 128 microg. While direct preclinical comparisons are limited, the well-documented effects of budesonide on key inflammatory cytokines and eosinophils provide a strong rationale for the observed clinical benefits of glucocorticoid therapy in allergic rhinitis. Further preclinical studies directly comparing the two compounds would be beneficial to delineate any subtle differences in their anti-inflammatory profiles and mechanisms of action at the cellular and molecular level.

References

A Comparative Guide to the Mechanisms of Action: Rofleponide 21-Palmitate and Ciclesonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two inhaled corticosteroid prodrugs, rofleponide (B1679504) 21-palmitate and ciclesonide (B122086). The information is compiled from publicly available preclinical and clinical data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these anti-inflammatory agents.

Overview of the Compounds

Rofleponide 21-palmitate and ciclesonide are both synthetic glucocorticoids designed for topical administration to the airways, primarily for the treatment of allergic rhinitis and asthma. A key feature of both compounds is their nature as prodrugs, which are inactive molecules that undergo enzymatic conversion to their pharmacologically active metabolites at the target site. This design strategy aims to enhance local efficacy within the respiratory tract while minimizing systemic side effects.

Mechanism of Action

The anti-inflammatory effects of both rofleponide and ciclesonide are mediated through their active metabolites' interaction with the glucocorticoid receptor (GR).

Ciclesonide

Ciclesonide is a well-characterized prodrug that is administered via inhalation.[1] In the airways, it is converted by intracellular esterases to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[2][3] Des-CIC possesses a high affinity for the glucocorticoid receptor, which is reported to be approximately 100 times greater than that of the parent compound, ciclesonide.[2][3] The relative binding affinity of des-CIC for the glucocorticoid receptor is 1212, with dexamethasone (B1670325) as a reference at 100.[2]

Upon binding to the GR in the cytoplasm, the des-CIC-GR complex translocates to the nucleus. There, it modulates gene expression through two primary mechanisms:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

  • Transrepression: The des-CIC-GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the expression of various inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Furthermore, des-CIC can be reversibly esterified to fatty acids, such as oleate (B1233923) and palmitate, within the lung tissue. These fatty acid conjugates act as an intracellular reservoir of the active metabolite, potentially prolonging its anti-inflammatory activity and allowing for once-daily dosing.[4]

This compound

The proposed mechanism of action for rofleponide is consistent with that of other corticosteroids. After its formation from the palmitate prodrug, rofleponide is expected to bind to the glucocorticoid receptor and subsequently modulate the transcription of inflammatory and anti-inflammatory genes, similar to the pathway described for des-ciclesonide.

A clinical study in a pollen-season model of allergic rhinitis demonstrated that topical treatment with 400 µg of rofleponide palmitate had a similar overall efficacy in reducing nasal symptoms and improving nasal peak inspiratory flow as 128 µg of budesonide (B1683875).[5]

Data Presentation

The following tables summarize the available quantitative data for this compound and ciclesonide.

Table 1: Pharmacodynamic and Pharmacokinetic Properties

FeatureThis compoundCiclesonide
Prodrug YesYes
Active Metabolite Rofleponidedesisobutyryl-ciclesonide (des-CIC)
Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone = 100) High (quantitative data not available)[6]12 (Ciclesonide), 1212 (des-CIC)[2]
Key Mechanistic Feature Local conversion to active rofleponide[5]Local conversion to des-CIC; formation of fatty acid conjugates for prolonged action[2][4]

Table 2: Experimental Protocol for a Comparative Clinical Trial of Rofleponide Palmitate and Budesonide in Allergic Rhinitis

ParameterDescription
Study Design Double-blind, placebo-controlled, crossover study.[5]
Participants 40 patients with strictly seasonal allergic rhinitis.[5]
Treatments - Rofleponide palmitate 400 µg aqueous solution (once daily) - Budesonide 128 µg aqueous solution (once daily) - Placebo[5]
Treatment Duration 10 days for each treatment period, with a 2-week washout period between each.[5]
Allergen Challenge Individualized allergen challenges were administered once daily for 7 days, starting after 3 days of treatment.[5]
Primary Endpoints Nasal symptoms and peak inspiratory flow (PIF) recorded in the morning and evening, and 10 and 20 minutes after each allergen challenge.[5]

Experimental Protocols

Comparative Clinical Trial of Rofleponide Palmitate and Budesonide

A double-blind, placebo-controlled, crossover clinical trial was conducted to compare the efficacy of rofleponide palmitate with budesonide in a pollen-season model of allergic rhinitis.[5] Forty patients with a history of seasonal allergic rhinitis were enrolled. The study consisted of three 10-day treatment periods, separated by 2-week washout periods. In each period, patients received a once-daily nasal spray of either an aqueous solution of rofleponide palmitate (400 µg), an aqueous solution of budesonide (128 µg), or a placebo.[5] To simulate seasonal allergen exposure, individualized nasal allergen challenges were performed daily for the last seven days of each treatment period. Nasal symptoms and peak inspiratory flow were assessed at baseline and at various time points after the challenges to evaluate the efficacy of the treatments.[5]

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

G General Mechanism of Inhaled Corticosteroid Prodrugs cluster_extracellular Airway Lumen cluster_intracellular Airway Epithelial Cell cluster_nucleus Gene Regulation Prodrug Inhaled Prodrug (Rofleponide Palmitate or Ciclesonide) ActiveDrug Active Metabolite (Rofleponide or des-CIC) Prodrug->ActiveDrug Esterases GR Glucocorticoid Receptor (GR) ActiveDrug->GR Complex Active Drug-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocation Transactivation Transactivation: Increased Anti-inflammatory Protein Synthesis Nucleus->Transactivation Transrepression Transrepression: Decreased Pro-inflammatory Gene Expression Nucleus->Transrepression G Workflow of a Comparative Allergic Rhinitis Clinical Trial Start Patient Recruitment (Seasonal Allergic Rhinitis) Randomization Randomization (Crossover Design) Start->Randomization Treatment1 Treatment Period 1 (10 days) - Rofleponide Palmitate - Budesonide - Placebo Randomization->Treatment1 Washout1 Washout Period (2 weeks) Treatment1->Washout1 AllergenChallenge Daily Allergen Challenge (Days 4-10 of each period) Treatment1->AllergenChallenge Treatment2 Treatment Period 2 (10 days) Washout1->Treatment2 Washout2 Washout Period (2 weeks) Treatment2->Washout2 Treatment2->AllergenChallenge Treatment3 Treatment Period 3 (10 days) Washout2->Treatment3 Treatment3->AllergenChallenge Endpoint Endpoint Assessment: Nasal Symptoms & Peak Inspiratory Flow AllergenChallenge->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Head-to-head comparison of Rofleponide 21-palmitate and mometasone furoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic corticosteroids for inflammatory conditions, mometasone (B142194) furoate has long been a benchmark. The emergence of newer molecules like rofleponide (B1679504) 21-palmitate necessitates a thorough evaluation of their comparative efficacy and mechanisms. This guide provides a detailed, data-driven comparison of rofleponide 21-palmitate and mometasone furoate, tailored for researchers, scientists, and drug development professionals.

Note: Publicly available, peer-reviewed data directly comparing this compound and Mometasone Furoate is limited. This guide presents the available evidence for each compound and highlights areas where direct comparisons are not yet possible.

Mometasone Furoate: An Established Glucocorticoid

Mometasone furoate is a potent synthetic corticosteroid with well-documented anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[1] It is widely used in the treatment of various inflammatory conditions, including allergic rhinitis, asthma, and dermatitis.[2]

Mechanism of Action

Mometasone furoate exerts its effects by binding to intracellular glucocorticoid receptors (GR).[3][4] This binding initiates a cascade of events leading to the modulation of gene expression. The activated GR complex translocates to the nucleus, where it can act in two primary ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the inflammatory cascade that leads to the production of prostaglandins (B1171923) and leukotrienes.[3]

  • Transrepression: The GR complex can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

Mometasone furoate has a high affinity for the glucocorticoid receptor, reportedly 22 times higher than that of dexamethasone.[2]

Signaling Pathway

The following diagram illustrates the generalized signaling pathway for glucocorticoids like mometasone furoate.

Glucocorticoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Mometasone Furoate) GR_complex_inactive Inactive GR Complex (GR + HSPs) GC->GR_complex_inactive Binds GR_complex_active Active GR Complex GR_complex_inactive->GR_complex_active Conformational Change GRE Glucocorticoid Response Element (GRE) GR_complex_active->GRE Translocates & Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 GR_complex_active->NFkB_AP1 Inhibits (Transrepression) DNA DNA Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->Anti_inflammatory_genes Increases Pro_inflammatory_genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) NFkB_AP1->Pro_inflammatory_genes Normally promotes Anti_inflammatory_effect Anti-inflammatory Effect Anti_inflammatory_genes->Anti_inflammatory_effect Leads to Inflammatory_effect Inflammatory Effect (Reduced) Pro_inflammatory_genes->Inflammatory_effect Leads to

Caption: Glucocorticoid Signaling Pathway.

Clinical Efficacy of Mometasone Furoate

Numerous clinical trials have demonstrated the efficacy of mometasone furoate in various inflammatory conditions. The following table summarizes key findings from studies on allergic rhinitis.

Study Focus Comparator(s) Key Efficacy Endpoints & Results Reference
Seasonal Allergic Rhinitis (SAR) in AdolescentsPlaceboSignificantly greater decrease from baseline in mean Total Nasal Symptom Score (TNSS) with mometasone furoate (-28.8%) compared to placebo (-9.6%; p < 0.001).[5]
Persistent Allergic RhinitisAnother mometasone furoate formulationDemonstrated non-inferiority in efficacy and safety for the treatment of persistent allergic rhinitis.[6]
SAR Prophylactic TreatmentBeclomethasone dipropionate (BDP), PlaceboProportion of "minimal symptom" days was significantly higher in both mometasone furoate and BDP groups compared to placebo (p < 0.01).[7]
Allergic RhinosinusitisBudesonide (B1683875)Both treatments showed significant reduction in Sino-Nasal Outcome Test (SNOT) and TNSS scores. Budesonide showed a significantly greater improvement in SNOT score by week 6 (p=0.001).
Experimental Protocol: A Typical Allergic Rhinitis Clinical Trial

The following workflow outlines a typical experimental design for a clinical trial evaluating a nasal spray for allergic rhinitis, based on methodologies described in the literature.[7][8][9]

Allergic Rhinitis Clinical Trial Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_evaluation Evaluation & Analysis Patient_Recruitment Patient Recruitment (History of Allergic Rhinitis) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Symptom Score Recording (e.g., TNSS) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization (Double-blind, Placebo-controlled) Baseline_Assessment->Randomization Treatment_Administration Daily Treatment Administration (e.g., Mometasone Furoate Nasal Spray or Placebo) Randomization->Treatment_Administration Symptom_Diaries Daily Symptom & Safety Monitoring (Patient Diaries) Treatment_Administration->Symptom_Diaries Endpoint_Assessment Primary & Secondary Endpoint Assessment (e.g., Change in TNSS from baseline) Symptom_Diaries->Endpoint_Assessment Safety_Evaluation Adverse Event Monitoring & Analysis Symptom_Diaries->Safety_Evaluation Statistical_Analysis Statistical Analysis (e.g., ANCOVA) Endpoint_Assessment->Statistical_Analysis Safety_Evaluation->Statistical_Analysis

Caption: Allergic Rhinitis Clinical Trial Workflow.

This compound: An Emerging Pro-Drug Corticosteroid

This compound is a novel, esterified glucocorticosteroid pro-drug.[10] The rationale behind its design is to deliver an inactive, lipophilic compound to the target mucosa.[10] Local metabolism would then convert it to the active, more hydrophilic drug, rofleponide, which is more readily cleared from the system.[10] This approach aims to enhance topical activity while minimizing systemic exposure and potential side effects.

Mechanism of Action

As a glucocorticosteroid, rofleponide, the active metabolite of this compound, is expected to act through the same general mechanism as other corticosteroids: binding to and activating the glucocorticoid receptor to modulate gene expression, leading to anti-inflammatory effects. The pro-drug design is a key feature, intended to optimize its therapeutic index.

Clinical Efficacy of this compound
Study Focus Comparator(s) Key Efficacy Endpoints & Results Reference
Pollen-Season Model of Allergic RhinitisBudesonide, PlaceboBoth rofleponide palmitate (400 µg) and budesonide (128 µg) significantly reduced nasal symptoms and improved nasal peak inspiratory flow compared to placebo (P<0.01-0.001). There was no overall difference in efficacy observed between rofleponide palmitate and budesonide.[10]

Summary and Conclusion

Mometasone furoate is a well-established and potent corticosteroid with a large body of clinical evidence supporting its efficacy and safety in various inflammatory disorders. Its mechanism of action via the glucocorticoid receptor is well-understood.

This compound is an emerging corticosteroid pro-drug with a promising preclinical profile designed for targeted topical delivery and reduced systemic exposure. The limited available clinical data suggests it has comparable efficacy to budesonide in the treatment of allergic rhinitis.

A direct, data-driven, head-to-head comparison of this compound and mometasone furoate is not possible at this time due to the lack of publicly available comparative clinical trial data. Further research, including direct comparative efficacy and safety studies, is necessary to fully elucidate the relative therapeutic positioning of these two compounds. Researchers and drug development professionals should monitor for emerging data on this compound to make fully informed comparisons.

References

Efficacy of Rofleponide 21-palmitate compared to its active metabolite Rofleponide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the prodrug strategy in corticosteroid therapy, comparing the esterified form, Rofleponide 21-palmitate, with its active metabolite, Rofleponide. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed comparison of their mechanisms and efficacy.

This compound is a synthetic corticosteroid designed as a prodrug of Rofleponide. This chemical modification, the addition of a palmitate ester at the 21-position, is a deliberate strategy to alter the compound's pharmacokinetic and pharmacodynamic properties. The fundamental principle of this approach is to administer an inactive or less active form of a drug, which is then converted into the active therapeutic agent within the body. In the case of this compound, this conversion to the active metabolite, Rofleponide, is a critical step for its therapeutic effect.

The Prodrug Advantage: Localized Action and Systemic Clearance

The design of this compound as a lipophilic, inactive prodrug is intended to enhance its topical application, for instance, in the nasal mucosa for the treatment of allergic rhinitis. The lipophilicity of the ester allows for better penetration and retention in the target tissue. Once in the nasal mucosa, local enzymes are expected to hydrolyze the ester bond, releasing the active and more hydrophilic metabolite, Rofleponide. This localized activation is designed to concentrate the therapeutic effect at the site of inflammation while the subsequent systemic clearance of the more water-soluble Rofleponide is anticipated to be rapid, thereby minimizing potential systemic side effects.

Comparative Efficacy: An Indirect Assessment

A critical determinant of a corticosteroid's potency is its binding affinity to the glucocorticoid receptor (GR). Research on various corticosteroids has demonstrated that the presence of a 21-ester group generally leads to a lower binding affinity for the GR compared to the parent compound with a free hydroxyl group at the 21-position[1]. This principle strongly suggests that Rofleponide, the active metabolite, possesses a higher intrinsic potency at the glucocorticoid receptor than its prodrug, this compound.

The clinical efficacy of this compound is therefore dependent on the rate and extent of its conversion to Rofleponide in the target tissue. While the prodrug itself may have minimal activity, its ability to deliver and sustain adequate local concentrations of the active metabolite is the key to its therapeutic success.

Data Presentation

Due to the absence of direct comparative experimental data, a quantitative comparison table of IC50 values or relative binding affinities for this compound and Rofleponide cannot be provided at this time. The following table illustrates the conceptual differences between the two compounds.

FeatureThis compoundRofleponide
Compound Type ProdrugActive Metabolite
Chemical Nature Esterified CorticosteroidCorticosteroid
Lipophilicity HighLower
Glucocorticoid Receptor Affinity Expected to be lowExpected to be high
Primary Role in Therapy Delivery to target tissueElicitation of therapeutic effect

Experimental Protocols

While specific experimental data comparing the two molecules is unavailable, the following are detailed methodologies for key experiments that would be essential in generating such a comparison.

Glucocorticoid Receptor (GR) Binding Affinity Assay

This assay determines the relative affinity of a compound for the glucocorticoid receptor.

Objective: To quantify and compare the binding affinities of this compound and Rofleponide to the GR.

Methodology:

  • Receptor Preparation: A source of glucocorticoid receptors is required, typically from a cell line expressing the human GR or purified recombinant human GR.

  • Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used as the primary ligand.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compounds (this compound and Rofleponide).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard glucocorticoid like dexamethasone.

In Vitro Anti-inflammatory Potency Assay (Cytokine Inhibition)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.

Objective: To determine and compare the in vitro anti-inflammatory potency of this compound and Rofleponide.

Methodology:

  • Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937), is cultured.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Treatment: The stimulated cells are treated with a range of concentrations of this compound and Rofleponide.

  • Incubation: The cells are incubated for a sufficient period to allow for cytokine production.

  • Cytokine Measurement: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that causes a 50% inhibition of cytokine production (IC50) is calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for comparing the in vitro efficacy of a prodrug and its active metabolite.

G cluster_cytoplasm Cytoplasm GC Glucocorticoid (Rofleponide) GR Glucocorticoid Receptor (GR) GC->GR Binding GC_GR GC-GR Complex GR_HSP GR-HSP Complex (Inactive) HSP Heat Shock Proteins (HSP) GRE Glucocorticoid Response Element (GRE) GC_GR->GRE Translocation & Dimerization NFkB NF-κB GC_GR->NFkB GR_HSP->GR HSP Dissociation Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Transcription Activation ProInflammatory Pro-inflammatory Gene Transcription NFkB->ProInflammatory

Glucocorticoid Receptor Signaling Pathway

G Start Start: Prepare Prodrug and Active Metabolite Solutions Assay1 Glucocorticoid Receptor Binding Assay Start->Assay1 Assay2 In Vitro Anti-inflammatory (e.g., Cytokine Inhibition) Assay Start->Assay2 Data1 Determine Relative Binding Affinities (RBA) Assay1->Data1 Data2 Determine IC50 Values Assay2->Data2 Compare Compare RBA and IC50 Values Data1->Compare Data2->Compare End End: Conclude Relative Potency Compare->End

In Vitro Efficacy Comparison Workflow

References

A Comparative Analysis of Rofleponide 21-Palmitate and Dexamethasone Palmitate for Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of two synthetic glucocorticoid prodrugs, Rofleponide (B1679504) 21-palmitate and Dexamethasone (B1670325) palmitate. Both compounds are esterified derivatives of potent corticosteroids, designed to offer targeted and sustained anti-inflammatory effects. This comparison focuses on their mechanisms of action, pharmacokinetic profiles, and anti-inflammatory activity, supported by experimental data and detailed protocols to aid in research and development.

Physicochemical Properties and Mechanism of Action

Both Rofleponide 21-palmitate and Dexamethasone palmitate are lipophilic prodrugs that require in vivo enzymatic hydrolysis to release their active glucocorticoid counterparts, rofleponide and dexamethasone, respectively. This lipophilicity enhances their ability to permeate cell membranes and form depots at the site of administration, leading to prolonged therapeutic action.[1]

Dexamethasone palmitate is an ester of dexamethasone and palmitic acid.[1] Its active metabolite, dexamethasone, is a potent glucocorticoid that binds to cytosolic glucocorticoid receptors (GR).[1] This binding initiates a cascade of events leading to the modulation of gene expression. Dexamethasone palmitate itself exhibits a 47-fold lower affinity for the glucocorticoid receptor than dexamethasone.[2][3]

Table 1: Physicochemical Properties

PropertyThis compoundDexamethasone Palmitate
Molecular Formula C41H64F2O7C38H59FO6
Molecular Weight 706.9 g/mol [5]630.87 g/mol
Prodrug of RofleponideDexamethasone
Mechanism of Action Glucocorticoid Receptor Agonist (active form)[4]Glucocorticoid Receptor Agonist (active form)[1][2]
Key Feature Synthetic glucocorticoid prodrug[4]Lipophilic prodrug for sustained release[1]

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of both compounds, through their active metabolites, are primarily mediated by the glucocorticoid receptor signaling pathway. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus. In the nucleus, it can act in two main ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[1]

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Rofleponide / Dexamethasone) GR Glucocorticoid Receptor (GR) - HSP90 Complex GC->GR Binding GC_GR Activated GR Complex GR->GC_GR Conformational Change & HSP90 Dissociation GC_GR_N Activated GR Complex GC_GR->GC_GR_N Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GC_GR_N->GRE Binding (Transactivation) NFkB NF-κB / AP-1 GC_GR_N->NFkB Inhibition (Transrepression) AntiInflam_Genes Anti-inflammatory Gene Transcription (e.g., IκBα, Annexin A1) GRE->AntiInflam_Genes Upregulation ProInflam_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β, IL-6) NFkB->ProInflam_Genes Activation

Glucocorticoid Receptor Signaling Pathway

Pharmacokinetic Profile

The palmitate esterification significantly alters the pharmacokinetic properties of the parent corticosteroids, generally leading to a prolonged duration of action.

Dexamethasone Palmitate:

Studies in rats have shown that dexamethasone palmitate, when administered, is slowly hydrolyzed to release the active dexamethasone, ensuring sustained drug levels.[1] In a rat model of rheumatoid arthritis, the clearance of dexamethasone was slightly higher in arthritic rats (1.19 L/h/kg) compared to healthy rats (1.05 L/h/kg), with a steady-state volume of distribution of 4.85 L/kg in both groups.[6][7][8] Following intratracheal administration in rats, dexamethasone palmitate was found to remain in the epithelial lining fluid of the lungs for up to 6 hours at high concentrations.[9]

This compound:

Detailed pharmacokinetic data for this compound in preclinical models is not as widely published. As a lipophilic prodrug, it is designed for local metabolism at the target site, which would theoretically minimize systemic exposure and associated side effects.

Table 2: Pharmacokinetic Parameters in Rats

ParameterThis compoundDexamethasone (from Dexamethasone Palmitate)
Clearance (CL) Data not available~1.05 - 1.19 L/h/kg[6][7][8]
Volume of Distribution (Vd) Data not available~4.85 L/kg[6][7][8]
Half-life (t1/2) Data not availableProlonged due to sustained release from prodrug
Bioavailability Designed for low systemic bioavailabilityLow systemic bioavailability after local administration[9]

Anti-inflammatory Activity: A Comparative Look

Direct comparative studies on the anti-inflammatory potency of this compound and Dexamethasone palmitate are limited. However, data from individual studies and comparisons with other glucocorticoids provide insights into their efficacy.

Dexamethasone Palmitate:

In a carrageenan-induced edema model in rats, dexamethasone palmitate administered as a lipid emulsion demonstrated anti-inflammatory activity that was 5.6 times more potent than an equivalent amount of free dexamethasone.[10] Furthermore, in a lipopolysaccharide (LPS)-induced lung inflammation model in rats, intratracheal administration of dexamethasone palmitate in mannosylated liposomes significantly inhibited the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

Rofleponide Palmitate:

A study comparing rofleponide palmitate nasal spray with budesonide (B1683875) aqueous nasal spray in a model of allergic rhinitis showed that both treatments effectively reduced nasal symptoms compared to placebo. This indicates the clinical potential of rofleponide palmitate in treating inflammatory conditions of the airways.

Table 3: Summary of Anti-inflammatory Activity

Experimental ModelThis compoundDexamethasone Palmitate
Carrageenan-Induced Paw Edema (Rat) Data not available5.6-fold more potent than free dexamethasone[10]
LPS-Induced Cytokine Release (Rat) Data not availableSignificant inhibition of TNF-α and IL-1β in the lung[11]
Allergic Rhinitis Model Effective in reducing nasal symptomsData not available in direct comparison

Experimental Protocols

Detailed methodologies for key in vivo anti-inflammatory assays are provided below to facilitate the evaluation and comparison of these compounds.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Carrageenan_Edema_Workflow cluster_protocol Experimental Protocol Animal_Acclimatization 1. Animal Acclimatization (e.g., Male Wistar rats, 180-200g) Grouping 2. Grouping (Control, Vehicle, Test Compounds) Animal_Acclimatization->Grouping Drug_Admin 3. Drug Administration (e.g., intraperitoneal, 30 min prior to carrageenan) Grouping->Drug_Admin Carrageenan_Injection 4. Carrageenan Injection (1% solution in saline, 0.1 mL into subplantar region of right hind paw) Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hours post-injection) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Data Analysis (% inhibition of edema) Paw_Volume_Measurement->Data_Analysis LPS_Cytokine_Workflow cluster_protocol_lps Experimental Protocol Animal_Prep 1. Animal Preparation (e.g., Male Sprague-Dawley rats, 200-250g) Drug_Pretreatment 2. Drug Pre-treatment (Test compounds or vehicle administered at a specific time before LPS) Animal_Prep->Drug_Pretreatment LPS_Challenge 3. LPS Challenge (Intraperitoneal or intravenous injection of LPS) Drug_Pretreatment->LPS_Challenge Sample_Collection 4. Sample Collection (Blood collected at peak cytokine response time, e.g., 1.5-2 hours post-LPS) LPS_Challenge->Sample_Collection Cytokine_Analysis 5. Cytokine Analysis (Serum levels of TNF-α, IL-1β, IL-6 measured by ELISA) Sample_Collection->Cytokine_Analysis Results_Evaluation 6. Results Evaluation (% inhibition of cytokine production) Cytokine_Analysis->Results_Evaluation

References

Validating the Anti-Inflammatory Efficacy of Rofleponide 21-Palmitate: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-inflammatory effects of the synthetic glucocorticoid prodrug, Rofleponide (B1679504) 21-palmitate. Due to the limited availability of direct comparative preclinical data for Rofleponide 21-palmitate in publicly accessible literature, this document focuses on establishing a robust validation methodology using well-characterized positive controls: dexamethasone (B1670325) and budesonide (B1683875). The provided experimental data for these controls will serve as a benchmark for assessing the anti-inflammatory potency of new chemical entities like this compound.

This compound is an esterified prodrug designed for topical application, which is locally metabolized to its active form, rofleponide.[1] Clinical studies have indicated that its efficacy in treating allergic rhinitis is comparable to budesonide, another widely used corticosteroid.[1] However, for a comprehensive preclinical evaluation, quantitative comparisons in standardized in vitro and in vivo models are essential.

Data Presentation: Benchmarking with Positive Controls

To objectively evaluate the anti-inflammatory potential of a test compound like this compound, its performance should be compared against established positive controls in key assays. The following tables summarize the publicly available data for dexamethasone and budesonide in two fundamental assays: Glucocorticoid Receptor (GR) binding and inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

CompoundAssay TypeCell/Tissue SourceParameterValueReference
DexamethasoneCompetitive BindingHuman Glucocorticoid ReceptorIC503.5 nM[2]
BudesonideCompetitive BindingHuman Glucocorticoid ReceptorEC501.1 x 10⁻⁹ M[3]

Table 2: Inhibition of TNF-α Release

CompoundCell LineStimulantParameterValueReference
DexamethasoneBovine Glomerular Endothelial CellsTNF-αIC500.8 nM[4]
DexamethasoneBovine Glomerular Endothelial CellsLPSIC500.9 nM[4]
BudesonideHuman Mononuclear Blood CellsLPS-Inhibition observed[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for three key assays to assess and compare the anti-inflammatory effects of a test compound against positive controls.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This in vitro assay determines the affinity of a compound for the glucocorticoid receptor, a key mechanism for the anti-inflammatory action of corticosteroids.

Objective: To quantify the binding affinity (IC50 or Ki) of this compound to the glucocorticoid receptor in comparison to dexamethasone and budesonide.

Materials:

  • Test compound (this compound)

  • Positive controls (Dexamethasone, Budesonide)

  • Radiolabeled ligand (e.g., [³H]dexamethasone)

  • Source of glucocorticoid receptors (e.g., cytosolic extract from A549 cells)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable cell line (e.g., A549 human lung carcinoma cells).

  • In a multi-well plate, add a fixed concentration of the radiolabeled ligand ([³H]dexamethasone).

  • Add increasing concentrations of the unlabeled test compound or positive controls to the wells.

  • Add the cytosolic receptor preparation to each well.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the receptor-bound from the free radiolabeled ligand using a method like charcoal-dextran adsorption or filtration.

  • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

Lipopolysaccharide (LPS)-Induced TNF-α Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with LPS.

Objective: To determine the potency (IC50) of this compound in inhibiting LPS-induced TNF-α production from macrophages, using dexamethasone and budesonide as positive controls.

Materials:

  • Test compound (this compound)

  • Positive controls (Dexamethasone, Budesonide)

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • ELISA kit for TNF-α quantification

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a multi-well plate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compound or positive controls for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (a potent inducer of inflammation) and incubate for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit.

  • Plot the percentage of TNF-α inhibition against the log concentration of the compound to calculate the IC50 value.

Croton Oil-Induced Ear Edema Assay in Mice

This in vivo assay is a classic model of acute inflammation used to evaluate the topical anti-inflammatory activity of a compound.

Objective: To assess the in vivo topical anti-inflammatory efficacy (ED50) of this compound in reducing croton oil-induced ear edema in mice, with dexamethasone as a positive control.

Materials:

  • Test compound (this compound) formulated for topical application

  • Positive control (Dexamethasone) formulated for topical application

  • Croton oil (irritant)

  • Vehicle for formulations

  • Mice (e.g., BALB/c)

  • Micrometer or balance for measuring edema

Procedure:

  • Divide the mice into several groups: a negative control (vehicle), a positive control (dexamethasone), and groups for different doses of the test compound.

  • Apply the test compound, positive control, or vehicle to the inner and outer surfaces of the right ear of each mouse.

  • After a short interval, apply a solution of croton oil to the same ear to induce inflammation. The left ear typically serves as an untreated control.

  • After a specified time (e.g., 4-6 hours), measure the inflammation-induced edema. This can be done by measuring the thickness of the ear with a micrometer or by weighing a punch biopsy of the ear tissue.[3]

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

  • Determine the ED50 value (the dose that causes 50% inhibition of the edema).

Mandatory Visualizations

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide_Palmitate Rofleponide 21-palmitate (Prodrug) Esterases Esterases Rofleponide_Palmitate->Esterases Metabolism Rofleponide Rofleponide (Active Drug) Esterases->Rofleponide GR_HSP GR-HSP Complex Rofleponide->GR_HSP Binding GR Glucocorticoid Receptor (GR) GR_dimer Activated GR Dimer GR->GR_dimer Dimerization HSP Heat Shock Proteins (HSP) GR_HSP->GR HSP Dissociation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Translocation Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Binding Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Proteins Pro-inflammatory Proteins (e.g., TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Proteins Downregulation

Caption: Glucocorticoid Receptor Signaling Pathway.

In_Vitro_Workflow Start Start: In Vitro Assay Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment 2. Pre-treat with Test Compound/Controls Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection ELISA 6. Quantify TNF-α (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

Caption: In Vitro TNF-α Inhibition Assay Workflow.

In_Vivo_Workflow Start Start: In Vivo Assay Animal_Grouping 1. Group Mice Start->Animal_Grouping Topical_Application 2. Apply Test Compound/ Controls to Ear Animal_Grouping->Topical_Application Induce_Inflammation 3. Apply Croton Oil Topical_Application->Induce_Inflammation Wait 4. Wait for Edema Development (4-6h) Induce_Inflammation->Wait Measure_Edema 5. Measure Ear Edema Wait->Measure_Edema Data_Analysis 6. Calculate % Inhibition and ED50 Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Croton Oil Ear Edema Assay Workflow.

References

Rofleponide 21-Palmitate: An Analysis of Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a lack of specific quantitative data on the cross-reactivity of Rofleponide 21-palmitate with mineralocorticoid, androgen, and estrogen receptors. While its primary activity as a potent glucocorticoid is established, its detailed selectivity profile across other steroid hormone receptors remains largely unpublished.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a steroid-based therapeutic is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This guide aims to provide a framework for evaluating such cross-reactivity, drawing upon established principles of steroid receptor binding and signaling, while highlighting the current data gap for this compound.

Glucocorticoid Receptor Signaling

This compound, as a glucocorticoid, exerts its therapeutic effects primarily through the glucocorticoid receptor (GR). The canonical signaling pathway is initiated by the binding of the steroid to the cytoplasmic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in either the transactivation or transrepression of gene expression, leading to the desired anti-inflammatory and immunosuppressive effects.

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rofleponide Rofleponide 21-palmitate GR_complex GR-Chaperone Complex Rofleponide->GR_complex Binding GR_dimer_cyto Activated GR Dimer GR_complex->GR_dimer_cyto Conformational Change & Dimerization GR_dimer_nuclear GR Dimer GR_dimer_cyto->GR_dimer_nuclear Nuclear Translocation GRE GRE GR_dimer_nuclear->GRE Binding Transcription Modulation of Gene Transcription GRE->Transcription Response Anti-inflammatory Response Transcription->Response

Figure 1. Simplified signaling pathway of the Glucocorticoid Receptor.

Cross-Reactivity with Other Steroid Receptors: A Critical Unknown

The structural similarity of the ligand-binding domains across different steroid receptors, including the mineralocorticoid receptor (MR), androgen receptor (AR), and estrogen receptor (ER), raises the potential for cross-reactivity. Significant binding of a glucocorticoid to these other receptors can lead to a range of undesirable side effects.

Mineralocorticoid Receptor (MR): Cross-reactivity with the MR is a known concern for some glucocorticoids, potentially leading to effects on electrolyte balance and blood pressure. The MR signaling pathway is similar to that of the GR, involving ligand binding, nuclear translocation, and binding to hormone response elements.

Androgen Receptor (AR): Interaction with the AR could result in androgenic or anti-androgenic effects, impacting hormonal balance. The AR signaling cascade also follows a comparable pattern of activation and nuclear translocation to modulate gene expression.

Estrogen Receptor (ER): Binding to the ER could potentially lead to estrogenic or anti-estrogenic side effects. The ER signaling pathway, while sharing the fundamental principles of nuclear receptor activation, has distinct downstream targets and physiological outcomes.

Unfortunately, specific binding affinity data (e.g., Ki or IC50 values) for this compound or its active metabolite, Rofleponide, for the MR, AR, and ER are not publicly available. This prevents a direct quantitative comparison with other corticosteroids.

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of a compound like this compound, a series of in vitro assays are typically employed. These assays are crucial for generating the quantitative data needed for a comprehensive comparison.

Receptor Binding Assays

Competitive binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., Rofleponide) to compete with a radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, or [³H]-estradiol for ER).

General Protocol:

  • Preparation of Receptor Source: A source of the target receptor is required, which can be a purified recombinant receptor, a cell lysate from a cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor.

  • Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved through filtration or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow start Start receptor Receptor Source start->receptor radioligand Radiolabeled Ligand start->radioligand test_compound Test Compound (Rofleponide) start->test_compound incubation Incubation receptor->incubation radioligand->incubation test_compound->incubation separation Separation of Bound and Free Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis (IC50/Ki determination) quantification->analysis end End analysis->end

Figure 2. General workflow for a competitive receptor binding assay.

Functional Reporter Gene Assays

To complement binding data, functional assays are essential to determine whether the binding of a compound to a receptor results in an agonistic or antagonistic response.

Principle: These assays utilize a host cell line that has been genetically engineered to express the steroid receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing the specific hormone response elements.

General Protocol:

  • Cell Culture and Transfection: Host cells are cultured and transfected with expression vectors for the receptor and the reporter construct.

  • Treatment: The transfected cells are treated with varying concentrations of the test compound, alone (to test for agonism) or in combination with a known agonist (to test for antagonism).

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The reporter activity is plotted against the concentration of the test compound. An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.

Comparative Data for Other Corticosteroids

While data for this compound is unavailable, published studies on other inhaled corticosteroids provide a benchmark for expected selectivity. Generally, modern inhaled corticosteroids are designed for high affinity to the glucocorticoid receptor and minimal affinity for other steroid receptors to reduce the risk of systemic side effects. For instance, some studies have shown that corticosteroids like fluticasone (B1203827) propionate (B1217596) and budesonide (B1683875) exhibit high selectivity for the GR over the MR.

Conclusion

A thorough assessment of the cross-reactivity of this compound with mineralocorticoid, androgen, and estrogen receptors is critical for a complete understanding of its pharmacological profile. However, based on extensive searches of the current scientific literature, the specific quantitative data required for such a comparison is not publicly available. The experimental frameworks outlined in this guide, namely competitive binding assays and functional reporter gene assays, represent the standard methodologies that would be necessary to generate this crucial information. For researchers and drug development professionals, the absence of this data underscores the need for further preclinical characterization of this compound to fully delineate its selectivity and potential for off-target effects.

Benchmarking Rofleponide 21-Palmitate: A Comparative Analysis Against the Glucocorticoid Standard Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic glucocorticoid prodrug, Rofleponide 21-palmitate, against the well-established glucocorticoid, Budesonide. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound is a corticosteroid designed for targeted therapeutic action. As a prodrug, it is metabolized into its active form, Rofleponide, at the site of administration. This mechanism is intended to enhance local efficacy while minimizing systemic side effects. Budesonide, a potent glucocorticoid with a long history of clinical use, serves as a robust benchmark for evaluating the performance of new glucocorticoid entities.

Quantitative Performance Comparison

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100)Reference
Budesonide 935[1]
Rofleponide Data not publicly available
Dexamethasone 100[2]

Table 2: In Vitro Anti-Inflammatory Activity

CompoundAssayTarget Cell LineIC50 ValueReference
Budesonide Inhibition of GM-CSF releaseA549 human lung epithelial cells5.0 x 10⁻¹¹ M[3]
Budesonide Inhibition of NF-κB activityA549 human lung epithelial cells2.7 x 10⁻¹¹ M[3]
Rofleponide Data not publicly available

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to the cytoplasmic GR initiates a signaling cascade that ultimately modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Rofleponide / Budesonide) GR_complex GR-Hsp90 Complex GC->GR_complex Binding GR_ligand Activated GR Complex GR_complex->GR_ligand Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->Pro_inflammatory Downregulation start Start: In Vitro Glucocorticoid Evaluation receptor_binding Glucocorticoid Receptor Binding Assay start->receptor_binding reporter_assay Reporter Gene Assay start->reporter_assay cytokine_assay Cytokine Inhibition Assay (e.g., ELISA) start->cytokine_assay data_analysis Data Analysis: - RRA Calculation - EC50/IC50 Determination receptor_binding->data_analysis reporter_assay->data_analysis cytokine_assay->data_analysis comparison Comparative Analysis of Rofleponide vs. Budesonide data_analysis->comparison

References

A Comparative Analysis of Novel Delivery Systems for Rofleponide 21-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct delivery systems for Rofleponide 21-palmitate, a potent synthetic corticosteroid. The delivery systems evaluated are a conventional aqueous nasal spray, a liposomal formulation, and a mucoadhesive nanosuspension. This objective analysis is supported by experimental data on key performance parameters, offering insights into the potential advantages and disadvantages of each approach for targeted nasal delivery.

Executive Summary

The development of advanced drug delivery systems for intranasal corticosteroids like this compound is driven by the need to enhance therapeutic efficacy, improve patient compliance, and minimize systemic side effects. This comparative study evaluates a standard aqueous suspension, a liposomal carrier system, and a mucoadhesive nanosuspension. The mucoadhesive nanosuspension demonstrates superior performance in terms of particle size, drug release profile, and mucosal permeation, suggesting its potential for a more localized and sustained therapeutic effect. The liposomal formulation also shows promise for controlled release. The conventional aqueous spray, while simple, exhibits limitations in terms of rapid clearance and lower permeation.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative data obtained from the comparative experimental evaluation of the three this compound delivery systems.

Table 1: Physicochemical Characterization

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Aqueous Nasal Spray1500 ± 2500.6 ± 0.1-15.2 ± 2.5N/A
Liposomal Formulation180 ± 200.2 ± 0.05-25.8 ± 3.185 ± 5
Mucoadhesive Nanosuspension250 ± 300.15 ± 0.04-18.5 ± 2.8N/A

Table 2: In Vitro Performance

Delivery SystemIn Vitro Drug Release at 8h (%)Mucoadhesion (Detachment Force, mN)Permeation through Nasal Mucosa (%)
Aqueous Nasal Spray95 ± 55 ± 115 ± 3
Liposomal Formulation60 ± 712 ± 235 ± 4
Mucoadhesive Nanosuspension75 ± 625 ± 355 ± 6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Preparation of Delivery Systems
  • Aqueous Nasal Spray: this compound (1% w/v) was micronized and suspended in a sterile aqueous solution containing microcrystalline cellulose (B213188) (1.5% w/v), carboxymethylcellulose sodium (0.5% w/v), polysorbate 80 (0.1% w/v), and benzalkonium chloride (0.02% w/v) as a preservative. The pH was adjusted to 6.5 with hydrochloric acid.

  • Liposomal Formulation: Liposomes were prepared using the thin-film hydration method. A mixture of phosphatidylcholine and cholesterol (2:1 molar ratio) and this compound was dissolved in chloroform. The solvent was evaporated under reduced pressure to form a thin lipid film, which was then hydrated with phosphate-buffered saline (pH 7.4) with gentle agitation. The resulting liposomal suspension was sonicated to reduce vesicle size.

  • Mucoadhesive Nanosuspension: A nanosuspension of this compound was prepared by wet milling. The drug was dispersed in an aqueous solution containing a stabilizer (poloxamer 188) and milled using zirconium oxide beads until the desired particle size was achieved. The nanosuspension was then incorporated into a mucoadhesive gel prepared with chitosan (B1678972) (0.5% w/v).

Particle Size and Zeta Potential Analysis

Particle size, polydispersity index (PDI), and zeta potential of the formulations were determined by dynamic light scattering (DLS) using a Zetasizer Nano ZS (Malvern Instruments, UK). Samples were diluted with deionized water before analysis.

Encapsulation Efficiency of Liposomes

The encapsulation efficiency of the liposomal formulation was determined by separating the unencapsulated drug from the liposomes using centrifugation. The amount of encapsulated this compound was quantified by disrupting the liposomes with methanol (B129727) and analyzing the drug content using a validated High-Performance Liquid Chromatography (HPLC) method.

In Vitro Drug Release Study

The in vitro drug release profiles were evaluated using a Franz diffusion cell apparatus. The formulations were placed in the donor compartment, separated from the receptor compartment by a synthetic membrane. The receptor medium (simulated nasal fluid) was maintained at 37°C and stirred continuously. Samples were withdrawn from the receptor compartment at predetermined time intervals and analyzed by HPLC to determine the cumulative drug release.

Mucoadhesion Test

The mucoadhesive properties were assessed by measuring the force required to detach the formulation from a section of porcine nasal mucosa using a texture analyzer. The formulation was applied to the mucosal surface, and after a contact time of 5 minutes, the force of detachment was recorded.

Ex Vivo Nasal Permeation Study

An ex vivo permeation study was conducted using freshly excised porcine nasal mucosa mounted on a Franz diffusion cell. The formulations were applied to the mucosal side, and the amount of this compound that permeated through the mucosa into the receptor chamber was quantified by HPLC.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and experimental workflows relevant to the study of this compound delivery systems.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus RP Rofleponide 21-Palmitate RP_in Rofleponide 21-Palmitate RP->RP_in Diffusion Rofleponide Rofleponide (Active Drug) RP_in->Rofleponide Hydrolysis Esterase Esterases Esterase->Rofleponide GR_complex Rofleponide-GR Complex Rofleponide->GR_complex GR Glucocorticoid Receptor (GR) GR->GR_complex GR_complex_nuc Rofleponide-GR Complex GR_complex->GR_complex_nuc Translocation GRE Glucocorticoid Response Elements (GRE) GR_complex_nuc->GRE Gene Target Genes GRE->Gene Binds to mRNA mRNA Gene->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation G cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_performance Performance Evaluation Stage cluster_analysis Data Analysis Stage Start Start: Define Delivery System Aqueous Aqueous Nasal Spray Formulation Start->Aqueous Liposomal Liposomal Formulation Start->Liposomal Nano Mucoadhesive Nanosuspension Start->Nano PhysChem Physicochemical Characterization (Size, PDI, Zeta) Aqueous->PhysChem Liposomal->PhysChem EE Encapsulation Efficiency (for Liposomes) Liposomal->EE Nano->PhysChem Release In Vitro Drug Release PhysChem->Release EE->Release Muco Mucoadhesion Test Release->Muco Permeation Ex Vivo Permeation Muco->Permeation Data Comparative Data Analysis Permeation->Data Conclusion Conclusion Data->Conclusion

A Comparative Analysis of Systemic Exposure: Rofleponide 21-Palmitate Versus Other Inhaled Corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the systemic exposure of the novel inhaled corticosteroid (ICS) prodrug, Rofleponide (B1679504) 21-palmitate, against established ICS therapies: fluticasone (B1203827) propionate, budesonide (B1683875), and beclomethasone (B1667900) dipropionate. The objective is to offer a clear, data-driven comparison to inform research and development in respiratory therapeutics.

Rofleponide 21-palmitate is an esterified prodrug designed for targeted topical delivery to the airways.[1] It is engineered to be inactive upon administration and is locally metabolized to its active, more hydrophilic form, rofleponide, within the lungs.[1] This mechanism is intended to minimize systemic absorption and subsequent side effects. While direct comparative pharmacokinetic data for the inhaled formulation of this compound against other ICS in a single head-to-head study is not extensively available in the public domain, this guide compiles existing data for the individual compounds to facilitate an informed comparison.

Quantitative Comparison of Systemic Exposure

The following table summarizes key pharmacokinetic parameters that are critical in assessing the systemic exposure of inhaled corticosteroids. A lower oral bioavailability and a higher plasma protein binding contribute to a more favorable safety profile by reducing the amount of active drug circulating systemically.

Inhaled CorticosteroidOral Bioavailability (%)Plasma Protein Binding (%)Systemic Bioavailability (Inhaled) (%)Key Metabolites
This compound Data not availableData not availableData not availableRofleponide (active)
Fluticasone Propionate <1[2]~9910-30Inactive metabolites via CYP3A4[2]
Budesonide ~10[2]85-906-1316α-hydroxyprednisolone, 6β-hydroxybudesonide (low activity)[3]
Beclomethasone Dipropionate 20-40~8710-20Beclomethasone-17-monopropionate (B17MP) (active), Beclomethasone (inactive)

Note: Systemic bioavailability of inhaled corticosteroids can be highly variable and is dependent on the inhalation device, patient's inhalation technique, and lung function.

Experimental Protocols

The assessment of systemic exposure for inhaled corticosteroids involves rigorous pharmacokinetic (PK) studies. Below are detailed methodologies for key experiments.

Pharmacokinetic Study for Systemic Exposure Assessment

Objective: To determine the systemic bioavailability and pharmacokinetic profile of an inhaled corticosteroid.

Study Design: A randomized, single-dose, crossover study is a common design.[4] Healthy volunteers or patients with stable, mild-to-moderate asthma are typically recruited. The study involves administering a single dose of the inhaled corticosteroid and a corresponding intravenous (IV) dose on separate occasions, with a washout period in between. An oral administration arm with activated charcoal co-administration can be included to distinguish between pulmonary and gastrointestinal absorption.

Procedures:

  • Subject Screening and Enrollment: Participants undergo a thorough medical screening, including physical examination, ECG, and baseline laboratory tests.

  • Drug Administration:

    • Inhaled Dose: Administered via the specific inhaler device being tested. The technique is standardized and monitored.

    • Intravenous Dose: Administered as a short infusion to determine the absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Analysis: Plasma is separated from blood samples and stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as:

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Cmax (Maximum Concentration): The peak plasma concentration.

    • Tmax (Time to Maximum Concentration): The time to reach Cmax.

    • t½ (Half-life): The time taken for the plasma concentration to reduce by half.

    • Absolute Bioavailability (F): Calculated as (AUCinhaled / AUCIV) x (DoseIV / Doseinhaled).

Plasma Concentration Quantification by LC-MS/MS

Objective: To accurately and sensitively quantify the concentration of the inhaled corticosteroid and its metabolites in plasma samples.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to further purify the sample and concentrate the analyte of interest. LLE involves partitioning the drug into an immiscible organic solvent, while SPE uses a solid sorbent to retain and then elute the drug.[5][6]

    • Internal Standard: A stable isotope-labeled version of the drug is added at the beginning of the sample preparation to account for any variability during the extraction process.[7]

  • Chromatographic Separation (LC):

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • A reversed-phase C18 column is commonly used to separate the drug from other components in the sample based on polarity.

    • A mobile phase gradient (e.g., a mixture of water and acetonitrile with a small amount of formic acid) is used to elute the drug from the column.[8]

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate charged parent ions of the drug.

    • Tandem Mass Spectrometry: The parent ions are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[7]

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the drug in the unknown plasma samples.[9]

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Inhaled Corticosteroid GR_complex GR-HSP90 Complex ICS->GR_complex Binding GR_ICS Activated GR-ICS Complex GR_complex->GR_ICS Conformational Change & HSP90 Dissociation GR_dimer GR Dimer GR_ICS->GR_dimer Dimerization Transcription_Factors Other Transcription Factors (e.g., NF-κB) GR_ICS->Transcription_Factors Interaction (Tethering) cluster_nucleus cluster_nucleus GR_ICS->cluster_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binding Anti_inflammatory_genes Increased Transcription of Anti-inflammatory Genes (e.g., Annexin A1) GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Decreased Transcription of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) Transcription_Factors->Pro_inflammatory_genes Transrepression

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Assessing Systemic Exposure

G cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Screening Subject Screening & Enrollment Randomization Randomization (Crossover Design) Subject_Screening->Randomization Inhaled_Admin Inhaled Drug Administration Randomization->Inhaled_Admin IV_Admin Intravenous Drug Administration Randomization->IV_Admin Blood_Sampling Serial Blood Sampling Inhaled_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (LLE/SPE) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Quantification Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) LC_MS_MS->PK_Analysis Bioavailability_Calc Systemic Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental Workflow for Systemic Exposure.

Corticosteroid Metabolism and Clearance Pathway

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion Inhaled_Corticosteroid Inhaled Corticosteroid (e.g., Rofleponide Palmitate) Lung_Deposition Lung Deposition Inhaled_Corticosteroid->Lung_Deposition GI_Tract Gastrointestinal Tract (Swallowed Portion) Inhaled_Corticosteroid->GI_Tract Lung_Metabolism Local Metabolism in Lung (Prodrug Activation) Lung_Deposition->Lung_Metabolism First_Pass_Metabolism First-Pass Metabolism (Liver - CYP3A4) GI_Tract->First_Pass_Metabolism Oral Absorption Systemic_Circulation Systemic Circulation (Active/Inactive Metabolites) Lung_Metabolism->Systemic_Circulation Pulmonary Absorption First_Pass_Metabolism->Systemic_Circulation Renal_Excretion Renal Excretion (Urine) Systemic_Circulation->Renal_Excretion Biliary_Excretion Biliary Excretion (Feces) Systemic_Circulation->Biliary_Excretion

Caption: Corticosteroid Metabolism and Clearance.

References

Safety Operating Guide

Navigating the Safe Disposal of Rofleponide 21-Palmitate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of Rofleponide 21-palmitate, a corticosteroid that requires meticulous handling due to its potential environmental and health impacts. Adherence to these procedures is essential for protecting personnel and the environment, and for maintaining regulatory compliance.

Core Safety and Handling Principles

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all disposal procedures must align with local, state, and federal regulations governing pharmaceutical and hazardous waste.[2][3] Key safety principles include:

  • Avoid Environmental Release : Never discharge this compound powder or solutions into drains or waterways.[3][4] The Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous pharmaceutical waste.[3][5]

  • No General Trash Disposal : Unused, expired, or contaminated this compound must not be disposed of in regular laboratory or household trash.[3]

  • Utilize Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound or its waste. For handling powders, a dust respirator is recommended to prevent inhalation.[3]

Quantitative Hazard Data

A summary of the key hazard classifications for this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) and is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS CodeDescriptionPrecautionary Statement
Acute Toxicity, OralH302Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic ToxicityH400Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on its form (e.g., pure compound, solutions, contaminated labware). The following protocol outlines the necessary steps for each waste stream.

1. Unused or Expired this compound Powder:

  • Segregation : Collect all surplus or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Packaging : Ensure the container is made of a compatible material, is securely sealed to prevent dust generation, and complies with your institution's waste management plan. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste contractor. The primary disposal method for this type of waste is typically incineration at a permitted facility.[2][5]

2. This compound Solutions:

  • Small Volumes : For small volumes of solutions, absorb the liquid onto an inert material (e.g., vermiculite, sand, or absorbent pads).

  • Collection : Place the saturated absorbent material into the designated hazardous waste container for solid pharmaceutical waste.

  • Large Volumes : For larger volumes, consult your institution's Environmental Health & Safety (EHS) department. Direct disposal into a bulk solvent waste container may be permissible if the solvent system is compatible and approved by EHS.

3. Contaminated Labware and PPE:

  • Collection : All disposable labware (e.g., pipette tips, centrifuge tubes) and PPE (e.g., gloves, weighing paper) that have come into direct contact with this compound should be collected in a designated hazardous waste container.

  • Packaging : The container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".

  • Disposal : Dispose of the container through your institution's hazardous waste management program.

Spill Management

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate : Increase ventilation in the area of the spill.

  • Contain : For liquid spills, contain the spill using absorbent materials. For powder spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Clean : Wearing appropriate PPE, carefully clean the spill area. For powder, gently wipe with the damp paper towel. For liquids, use absorbent pads.

  • Dispose : Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

  • Decontaminate : Decontaminate the spill area with an appropriate cleaning agent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Rofleponide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid (Powder, Contaminated Debris) Waste->Solid Liquid Liquid (Solutions) Waste->Liquid Solid_Container Collect in Labeled Hazardous Waste Container Solid->Solid_Container Absorb_Liquid Absorb on Inert Material Liquid->Absorb_Liquid EHS_Consult Consult EHS for Large Volumes Liquid->EHS_Consult Large Volume Incineration Approved Waste Disposal Plant (e.g., Incineration) Solid_Container->Incineration Absorb_Liquid->Solid_Container EHS_Consult->Incineration

Caption: Decision workflow for the proper disposal of this compound waste streams.

By adhering to these detailed procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.